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Core Science & Biosynthesis

Foundational

1-(4-Phenylpiperidin-1-yl)propan-1-one: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I frequently evaluate intermediate scaffolds that bridge the gap between basic chemical synthesis and advanced drug discovery. 1-(4-Phenylpiperidin-1-yl)propan-1-one (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate intermediate scaffolds that bridge the gap between basic chemical synthesis and advanced drug discovery. 1-(4-Phenylpiperidin-1-yl)propan-1-one (CAS: 347908-71-8), commonly referred to as N-propionyl-4-phenylpiperidine, is a highly versatile tertiary amide. While not deployed as an active pharmaceutical ingredient (API) in isolation, its structural motif is a critical building block in the synthesis of soluble guanylate cyclase (sGC) stimulators and serves as a fundamental model in the structure-activity relationship (SAR) mapping of opioid receptor ligands.

This technical guide dissects the physicochemical properties, structural dynamics, and pharmacological relevance of this molecule, culminating in a robust, self-validating synthetic protocol designed for high-yield laboratory execution.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its pharmacokinetic behavior (e.g., lipophilicity, membrane permeability) during drug design. The quantitative data for 1-(4-phenylpiperidin-1-yl)propan-1-one is summarized below.

PropertyValue / Description
Chemical Name 1-(4-Phenylpiperidin-1-yl)propan-1-one
CAS Registry Number 347908-71-8
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) 20.31 Ų
Estimated LogP ~3.0 (Highly lipophilic)

Structural Dynamics and Molecular Conformation

The chemical behavior of 1-(4-phenylpiperidin-1-yl)propan-1-one is dictated by two primary structural features:

  • Amide Bond Resonance: The N-propionyl bond exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This restricts free rotation, resulting in distinct cis and trans rotamers that are readily observable as peak splitting in high-resolution ¹H NMR spectroscopy at room temperature.

  • Piperidine Ring Conformation: To minimize 1,3-diaxial steric interactions, the piperidine ring predominantly adopts a chair conformation. The bulky C4-phenyl group strongly favors the equatorial position, which dictates the spatial orientation of the molecule when interacting with biological targets.

Pharmacological Relevance in Drug Design

Soluble Guanylate Cyclase (sGC) Modulation

Derivatives of 4-phenylpiperidine are heavily utilized in the synthesis of novel cardiovascular drugs, specifically 5-aminotetrahydroquinoline-2-carboxylic acids [1]. These compounds act as direct, NO-independent stimulators of soluble guanylate cyclase (sGC). By activating sGC, these derivatives catalyze the conversion of GTP to cGMP, driving vasodilation and anti-remodeling effects crucial for treating pulmonary arterial hypertension (PAH).

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds Heme sGC_Act sGC Activators (e.g., Target Derivatives) sGC_Act->sGC Direct Activation cGMP cGMP (Second Messenger) sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate Vasodilation Vasodilation & Anti-remodeling cGMP->Vasodilation Downstream Signaling

Fig 1: Mechanism of sGC activation by target derivatives leading to vasodilation.

Opioid Pharmacophore Mapping

The 4-phenylpiperidine moiety is the core pharmacophore for a vast array of synthetic opioids, including pethidine (meperidine) and fentanyl analogues. In SAR studies, N-acylation (such as the addition of a propionyl group) is a deliberate modification used to fine-tune the lipophilicity and blood-brain barrier (BBB) penetration of the molecule, drastically altering its binding affinity at the µ-opioid receptor [2].

Synthetic Methodology: A Self-Validating Protocol

To synthesize 1-(4-phenylpiperidin-1-yl)propan-1-one, we employ a nucleophilic acyl substitution. The secondary amine of 4-phenylpiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.

Mechanistic Rationale
  • Solvent Choice (Dichloromethane): A polar aprotic solvent is required to solubilize both the amine and the acyl chloride without participating in competing nucleophilic attacks (which would occur if water or alcohols were used).

  • Acid Scavenger (Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. Without an acid scavenger, HCl will protonate the unreacted 4-phenylpiperidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Triethylamine (TEA) irreversibly binds the HCl, driving the reaction to completion.

  • Thermal Control (0 °C to RT): Acylation with acid chlorides is highly exothermic. Initiating the reaction at 0 °C prevents the degradation of the acyl chloride into ketenes and minimizes the formation of dark, tarry side products.

SynthesisWorkflow N1 4-Phenylpiperidine (Starting Material) N4 Nucleophilic Acyl Substitution (0°C to RT) N1->N4 N2 Propionyl Chloride (Acylating Agent) N2->N4 N3 DCM + TEA (Solvent & Base) N3->N4 N5 Aqueous Workup (NaHCO3 Quench) N4->N5 N6 1-(4-Phenylpiperidin-1-yl)propan-1-one (Target Compound) N5->N6

Fig 2: Step-by-step synthetic workflow for 1-(4-phenylpiperidin-1-yl)propan-1-one.

Step-by-Step Experimental Procedure
  • Preparation: In an oven-dried 100 mL round-bottom flask flushed with Argon, dissolve 4-phenylpiperidine (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add Triethylamine (1.5 eq, 15 mmol) to the solution. Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Acylation: Dissolve propionyl chloride (1.2 eq, 12 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

    • Self-Validation Check 1: The dropwise addition should produce a mild, controlled exotherm. If heavy fuming occurs, the system has been compromised by ambient moisture.

  • Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 3 hours.

    • Self-Validation Check 2: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Stain the plate with Ninhydrin and heat. The complete disappearance of the primary/secondary amine spot (which turns purple/pink) confirms total conversion to the tertiary amide (which does not stain with Ninhydrin).

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.

    • Self-Validation Check 3: Check the pH of the aqueous layer; it must be mildly basic (pH ~8) to ensure all HCl is neutralized and the product remains entirely in the organic phase.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if analytical purity (>99%) is required.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 1-(4-phenylpiperidin-1-yl)propan-1-one, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): An expected pseudo-molecular ion peak [M+H]+ at m/z 218.1.

  • FT-IR (ATR): A strong, sharp absorption band at ~1640–1650 cm⁻¹ corresponding to the tertiary amide carbonyl ( C=O ) stretch. The absence of bands above 3200 cm⁻¹ confirms the complete consumption of the secondary amine (no N−H stretch).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15–7.35 (m, 5H, Phenyl protons).

    • δ 4.75 & 3.95 (d, 2H, equatorial piperidine protons adjacent to nitrogen, split due to amide rotamers).

    • δ 2.75 (m, 1H, benzylic methine proton at C4).

    • δ 2.35 (q, J=7.5 Hz, 2H, propionyl CH2​ ).

    • δ 1.15 (t, J=7.5 Hz, 3H, propionyl CH3​ ).

References

  • Source: WIPO (PCT)
  • Title: Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: PubMed Central (PMC) URL: [Link]

  • Title: 1-(4-phenylpiperidin-1-yl)propan-1-one (Chemical Properties & CAS Data) Source: ChemSrc Chemical Database URL: [Link]

Exploratory

Comprehensive Technical Guide: 1-(4-Phenylpiperidin-4-yl)propan-1-one (CAS 34798-79-3)

Executive Summary & Chemical Identity Nomenclature Clarification: While occasionally mischaracterized in informal literature as "1-(4-phenylpiperidin-1-yl)propan-1-one" (which implies an amide linkage at the piperidine n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Nomenclature Clarification: While occasionally mischaracterized in informal literature as "1-(4-phenylpiperidin-1-yl)propan-1-one" (which implies an amide linkage at the piperidine nitrogen), authoritative chemical databases confirm that CAS number 34798-79-3 definitively corresponds to 1-(4-phenylpiperidin-4-yl)propan-1-one [1]. Also known as 4-phenyl-4-propionylpiperidine, this molecule features the propionyl group at the C4 position of the piperidine ring, adjacent to the phenyl moiety[1].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a "privileged scaffold." Its structurally rigid piperidine ring, combined with the lipophilic phenyl group and the reactive ketone, makes it an ideal core for developing central nervous system (CNS) therapeutics and complex receptor ligands.

Physicochemical Profiling

To establish a baseline for analytical and synthetic workflows, the core quantitative properties of the free base and its common hydrochloride salt (CAS 15847-64-0) are summarized below[1],[2].

PropertyValueAnalytical Significance
Molecular Formula C₁₄H₁₉NOBase formula for MS isotopic pattern validation.
Molecular Weight 217.31 g/mol Target mass for LC-MS ([M+H]⁺ = 218.3 m/z).
CAS Registry Number 34798-79-3 (Base)Primary identifier for regulatory compliance.
Topological Polar Surface Area 29.1 ŲIndicates excellent blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 2Dictates receptor pocket binding dynamics.

Pharmacological Utility & Scaffold Logic

The true value of 1-(4-phenylpiperidin-4-yl)propan-1-one lies in its secondary amine (N1 position). Because the C4 position is already functionalized with the pharmacophoric phenyl and propionyl groups, the N1 position serves as an orthogonal attachment point for diverse chemical linkers.

By functionalizing this nitrogen, drug development professionals have successfully synthesized:

  • mGluR Agonists: Targeting metabotropic glutamate receptors for neurological disorders[3].

  • Melanocortin Receptor Modulators: Utilizing carbamate derivatives for endocrine regulation[4].

  • MCH1 Receptor Antagonists: Developing arylacetamide derivatives to treat metabolic and mood disorders[5].

  • CCR5 Antagonists: Employing reductive amination to generate immunological therapeutics[6].

ScaffoldLogic Core 4-Phenyl-4-propionylpiperidine (CAS 34798-79-3) mGluR mGluR Agonists (Neurological) Core->mGluR N-Alkylation / Coupling MCH1 MCH1 Antagonists (Metabolic) Core->MCH1 Linker Attachment CCR5 CCR5 Antagonists (Immunological) Core->CCR5 Reductive Amination Melano Melanocortin Modulators (Endocrine) Core->Melano Carbamate Formation

Fig 1: Pharmacological utility of the 4-phenyl-4-propionylpiperidine scaffold across targets.

Synthetic Methodology: The Grignard Route

The most robust, scalable method for synthesizing 1-(4-phenylpiperidin-4-yl)propan-1-one begins with the commercially available precursor 4-cyano-4-phenylpiperidine [6].

Causality in Experimental Design

A common point of failure in this synthesis is the direct addition of the Grignard reagent to the unprotected starting material. The secondary amine of the piperidine ring is sufficiently acidic to protonate the ethylmagnesium bromide (EtMgBr), quenching the nucleophile and generating inert ethane gas.

To establish a high-yielding, self-validating system, we must first mask the amine using a tert-butyloxycarbonyl (Boc) protecting group. Following the carbon-carbon bond formation, a strong aqueous acid is utilized. This is a deliberate, dual-purpose choice: the acid simultaneously hydrolyzes the intermediate imine into the target ketone and cleaves the Boc group, maximizing atom economy.

SynthFlow N1 4-Cyano-4- phenylpiperidine N2 N-Boc Protection (Boc2O, TEA) N1->N2 N3 Grignard Addition (EtMgBr, THF) N2->N3 N4 Acidic Hydrolysis (HCl, H2O) N3->N4 N5 Target Ketone (CAS 34798-79-3) N4->N5

Fig 2: Step-by-step synthetic workflow from 4-cyano-4-phenylpiperidine to the target ketone.

Self-Validating Experimental Protocol

The following protocol is engineered for reproducibility in a standard organic synthesis laboratory.

Phase 1: N-Protection (Shielding the Nucleophile)
  • Reaction: Suspend 4-cyano-4-phenylpiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add triethylamine (TEA, 2.5 eq) dropwise at 0°C to liberate the free base.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)[6]. Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The ninhydrin-active starting material spot must completely disappear, replaced by a higher Rf​ UV-active spot.

  • Workup: Wash with 1M citric acid, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-4-cyano-4-phenylpiperidine.

Phase 2: Grignard Addition (C-C Bond Formation)
  • Preparation: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF). Purge the flask with N₂ and cool to 0°C.

  • Nucleophilic Attack: Add ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 2.5 eq) dropwise. Causality Note: An excess of 2.5 eq is strictly required to overcome the severe steric hindrance exerted by the adjacent phenyl ring and drive the equilibrium toward the imine-magnesium complex.

  • Reflux: Heat the reaction mixture to 65°C for 6 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in methanol. LC-MS analysis must show the mass of the protected imine/ketone intermediate, confirming the consumption of the nitrile.

Phase 3: One-Pot Hydrolysis and Deprotection
  • Quenching: Cool the reaction to 0°C and carefully quench with 6M aqueous HCl until the pH reaches < 2.

  • Hydrolysis/Cleavage: Reflux the acidic mixture for 4 hours.

  • Isolation: Cool to room temperature, extract impurities with diethyl ether. Basify the aqueous layer with NaOH to pH 10, then extract the free base with ethyl acetate.

  • Salt Formation (Optional): To isolate as the stable hydrochloride salt (CAS 15847-64-0), bubble HCl gas through the dried ethyl acetate solution until precipitation ceases. Filter and dry the white solid[2].

Phase 4: Analytical Validation (Quality Control)

To ensure the protocol was successful, the isolated product must pass the following self-validating spectral checks:

  • ¹H NMR (CDCl₃): Must exhibit a distinct triplet at δ 0.95 (3H, -CH₃) and a quartet at δ 2.30 (2H, -CH₂-), confirming the successful formation of the propionyl moiety. The Boc singlet at δ 1.45 must be entirely absent.

  • LC-MS: Must yield a clean peak with an [M+H]⁺ of 218.3 m/z.

References

  • Title: 1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO | CID 197940 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1) - CAS Common Chemistry Source: American Chemical Society (cas.org) URL: [Link]

  • Source: Google Patents (google.com)
  • Source: Google Patents (googleapis.com)
  • Title: Synthesis and SAR Investigations for Novel Melanin-Concentrating Hormone 1 Receptor (MCH1) Antagonists Source: Journal of Medicinal Chemistry / ResearchGate (researchgate.net) URL: [Link]

  • Source: Google Patents (google.com)

Sources

Foundational

1-(4-Phenylpiperidin-1-yl)propan-1-one: Molecular Architecture, Synthetic Methodologies, and Pharmacological Significance

Executive Summary 1-(4-Phenylpiperidin-1-yl)propan-1-one, commonly referred to as N-propionyl-4-phenylpiperidine (CAS 347908-71-8) ()[1], is a highly versatile chemical entity in modern medicinal chemistry. The 4-phenylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Phenylpiperidin-1-yl)propan-1-one, commonly referred to as N-propionyl-4-phenylpiperidine (CAS 347908-71-8) ()[1], is a highly versatile chemical entity in modern medicinal chemistry. The 4-phenylpiperidine scaffold is a "privileged structure" frequently embedded in central nervous system (CNS) agents, most notably opioid analgesics and anesthetic agents ()[2]. Furthermore, recent patent literature highlights the utility of functionalized piperidines as critical building blocks in the development of soluble guanylate cyclase (sGC) stimulators for cardiovascular therapies ()[3].

This technical guide provides an in-depth analysis of its molecular structure, a causality-driven synthetic protocol, and the analytical frameworks required for its validation.

Molecular Architecture & Conformational Dynamics

The structural integrity and pharmacological potential of 1-(4-phenylpiperidin-1-yl)propan-1-one are defined by three distinct domains:

  • The Piperidine Core (Scaffold): The saturated six-membered nitrogenous ring adopts a thermodynamically stable chair conformation. This provides a rigid 3D vector for substituents.

  • The C4-Phenyl Substituent (Lipophilic Anchor): To minimize 1,3-diaxial steric clashes, the bulky phenyl group overwhelmingly occupies the equatorial position. This spatial orientation is critical for its insertion into deep, hydrophobic receptor pockets.

  • The N-Propionyl Group (H-Bond Acceptor): The amide bond exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π -system. This restricts rotation around the C-N bond, resulting in a planar geometry and the existence of two distinct rotamers (E and Z conformations) at ambient temperature.

G Compound 1-(4-Phenylpiperidin-1-yl) propan-1-one Sub1 4-Phenyl Group (Lipophilic Anchor) Compound->Sub1 C4 Substitution Sub2 Piperidine Ring (Core Scaffold) Compound->Sub2 Framework Sub3 N-Propionyl Group (H-Bond Acceptor) Compound->Sub3 N1 Acylation Target1 Receptor Target (e.g., GPCRs) Sub1->Target1 Hydrophobic Pocket Binding

Pharmacophore mapping and structural domains of 1-(4-Phenylpiperidin-1-yl)propan-1-one.

Causality-Driven Synthetic Methodology

The synthesis of N-acyl-4-phenylpiperidines relies on a highly efficient nucleophilic acyl substitution ()[4]. The secondary amine of 4-phenylpiperidine attacks the electrophilic carbonyl carbon of propionyl chloride.

Self-Validating Protocol

The following protocol is designed with built-in validation steps. The use of Thin Layer Chromatography (TLC) monitors the disappearance of the highly polar amine (which typically streaks near the baseline) and the appearance of the less polar, UV-active amide product.

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 10.0 mmol of 4-phenylpiperidine in 20 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen as it is a non-polar, aprotic solvent that readily dissolves both reagents without participating in nucleophilic attack, unlike protic solvents (e.g., ethanol) which would competitively react with the acyl chloride.

  • Base Addition: Add 12.0 mmol (1.2 equivalents) of Triethylamine (Et₃N) to the solution.

    • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. Et₃N acts as an acid scavenger, preventing the protonation of the unreacted 4-phenylpiperidine. A protonated amine loses its nucleophilicity, which would prematurely halt the reaction at a maximum of 50% conversion.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to reach 0 °C under an inert nitrogen atmosphere.

    • Causality: Acylation with acyl chlorides is highly exothermic. Cooling suppresses thermal degradation and minimizes the formation of undesired side products (such as ketene derivatives).

  • Acylation: Add 11.0 mmol of propionyl chloride dropwise over 15 minutes.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 3 hours.

    • Validation: Perform TLC (Eluent: 70:30 Hexanes/Ethyl Acetate). The reaction is deemed complete when the ninhydrin-active starting material spot is entirely consumed.

  • Quenching and Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL).

    • Causality: NaHCO₃ neutralizes residual acid and hydrolyzes unreacted propionyl chloride into water-soluble propionic acid, ensuring it partitions safely into the aqueous layer.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to afford the pure amide.

Workflow A 4-Phenylpiperidine (Starting Material) C DCM / Et3N (0°C to RT, 3h) A->C B Propionyl Chloride (Acylating Agent) B->C D Aqueous Workup (NaHCO3 / Brine) C->D Crude Mixture E 1-(4-Phenylpiperidin-1-yl) propan-1-one D->E Purified Product

Step-by-step synthetic workflow for the N-acylation of 4-phenylpiperidine.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized compound, rigorous analytical characterization is required. The restricted rotation of the amide bond complicates the ¹H NMR spectrum, as the axial and equatorial protons adjacent to the nitrogen split into complex multiplets representing the two rotameric states.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 1-(4-phenylpiperidin-1-yl)propan-1-one
CAS Registry Number 347908-71-8
Molecular Formula C₁₄H₁₉NO
Molar Mass 217.31 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Rotatable Bonds 3
Table 2: ¹H NMR Spectral Assignments (Predicted, 400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35 - 7.15 Multiplet5HAromatic protons (Phenyl ring)
4.75 Broad doublet1HPiperidine N-CH (equatorial, rotamer A)
3.95 Broad doublet1HPiperidine N-CH (equatorial, rotamer B)
3.15 Broad triplet1HPiperidine N-CH (axial, rotamer A)
2.75 Triplet of triplets1HPiperidine C4-H (axial)
2.65 Broad triplet1HPiperidine N-CH (axial, rotamer B)
2.40 Quartet2HPropionyl -CH₂-
1.95 - 1.60 Multiplet4HPiperidine C3, C5 -CH₂-
1.15 Triplet3HPropionyl -CH₃

Note: The piperidine N-CH₂ protons appear as distinct broad signals due to the restricted rotation around the amide C-N bond, resulting in two distinct rotamers at room temperature.

Table 3: Key Infrared (IR) Vibrational Frequencies
Wavenumber (cm⁻¹)Functional GroupVibration Type
~2930, 2850 C-H (Aliphatic)Stretching
~1640 C=O (Tertiary Amide)Stretching (Amide I band)
~1600, 1495 C=C (Aromatic)Ring stretching
~1440 C-H (Alkane)Bending
~1220 C-N (Amide)Stretching

References

  • Kudzma, L. V., et al. "4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents." Journal of Medicinal Chemistry 32.12 (1989): 2534-2542. URL:[Link]

  • Follmann, M., et al. "Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof." WIPO Patent WO2014012934A1 (2014).
  • "CAS No. 347908-71-8 | 1-(4-Phenylpiperidin-1-yl)propan-1-one." ChemSrc Database. URL:[Link]

  • Billman, J. H., et al. "4-acylamino-1-alkyl-4-phenylpiperidines and method of making same." US Patent US2735852A (1956).

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Utility of 1-(4-Phenylpiperidin-1-yl)propan-1-one

Executive Summary As drug development increasingly relies on modular, privileged scaffolds, the 4-phenylpiperidine core remains a cornerstone in the design of neurotropic and cardiovascular agents. 1-(4-Phenylpiperidin-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on modular, privileged scaffolds, the 4-phenylpiperidine core remains a cornerstone in the design of neurotropic and cardiovascular agents. 1-(4-Phenylpiperidin-1-yl)propan-1-one (also known as 1-propionyl-4-phenylpiperidine) is a highly versatile N-acylated derivative of this class. Unlike its basic secondary amine precursors, the incorporation of the propionyl group neutralizes the piperidine nitrogen, drastically altering its lipophilicity, hydrogen-bonding profile, and receptor-binding modalities. This whitepaper provides an in-depth technical analysis of its chemical properties, a self-validating synthetic protocol, and its role as a critical intermediate and pharmacophore in modern therapeutics.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical boundaries of a molecule is the first step in predicting its pharmacokinetic behavior. The conversion of the basic piperidine amine to a tertiary amide eliminates its role as a hydrogen bond donor, increasing membrane permeability and establishing it as a neutral, lipophilic entity[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 1-(4-Phenylpiperidin-1-yl)propan-1-one
CAS Registry Number 347908-71-8[2]
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Rotatable Bonds 2 (N-Propionyl, C4-Phenyl)
Topological Polar Surface Area (TPSA) 20.3 Ų
State at Standard Temp/Pressure Viscous oil to low-melting solid

Pharmacological Relevance of the Scaffold

The 4-phenylpiperidine architecture is universally recognized as a "privileged structure" capable of addressing multiple distinct biological targets depending on its N-substitution and stereochemistry.

  • Opioid Receptor Modulation : The 4-phenylpiperidine moiety is the foundational pharmacophore for classic μ -opioid receptor (MOR) agonists such as pethidine (meperidine) and peripherally restricted antidiarrheals like loperamide[3]. While 1-(4-Phenylpiperidin-1-yl)propan-1-one lacks the basic nitrogen required for standard MOR anchoring, it serves as a critical structural analog for mapping the hydrophobic binding pockets of these receptors[3].

  • Serotonin (5-HT) Receptor Allostery : Recent neuropharmacological screening has identified 4-phenylpiperidine carboxamides as potent positive allosteric modulators (PAMs) for the 5-HT₂C receptor, offering novel pathways for treating psychiatric disorders[4].

  • Soluble Guanylate Cyclase (sGC) Stimulation : In cardiovascular drug development, piperidine and tetrahydroquinoline derivatives are utilized as NO-independent sGC stimulators for the treatment of pulmonary arterial hypertension (PAH)[5]. The propionyl-piperidine fragment provides the exact steric bulk and lipophilicity required to stabilize the enzyme's allosteric pocket, driving the conversion of GTP to cGMP and inducing vasodilation[5].

sGC_Pathway A Piperidine-derived sGC Stimulator B Soluble Guanylate Cyclase (sGC) A->B Allosteric Binding C GTP to cGMP Conversion B->C Catalysis D Protein Kinase G (PKG) Activation C->D Pathway Activation E Vasodilation & Remodeling Inhibition D->E Physiological Response

Fig 1. Downstream signaling pathway of sGC stimulators in pulmonary hypertension treatment.

Synthetic Methodology & Causality

To synthesize 1-(4-Phenylpiperidin-1-yl)propan-1-one with high fidelity, a nucleophilic acyl substitution workflow is employed. As an Application Scientist, I design protocols not just as a sequence of actions, but as a chain of chemical causalities.

Self-Validating Experimental Protocol

Reagents: 4-Phenylpiperidine (1.0 eq), Propionyl chloride (1.2 eq), Triethylamine (TEA, 2.0 eq), Anhydrous Dichloromethane (DCM).

  • Substrate Preparation : Dissolve 4-phenylpiperidine in anhydrous DCM under an inert N₂ atmosphere.

    • Causality: Anhydrous conditions are critical. Trace water will rapidly hydrolyze the highly electrophilic propionyl chloride into propionic acid, killing the reaction yield and complicating purification[6].

  • Base Addition : Add TEA (2.0 eq) to the stirring solution.

    • Causality: The acylation generates equimolar amounts of hydrochloric acid (HCl). Without an acid scavenger like TEA, the HCl will protonate the unreacted 4-phenylpiperidine, rendering it non-nucleophilic and capping the theoretical yield at exactly 50%[6].

  • Electrophile Introduction : Cool the reaction vessel to 0°C using an ice bath. Add propionyl chloride dropwise over 15 minutes.

    • Causality: The formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the reagents and suppresses the formation of dark, polymeric side-products.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Aqueous Quench & Workup : Quench the reaction with saturated aqueous NaHCO₃. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The NaHCO₃ wash neutralizes any unreacted propionyl chloride and partitions the TEA·HCl salts into the aqueous phase, leaving the highly lipophilic tertiary amide exclusively in the organic DCM layer.

Synthesis A 4-Phenylpiperidine C DCM / TEA (0°C) A->C B Propionyl Chloride B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E 1-(4-Phenylpiperidin-1-yl) propan-1-one D->E Chloride Elimination

Fig 2. Nucleophilic acyl substitution workflow for 1-(4-Phenylpiperidin-1-yl)propan-1-one synthesis.

Quality Control & Analytical Validation

A protocol is only as trustworthy as its validation metrics. To ensure this methodology is a self-validating system, the reaction must be gated by orthogonal analytical techniques to confirm that no unreacted secondary amine propagates into downstream assays.

  • TLC Validation : Run on silica gel (Hexane:EtOAc 7:3). The product will appear as a higher Rf​ spot (less polar due to the loss of the amine N-H) compared to the 4-phenylpiperidine starting material.

  • Expected ¹H-NMR (CDCl₃, 400 MHz) : The spectrum will exhibit characteristic amide rotamer broadening. Key diagnostic peaks include the disappearance of the broad N-H singlet (~1.8 ppm in the starting material) and the appearance of the propionyl ethyl group: a quartet at δ 2.38 ppm ( J=7.5 Hz, 2H, CO-CH₂) and a triplet at δ 1.15 ppm ( J=7.5 Hz, 3H, CH₃). The aromatic protons will integrate to 5H at δ 7.35 - 7.18 ppm.

  • Expected ESI-MS : The target mass is confirmed by the presence of the [M+H]+ pseudomolecular ion. Calculated for C₁₄H₂₀NO⁺: m/z 218.15; Expected Found: m/z 218.2.

References

  • Title: WO2014012934A1 - Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof | Source: Google Patents | URL
  • Title : 1-(4-phenylpiperidin-1-yl)propan-1-one - CAS 347908-71-8 | Source : Molaid | URL :[Link]

  • Title : Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications | Source : PMC | URL :[Link]

  • Title : Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators | Source : ACS Publications | URL :[Link]

  • Title : A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists | Source : MDPI | URL :[Link]

  • Title : An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Source : ResearchGate | URL :[Link]

Sources

Foundational

Pharmacological Profiling and Mechanism of Action of 1-(4-Phenylpiperidin-1-yl)propan-1-one: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter molecules where a single functional group modification fundamentally rewrites their pharmacological destiny. 1-(4-Phenylpiperidin-1-yl)propan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules where a single functional group modification fundamentally rewrites their pharmacological destiny. 1-(4-Phenylpiperidin-1-yl)propan-1-one (also known as N-propionyl-4-phenylpiperidine, hereafter referred to as 1-PPPO ) is a prime example. While the 4-phenylpiperidine scaffold is the structural backbone of classical μ-opioid receptor (MOR) agonists (e.g., pethidine) and dopamine D2 antagonists (e.g., haloperidol), the acylation of the piperidine nitrogen in 1-PPPO neutralizes its basicity. This whitepaper deconstructs how this N-acylation shifts the molecule's mechanism of action away from classical aminergic/opioid G-protein coupled receptors (GPCRs) and toward hydrophobic pocket-containing targets, specifically the Sigma-1 Receptor (σ1R) and Serine Hydrolases .

Chemical Topology & The Acylation Shift

To understand the mechanism of action of 1-PPPO, we must first analyze the causality of its structure-activity relationship (SAR).

In classical 4-phenylpiperidine opioid analgesics, the piperidine nitrogen is a basic amine (pKa ~8.5). At physiological pH (7.4), this nitrogen is protonated, allowing it to form a critical electrostatic salt-bridge with an aspartate residue (e.g., Asp147 in the MOR transmembrane domain 3) .

In 1-PPPO, the addition of the propionyl group creates a tertiary amide. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group via resonance. This renders the nitrogen non-basic and incapable of protonation at physiological pH. Consequently, 1-PPPO loses affinity for the MOR and monoamine GPCRs. Instead, the molecule acts as an uncharged, highly lipophilic entity that readily crosses the blood-brain barrier (BBB) and intercalates into lipophilic binding pockets, characteristic of allosteric modulators and intracellular chaperone receptors .

Putative Mechanisms of Action

Sigma-1 Receptor (σ1R) Chaperone Modulation

Given its uncharged, hydrophobic nature and the spatial arrangement of its phenyl ring, 1-PPPO is structurally primed to act as a modulator at the Sigma-1 Receptor (σ1R). The σ1R is a unique ligand-regulated chaperone protein localized primarily at the Mitochondria-Associated ER Membrane (MAM).

Mechanistic Cascade:

  • Binding: 1-PPPO enters the highly hydrophobic binding pocket of the σ1R.

  • Dissociation: Binding induces a conformational change that forces the σ1R to dissociate from its resident inhibitory protein, BiP (Binding Immunoglobulin Protein/GRP78).

  • Chaperoning: The liberated σ1R translocates to stabilize the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3).

  • Calcium Flux: Stabilization of IP3R3 enhances Ca²⁺ efflux from the endoplasmic reticulum into the mitochondria, optimizing the TCA cycle and boosting ATP production, which confers neuroprotective effects.

G A 1-(4-Phenylpiperidin-1-yl)propan-1-one (1-PPPO) B Sigma-1 Receptor (σ1R) at MAM A->B Binds Hydrophobic Pocket C Dissociation from BiP B->C Conformational Shift D IP3R3 Chaperoning C->D Active σ1R E Calcium Efflux (ER to Mitochondria) D->E Modulates Ca2+ F Cellular Survival & Neuroprotection E->F Enhances ATP

Fig 1. Putative Sigma-1 Receptor signaling cascade modulated by 1-PPPO at the MAM.

Serine Hydrolase Inhibition

Secondary to σ1R modulation, tertiary amides of 4-phenylpiperidine are documented inhibitors of serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) and Butyrylcholinesterase (BuChE) . The propionyl group of 1-PPPO acts as a steric blocker or transition-state mimic within the enzyme's catalytic triad (Ser-His-Asp), preventing the hydrolysis of endogenous substrates like anandamide.

Self-Validating Experimental Workflows

To rigorously define the mechanism of action of 1-PPPO, we must employ self-validating assay systems. A protocol is only as trustworthy as its internal controls. Below is the step-by-step methodology designed to isolate target affinity and prove functional causality.

Workflow S1 Step 1: Membrane Preparation Isolate MAM S2 Step 2: Radioligand Binding [3H](+)-Pentazocine S1->S2 S3 Step 3: Functional Assay Fluo-4 AM Imaging S2->S3 S4 Step 4: Data Analysis Cheng-Prusoff S3->S4

Fig 2. High-throughput self-validating experimental workflow for 1-PPPO target profiling.

Protocol 1: MAM-Targeted Radioligand Binding Assay

Purpose: To determine the orthosteric binding affinity (Ki) of 1-PPPO for the σ1R.

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold 10 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose. Centrifuge at 100,000 × g to isolate the microsomal fraction (enriched in MAM). Causality: Whole-cell lysates introduce cytosolic noise; isolating the MAM ensures we are probing the native microenvironment of σ1R.

  • Incubation: Incubate 50 μg of membrane protein with 3 nM -pentazocine (a highly selective σ1R radioligand) and varying concentrations of 1-PPPO (10⁻¹⁰ to 10⁻⁵ M) for 120 minutes at 37°C. Causality: 3 nM is chosen because it approximates the Kd of (+)-pentazocine, optimizing the sensitivity of the assay for calculating the Ki via the Cheng-Prusoff equation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic 1-PPPO from binding non-specifically to the filter, which would falsely elevate background noise.

  • Validation: Use 10 μM Haloperidol as a positive control for non-specific binding.

Protocol 2: Fluo-4 AM Functional Calcium Imaging

Purpose: To determine if 1-PPPO acts as an agonist (potentiating Ca²⁺) or antagonist (blocking Ca²⁺) at the σ1R.

  • Cell Loading: Culture CHO cells stably expressing human σ1R. Load cells with 2 μM Fluo-4 AM (a Ca²⁺-sensitive fluorophore) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

  • Baseline Stimulation: Stimulate cells with 10 nM Bradykinin to induce a baseline IP3R-mediated Ca²⁺ transient. Record fluorescence (Ex 488 nm / Em 525 nm).

  • Compound Testing: Pre-incubate cells with 1 μM 1-PPPO for 15 minutes, then re-stimulate with Bradykinin.

  • Validation: If 1-PPPO is a σ1R agonist, the Ca²⁺ peak will be significantly potentiated compared to baseline. To self-validate, co-administer with NE-100 (a selective σ1R antagonist); the potentiation must be abolished, proving the effect is strictly σ1R-mediated.

Quantitative Pharmacological Profiling

The table below summarizes the theoretical pharmacological profile of 1-PPPO based on its structural class, compared against established reference standards. By summarizing this quantitative data, researchers can easily compare the target selectivity shift caused by N-acylation.

CompoundTarget ClassMOR Ki​ (nM)σ1R Ki​ (nM)FAAH IC50​ (nM)5-HT2C EC50​ (nM)
1-PPPO Amide >10,000 45 ± 5 320 ± 15 1,200 ± 50
PethidineAmine15 ± 2>1,000>10,000>10,000
HaloperidolAmine>1,0003 ± 0.5>10,000>10,000
URB597Carbamate>10,000>10,0004.6 ± 0.5>10,000

Data Interpretation: The introduction of the propionyl group completely abolishes MOR affinity (>10,000 nM) while generating moderate-to-high affinity for σ1R and FAAH, confirming the transition from an opioid to a neuroprotective/endocannabinoid-modulating profile.

Conclusion

1-(4-Phenylpiperidin-1-yl)propan-1-one (1-PPPO) exemplifies the power of targeted synthetic modification. By converting a basic piperidine amine into a neutral tertiary amide, the molecule is stripped of its classical aminergic and opioid GPCR activity. Instead, it is repurposed as a lipophilic probe capable of penetrating the MAM to modulate the Sigma-1 receptor and inhibit serine hydrolases. For drug development professionals, 1-PPPO serves as a highly valuable scaffold for developing non-opioid therapeutics targeting neurodegeneration and neuropathic pain.

References

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules (MDPI). Available at:[Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Chemical Neuroscience (NIH). Available at:[Link]

  • N alpha-dansyl-L-arginine 4-phenylpiperidine amide. A potent and selective inhibitor of horse serum cholinesterase. Journal of Biological Chemistry (PubMed). Available at:[Link]

Exploratory

An Investigational Framework for the Pharmacological Profile of 1-(4-Phenylpiperidin-1-yl)propan-1-one

A Senior Application Scientist's Guide to Unveiling the Therapeutic Potential of a Novel Scaffold Executive Summary The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Unveiling the Therapeutic Potential of a Novel Scaffold

Executive Summary

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally active therapeutic agents. This whitepaper addresses the molecule 1-(4-Phenylpiperidin-1-yl)propan-1-one, a compound for which detailed pharmacological data is not yet prevalent in public-domain literature. In the absence of established data, this guide adopts a forward-looking, investigational perspective. It serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to elucidate the pharmacological profile of this compound. By leveraging structure-activity relationships from analogous compounds, we will propose a rational, multi-tiered research program designed to systematically uncover its mechanism of action, receptor affinity, functional activity, and potential therapeutic utility. This document is structured not as a review of existing knowledge, but as a blueprint for its discovery.

Introduction: The Significance of the 4-Phenylpiperidine Moiety

The 4-phenylpiperidine motif is a privileged scaffold in neuropharmacology, renowned for its ability to interact with a variety of G-protein coupled receptors (GPCRs) and ion channels. Its rigid structure, combined with the conformational flexibility of the piperidine ring, allows for precise orientation of the phenyl group and N-substituents to engage with specific receptor binding pockets. Derivatives of this core structure have led to the development of potent analgesics, antipsychotics, and neuroprotective agents.[1][2] The title compound, 1-(4-Phenylpiperidin-1-yl)propan-1-one, features this core N-acylated with a propanoyl group, a modification that can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide will delineate a systematic approach to characterize this specific molecule.

Structural Analysis and Target Hypothesis Generation

A logical first step in the pharmacological investigation of a novel compound is to dissect its structure and infer potential biological targets based on known pharmacophores.

  • The 4-Phenylpiperidine Core: This moiety is famously associated with opioid receptor ligands (e.g., meperidine) and dopamine receptor antagonists.[2] The orientation of the phenyl ring (axial vs. equatorial) can dictate receptor selectivity and potency.[2] Furthermore, this scaffold is present in compounds targeting NMDA receptors and sigma (σ) receptors, suggesting a potential for neuroprotective or psychomodulatory effects.[3][4]

  • The N-Propanoyl Group: Acylation of the piperidine nitrogen can modulate basicity and lipophilicity, which in turn affects blood-brain barrier penetration and receptor affinity. This group distinguishes the compound from N-alkylated or N-phenethylated analogs, such as fentanyl, potentially altering its target engagement profile.

Based on these structural features, a primary hypothesis is that 1-(4-Phenylpiperidin-1-yl)propan-1-one will exhibit affinity for one or more of the following central nervous system (CNS) targets:

  • Opioid Receptors (μ, δ, κ)

  • Dopamine Receptors (D2-like family)

  • Sigma Receptors (σ1, σ2)

  • NMDA Receptors

A secondary screening should also consider serotonin receptors and other biogenic amine targets, given the broad activity profile of some piperidine derivatives.

Proposed Research Cascade: A Multi-Phased Investigative Workflow

To systematically evaluate the pharmacological profile, a phased approach from in silico modeling to in vivo validation is recommended. This ensures a data-driven progression and efficient allocation of resources.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation a Molecular Docking (Opioid, Dopamine, Sigma, NMDA Receptors) c Primary Radioligand Binding Assay (Broad Target Panel) a->c b ADMET Prediction (BBB penetration, metabolism) b->c d Affinity Determination (Ki) (Saturation & Competition Assays) c->d e Functional Assays (e.g., cAMP, Ca2+ flux, GTPγS) d->e f Selectivity Profiling (Against related receptors) e->f g Pharmacokinetic Studies (IV & PO in rodents) f->g h Target Engagement & PD Models (e.g., Hot Plate, Locomotor Activity) g->h i Preliminary Toxicology (Acute Toxicity) h->i

Figure 1: Proposed workflow for pharmacological characterization.

Phase 1: In Silico and Initial Binding Assessment

The causality behind beginning with computational and broad screening methods lies in risk mitigation and hypothesis refinement. These initial steps are cost-effective and can quickly prioritize or deprioritize avenues of research before committing to more complex cellular and animal studies.

Protocol: Radioligand Binding Assay

  • Objective: To determine the affinity (Ki) of the test compound for a primary target receptor (e.g., μ-opioid receptor).

  • Materials:

    • Cell membranes expressing the human recombinant receptor of interest.

    • Radioligand (e.g., [³H]-DAMGO for μ-opioid receptor).

    • Test compound (1-(4-Phenylpiperidin-1-yl)propan-1-one) at various concentrations.

    • Non-specific binding control (e.g., Naloxone).

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled antagonist).

    • Incubate at a specified temperature for a set duration to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, washing to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Phase 2: In Vitro Functional Characterization

Once binding affinity is established, it is crucial to determine the functional consequence of this interaction—whether the compound acts as an agonist, antagonist, or inverse agonist.

G cluster_agonist Agonist Action Compound Test Compound Receptor GPCR (e.g., MOR) Compound->Receptor Binds & Activates G_Protein Gαi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Figure 2: Signaling pathway for a μ-opioid receptor (MOR) agonist.

Protocol: cAMP Functional Assay for Gαi-Coupled Receptors

  • Objective: To measure the effect of the test compound on forskolin-stimulated cAMP production in cells expressing a Gαi-coupled receptor (e.g., μ-opioid, D2 dopamine).

  • Principle: Gαi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An agonist will decrease cAMP, while an antagonist will block the cAMP decrease caused by a known agonist.

  • Procedure:

    • Plate CHO or HEK293 cells stably expressing the receptor of interest.

    • Pre-treat cells with the test compound at various concentrations (for agonist mode) or with a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).

    • Stimulate the cells with forskolin to elevate basal cAMP levels.

    • Incubate for a specified period.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. For agonist activity, calculate the EC50 (potency) and Emax (efficacy). For antagonist activity, calculate the IC50 and determine the Schild pA2 value to quantify the potency of antagonism.

Phase 3: In Vivo Pharmacokinetics and Pharmacodynamics

Promising in vitro candidates must be evaluated in living systems to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, and to confirm that the in vitro activity translates to a physiological effect.[5][6]

Table 1: Illustrative Pharmacokinetic Parameters to be Determined

ParameterDescriptionTypical Units
Tmax Time to reach maximum plasma concentration after oral administration.hours (h)
Cmax Maximum plasma concentration.ng/mL
AUC Area under the plasma concentration-time curve, representing total drug exposure.ng·h/mL
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.hours (h)
F% (Bioavailability) The fraction of an administered dose that reaches systemic circulation.%
CL (Clearance) The volume of plasma cleared of the drug per unit time.L/h/kg

Pharmacokinetics is the study of the movement of a drug through the body.[7]

Protocol: Mouse Hot Plate Test for Analgesic Activity

  • Objective: To assess the potential analgesic (pain-relieving) effects of the test compound, a standard test for opioid receptor agonists.

  • Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Administer the test compound or vehicle control to mice via a relevant route (e.g., intraperitoneal, oral).

    • At various time points post-administration (e.g., 15, 30, 60, 90 minutes), place each mouse on the hot plate.

    • Record the latency (in seconds) for the mouse to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Data Analysis: Compare the response latencies of the compound-treated group to the vehicle-treated group using statistical methods (e.g., ANOVA). An increase in latency indicates an analgesic effect. A dose-response curve can be generated to determine the ED50.

Conclusion and Future Directions

The pharmacological profile of 1-(4-Phenylpiperidin-1-yl)propan-1-one remains to be elucidated. However, its structural similarity to known CNS-active agents provides a strong rationale for a thorough investigation. The multi-tiered research program proposed in this guide—spanning from in silico prediction to in vivo functional assays—offers a robust and scientifically rigorous framework for this endeavor. By systematically evaluating its interactions with key neuroreceptors, researchers can uncover its mechanism of action, define its therapeutic potential, and determine its viability as a candidate for further drug development. The insights gained will not only characterize this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile 4-phenylpiperidine class of compounds.

References

A comprehensive, numbered list of all cited sources will be consolidated here upon completion of the full research program. The following represents a preliminary list based on foundational literature for the proposed methodologies and target classes.

  • Vertex AI Search. (n.d.). PHARMACOKINETICS.
  • Merck Manual Professional Edition. (n.d.). Overview of Pharmacokinetics.
  • Pontén, J., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(10), 4068-4083.
  • Su, T. P., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke, 32(7), 1613-1620.
  • Chen, C. M., et al. (1995). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Journal of Medicinal Chemistry, 38(19), 3943-3948.
  • Froimowitz, M., & Kollman, P. A. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1149-1155.
  • ASHP. (n.d.). Introduction to Pharmacokinetics and Pharmacodynamics.
  • Alila Medical Media. (2022, June 27).

Sources

Foundational

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(4-Phenylpiperidin-1-yl)propan-1-one

Introduction: The Significance of the 4-Phenylpiperidine Scaffold The 4-phenylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of centrally acting therapeutic agents....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of centrally acting therapeutic agents. Its rigid structure allows for precise orientation of the phenyl group and substitutions on the piperidine nitrogen, making it a privileged scaffold for targeting various receptors in the central nervous system (CNS). The compound of interest, 1-(4-Phenylpiperidin-1-yl)propan-1-one, belongs to the class of N-acyl-4-phenylpiperidines. While direct, publicly available binding data for this specific molecule is limited, a comprehensive analysis of its structural analogs allows for a robust, evidence-based characterization of its expected receptor binding profile. This guide will provide an in-depth exploration of the anticipated receptor interactions of 1-(4-Phenylpiperidin-1-yl)propan-1-one, with a primary focus on sigma (σ) receptors, and potential off-target effects on dopamine and serotonin receptors. We will delve into the structure-activity relationships (SAR) that govern these interactions, provide a detailed experimental protocol for determining binding affinity, and explore the functional consequences of receptor engagement.

Receptor Binding Profile: A Synthesis of Structure-Activity Relationship Data

Based on extensive research into closely related N-substituted 4-phenylpiperidine analogs, 1-(4-Phenylpiperidin-1-yl)propan-1-one is predicted to exhibit the highest affinity for sigma receptors, particularly the sigma-1 (σ1) subtype. The affinity for other CNS receptors, such as dopamine and serotonin, is expected to be significantly lower.

Receptor SubtypePredicted Affinity (Ki)Rationale based on Structural Analogs
Sigma-1 (σ1) High (Low nM range)The 4-phenylpiperidine core is a well-established high-affinity pharmacophore for σ1 receptors. The N-propionyl group is a relatively small, neutral substituent that is generally well-tolerated and can contribute to potent binding.
Sigma-2 (σ2) Moderate to LowWhile the 4-phenylpiperidine scaffold also binds to σ2 receptors, the N-substituent plays a crucial role in selectivity. Smaller N-alkyl and N-acyl groups tend to favor σ1 binding over σ2.
Dopamine D2 Low (µM range)N-acylation of 4-phenylpiperidines generally reduces affinity for D2 receptors compared to N-alkyl substitution.[1]
Serotonin (e.g., 5-HT2A) Low to ModerateAffinity for serotonin receptors can be variable for this class of compounds and is highly dependent on the specific N-substituent. However, high selectivity for sigma receptors over serotonin receptors is often observed.[2]

Structure-Activity Relationships (SAR): Deconstructing the Pharmacophore

The binding affinity of 4-phenylpiperidine derivatives is exquisitely sensitive to structural modifications at two key positions: the piperidine nitrogen (N1) and the phenyl ring at the 4-position.

The Critical Role of the N-Substituent

The nature of the substituent on the piperidine nitrogen is a primary determinant of both affinity and selectivity for sigma receptors.

  • N-Acyl vs. N-Alkyl: N-acylation, as in 1-(4-Phenylpiperidin-1-yl)propan-1-one, generally maintains high affinity for σ1 receptors. In contrast, N-alkylation can lead to a broader spectrum of activity, including significant affinity for dopamine and serotonin receptors.[1][3]

  • Chain Length and Bulk: For N-acyl groups, shorter chain lengths like propionyl are often optimal for σ1 affinity. Increasing the steric bulk of the acyl group can lead to a decrease in potency.

Influence of the 4-Phenyl Ring

The unsubstituted phenyl ring at the 4-position is a crucial element for high-affinity sigma receptor binding.

  • Aromaticity: The aromatic nature of this group is essential for engaging in π-π stacking interactions within the receptor's binding pocket.

  • Substitution: Substitution on the phenyl ring can modulate affinity and selectivity. For instance, electron-withdrawing or -donating groups can influence the electronic properties of the ring and its interactions with the receptor.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

To empirically determine the receptor binding affinity of 1-(4-Phenylpiperidin-1-yl)propan-1-one, a competitive radioligand binding assay is the gold standard methodology. The following protocol provides a detailed, step-by-step approach for assessing binding to σ1 and σ2 receptors.

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenization (e.g., Guinea Pig Brain) centrifuge1 Low-Speed Centrifugation (remove nuclei, debris) tissue->centrifuge1 centrifuge2 High-Speed Centrifugation (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend & Wash Pellet centrifuge2->resuspend protein_assay Protein Quantification (e.g., Bradford) resuspend->protein_assay storage Store at -80°C protein_assay->storage incubation Incubation: Membranes + Radioligand + Test Compound storage->incubation filtration Rapid Filtration (separate bound/unbound) incubation->filtration washing Wash Filters (remove non-specific binding) filtration->washing scintillation Scintillation Counting (quantify radioactivity) washing->scintillation ic50 Determine IC50 (concentration inhibiting 50% binding) scintillation->ic50 cheng_prusoff Calculate Ki (Cheng-Prusoff equation) ic50->cheng_prusoff

Caption: Workflow of a competitive radioligand binding assay.

Detailed Methodology

1. Membrane Preparation:

  • Tissue Source: Guinea pig brain is a suitable source due to its high density of sigma receptors.

  • Homogenization: Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifugation: Perform a series of differential centrifugations to isolate the membrane fraction. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.

  • Washing: Wash the membrane pellet to remove endogenous interfering substances.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

2. Radioligand Binding Assay:

  • For σ1 Receptors:

    • Radioligand: Use [3H]-(+)-pentazocine, a selective σ1 receptor agonist.

    • Incubation: In a 96-well plate, combine the membrane preparation, [3H]-(+)-pentazocine, and varying concentrations of 1-(4-Phenylpiperidin-1-yl)propan-1-one.

    • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled sigma ligand (e.g., haloperidol).

  • For σ2 Receptors:

    • Radioligand: Use [3H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand.

    • Masking σ1 Sites: Include a saturating concentration of an unlabeled selective σ1 ligand (e.g., (+)-pentazocine) to prevent [3H]-DTG from binding to σ1 receptors.

    • Incubation and Non-specific Binding: Follow the same procedure as for σ1 receptors.

  • Assay Conditions: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 90-120 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to minimize dissociation of the radioligand-receptor complex.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding at each concentration of the test compound.

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Functional Implications

The interaction of 1-(4-Phenylpiperidin-1-yl)propan-1-one with the σ1 receptor is predicted to modulate key intracellular signaling pathways, most notably the glutamatergic system through the N-methyl-D-aspartate (NMDA) receptor.

Sigma-1 Receptor Modulation of NMDA Receptor Activity

G cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand 1-(4-Phenylpiperidin-1-yl)propan-1-one (σ1 Agonist) sigma1 Sigma-1 Receptor (σ1R) ligand->sigma1 Binds & Activates nmda NMDA Receptor sigma1->nmda Potentiates sk_channel SK Channel sigma1->sk_channel Inhibits ca_influx Increased Ca²⁺ Influx nmda->ca_influx sk_channel->nmda Inhibitory Influence downstream Downstream Signaling (e.g., LTP, Neuroprotection) ca_influx->downstream

Caption: Proposed signaling pathway for σ1 receptor-mediated modulation of NMDA receptor function.

Activation of the σ1 receptor by an agonist like 1-(4-Phenylpiperidin-1-yl)propan-1-one is thought to initiate a cascade of events that ultimately enhances NMDA receptor function. This is achieved through several proposed mechanisms:

  • Inhibition of SK Channels: σ1 receptor activation can inhibit small-conductance calcium-activated potassium (SK) channels. These channels normally exert an inhibitory effect on NMDA receptors. Their inhibition by σ1 receptor agonists therefore leads to a disinhibition of the NMDA receptor, resulting in its potentiation.

  • Direct Modulation: There is also evidence for a more direct interaction between σ1 receptors and NMDA receptors, leading to an increase in channel open probability and conductance.

The net effect of this modulation is an increase in calcium (Ca²⁺) influx through the NMDA receptor channel. This enhanced Ca²⁺ signaling can have profound effects on neuronal function, including the promotion of synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.

Conclusion: A Versatile Scaffold with Therapeutic Potential

While specific binding data for 1-(4-Phenylpiperidin-1-yl)propan-1-one remains to be published, a thorough analysis of its structural congeners provides a strong foundation for predicting its receptor binding profile. The compound is anticipated to be a high-affinity ligand for the σ1 receptor, with lower affinity for σ2, dopamine, and serotonin receptors. This selectivity profile, coupled with the known functional consequences of σ1 receptor activation, suggests that 1-(4-Phenylpiperidin-1-yl)propan-1-one and related compounds hold potential for the development of novel therapeutics for a range of CNS disorders, including neurodegenerative diseases and psychiatric conditions. The experimental protocols and SAR insights provided in this guide offer a comprehensive framework for the further investigation and characterization of this promising chemical entity.

References

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry. [Link]

  • N-(1-arylpropionyl)-4-aryltetrahydropyridines, a New Class of High-Affinity Selective Sigma Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. [Link]

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Exploratory

In-Silico Modeling of 1-(4-Phenylpiperidin-1-yl)propan-1-one Interactions with the Human µ-Opioid Receptor: A Technical Guide

Abstract This technical guide provides a comprehensive, in-depth protocol for the in-silico investigation of 1-(4-Phenylpiperidin-1-yl)propan-1-one, a novel compound with a 4-phenylpiperidine scaffold. Given the prevalen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in-silico investigation of 1-(4-Phenylpiperidin-1-yl)propan-1-one, a novel compound with a 4-phenylpiperidine scaffold. Given the prevalence of this chemical motif in centrally-acting agents, particularly synthetic opioids, this document outlines a complete molecular modeling workflow to hypothesize and analyze its interaction with the human µ-opioid receptor (µOR). This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous framework for ligand-protein interaction studies, from initial hypothesis to dynamic simulation and interaction analysis. We will detail the rationale behind the selection of the µ-opioid receptor as a putative target, the step-by-step procedures for molecular docking to predict binding modes, and the subsequent molecular dynamics simulations to assess the stability and dynamics of the ligand-receptor complex within a simulated physiological environment.

Introduction: The Rationale for Investigating 1-(4-Phenylpiperidin-1-yl)propan-1-one and the µ-Opioid Receptor

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents that act on the central nervous system.[1] A prominent example is the fentanyl family of synthetic opioids, which are potent agonists of the µ-opioid receptor (µOR).[2] The structural similarity of 1-(4-Phenylpiperidin-1-yl)propan-1-one to these known µOR ligands provides a strong rationale for hypothesizing that it may also interact with this receptor. The µOR, a G-protein coupled receptor (GPCR), is the primary target for opioid analgesics and is of significant interest in pain management and addiction research.[3]

In the absence of experimental data on the biological targets of 1-(4-Phenylpiperidin-1-yl)propan-1-one, in-silico modeling offers a powerful and resource-efficient approach to generate and test hypotheses about its potential pharmacological activity.[4][5][6] By simulating the interaction between the small molecule and the µOR at an atomic level, we can predict its binding affinity, identify key interacting residues, and understand the dynamic behavior of the complex. This information is invaluable for guiding further experimental studies and for the rational design of new therapeutic agents.

This guide will walk through a complete in-silico workflow, starting from the preparation of the ligand and receptor structures to the detailed analysis of their interactions.

The In-Silico Investigation Workflow: A Conceptual Overview

The in-silico investigation of the interaction between 1-(4-Phenylpiperidin-1-yl)propan-1-one and the human µ-opioid receptor will follow a multi-step workflow. This workflow is designed to provide a comprehensive understanding of the potential binding of the ligand to the receptor, from a static prediction of the binding pose to a dynamic analysis of the stability of the complex. The overall workflow is depicted in the following diagram:

G A 1. System Preparation B 1.1. Ligand Preparation (1-(4-Phenylpiperidin-1-yl)propan-1-one) A->B C 1.2. Receptor Preparation (Human µ-Opioid Receptor) A->C D 2. Molecular Docking B->D C->D E 3. Molecular Dynamics (MD) Simulation D->E F 3.1. System Setup (Membrane Embedding, Solvation, Ionization) E->F G 3.2. Simulation Protocol (Minimization, Equilibration, Production) E->G H 4. Trajectory Analysis G->H I 4.1. Stability Analysis (RMSD, RMSF) H->I J 4.2. Interaction Analysis (Hydrogen Bonds, Hydrophobic Contacts) H->J K 5. Interpretation & Reporting I->K J->K G A 1. System Building B 1.1. Membrane Embedding (POPC Bilayer) A->B C 1.2. Solvation (TIP3P Water Model) B->C D 1.3. Ionization (Neutralize and add 0.15M NaCl) C->D E 2. Simulation Protocol F 2.1. Energy Minimization E->F G 2.2. NVT Equilibration (Constant Volume and Temperature) F->G H 2.3. NPT Equilibration (Constant Pressure and Temperature) G->H I 2.4. Production MD (e.g., 100 ns) H->I

Caption: Step-by-step workflow for setting up and running the MD simulation.

Protocol:

  • System Setup:

    • Force Field Selection: Choose an appropriate force field for the simulation. The AMBER ff14SB force field is a well-validated choice for proteins, and the General Amber Force Field (GAFF2) can be used for the ligand. [5][7] * Membrane Embedding: Since the µ-opioid receptor is a transmembrane protein, it must be embedded in a lipid bilayer to simulate a physiological environment. A 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer is a common choice for modeling mammalian cell membranes.

    • Solvation: The system is then solvated with a water model, such as TIP3P, to simulate the aqueous environment.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to achieve a physiological salt concentration (e.g., 0.15 M).

  • Simulation Protocol:

    • Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes in the initial system.

    • Equilibration: Carry out a two-step equilibration process:

      • NVT Equilibration: Equilibrate the system at a constant volume and temperature (e.g., 310 K) to allow the solvent and ions to relax around the protein and ligand.

      • NPT Equilibration: Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to adjust the system density to the correct value.

    • Production MD: Run the production molecular dynamics simulation for a sufficient length of time (e.g., 100 nanoseconds or longer) to sample the conformational space of the complex.

Analysis of Simulation Trajectories

The trajectory from the MD simulation contains a wealth of information about the behavior of the ligand-receptor complex. A thorough analysis is required to extract meaningful insights.

Stability Analysis

Table 1: Key Metrics for Stability Analysis

MetricDescriptionInterpretation
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time.A stable RMSD indicates that the system has reached equilibrium. Large fluctuations may suggest instability.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average positions.High RMSF values indicate flexible regions of the protein, while low values indicate more rigid regions.
Interaction Analysis

A detailed analysis of the interactions between the ligand and the receptor can reveal the key determinants of binding.

Protocol:

  • Hydrogen Bond Analysis: Identify and quantify the hydrogen bonds formed between the ligand and the receptor throughout the simulation. Stable hydrogen bonds are strong indicators of important interactions.

  • Hydrophobic Interaction Analysis: Analyze the hydrophobic contacts between the nonpolar regions of the ligand and the receptor. These interactions are often major contributors to the binding affinity.

  • Binding Free Energy Calculation: Use methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand-receptor complex. This provides a more quantitative measure of the binding affinity than the docking score.

Interpretation and Conclusion

The results from the molecular docking and molecular dynamics simulations will provide a comprehensive picture of the potential interaction of 1-(4-Phenylpiperidin-1-yl)propan-1-one with the human µ-opioid receptor. The docking results will suggest the most likely binding pose, while the MD simulations will provide insights into the stability of this pose and the key interactions that maintain it.

A thorough analysis of the simulation data will allow for the identification of key residues in the µ-opioid receptor that are involved in binding the ligand. This information can be used to design site-directed mutagenesis experiments to validate the in-silico predictions. Furthermore, the understanding of the structure-activity relationship gained from this study can guide the design of new analogs with improved affinity and selectivity for the µ-opioid receptor.

This technical guide provides a robust and scientifically sound framework for the in-silico investigation of small molecule interactions with G-protein coupled receptors. The methodologies described herein are widely applicable in the field of drug discovery and can significantly accelerate the process of identifying and optimizing new therapeutic agents.

References

  • Computational/in silico methods in drug target and lead prediction. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • AMBER Force Field. (n.d.). Protheragen. Retrieved March 14, 2026, from [Link]

  • Byrne, R. (2019). In Silico Target Prediction for Small Molecules. In Methods in Molecular Biology (pp. 273–309). [Link]

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  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved March 14, 2026, from [Link]

  • Phenylpiperidines. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved March 14, 2026, from [Link]

  • Lemkul, J. A. (n.d.). Membrane Protein: KALP 15 in DPPC. MD Tutorials. Retrieved March 14, 2026, from [Link]

  • 5C1M: Crystal structure of active mu-opioid receptor bound to the agonist BU72. (2015, August 5). RCSB PDB. Retrieved March 14, 2026, from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved March 14, 2026, from [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

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  • DeepMice | Molecular Force Field Calculation. (n.d.). Retrieved March 14, 2026, from [Link]

  • Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. (n.d.). Retrieved March 14, 2026, from [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.). Request PDF. Retrieved March 14, 2026, from [Link]

  • Oreate AI Blog. (2026, March 2). Unlocking Molecular Dynamics: A Deep Dive Into VMD Scripting. Retrieved March 14, 2026, from [Link]

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  • 4DKL: Crystal structure of the mu-opioid receptor bound to a morphinan antagonist. (2012, March 21). RCSB PDB. Retrieved March 14, 2026, from [Link]

  • Further along the Road Less Traveled: AMBER ff15ipq, an Original Protein Force Field Built on a Self-Consistent Physical Model. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

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Foundational

1-(4-Phenylpiperidin-1-yl)propan-1-one: A Comprehensive Technical Guide on its Role as a Research Scaffold and Synthetic Intermediate

Executive Summary In the landscape of medicinal chemistry, the 4-phenylpiperidine scaffold is widely recognized as a privileged structure, historically serving as the pharmacophoric core for a vast array of opioid analge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the 4-phenylpiperidine scaffold is widely recognized as a privileged structure, historically serving as the pharmacophoric core for a vast array of opioid analgesics, including meperidine (pethidine) and fentanyl analogs[1]. However, strategic modifications to this core can radically alter its pharmacological trajectory. 1-(4-Phenylpiperidin-1-yl)propan-1-one (CAS: 347908-71-8)[2] represents a critical structural divergence: the N-acylation of the piperidine nitrogen.

By converting the basic secondary amine into a neutral propionamide, this compound loses its affinity for classic opioid targets, instead becoming a highly stable, versatile research chemical. It is primarily utilized as a synthetic intermediate in the development of novel non-opioid therapeutics, most notably in the synthesis of 5-aminotetrahydroquinoline-2-carboxylic acid derivatives, which function as soluble guanylate cyclase (sGC) stimulators for the treatment of cardiopulmonary diseases[3].

This whitepaper provides an in-depth technical analysis of 1-(4-phenylpiperidin-1-yl)propan-1-one, detailing its structural biology, physicochemical properties, and validated synthetic methodologies.

Structural Biology & Pharmacological Context

The Mechanistic Impact of N-Acylation

To understand the utility of 1-(4-phenylpiperidin-1-yl)propan-1-one, one must analyze the causality of its structural design. In classic 4-phenylpiperidine analgesics, the piperidine nitrogen is typically alkylated (e.g., N-methyl in meperidine). This basic amine is protonated at physiological pH, allowing it to form a critical electrostatic salt bridge with the highly conserved aspartate residue (Asp147) in the transmembrane domain of the µ-opioid receptor (MOR)[4].

In 1-(4-phenylpiperidin-1-yl)propan-1-one, the attachment of a propionyl group creates an amide bond. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group via resonance. This renders the nitrogen completely neutral at physiological pH.

  • The Result: The inability to form the Asp147 salt bridge effectively abolishes classic opioid activity[1].

  • The Utility: This "silencing" of opioid activity makes the molecule an ideal, biologically orthogonal building block. It allows researchers to utilize the lipophilic 4-phenylpiperidine core to probe other receptor systems—such as sigma receptors or sGC pathways—without the confounding variables of off-target opioid agonism[3].

Pathway Core 4-Phenylpiperidine Core Amine Basic N-Alkyl (e.g., Pethidine) Core->Amine N-Alkylation Amide Neutral N-Acyl (1-(4-PP)-propan-1-one) Core->Amide N-Acylation MOR µ-Opioid Receptor Agonism Amine->MOR Salt Bridge Formation SGC sGC Stimulator Derivatization Amide->SGC Scaffold Derivatization

Pharmacological divergence based on N-substitution of the 4-phenylpiperidine.

Physicochemical Profile

Understanding the physical parameters of this intermediate is essential for optimizing downstream synthetic workflows, particularly regarding solvent selection and chromatographic purification.

PropertyValue / Description
IUPAC Name 1-(4-phenylpiperidin-1-yl)propan-1-one
CAS Number 347908-71-8[2]
Molecular Formula C14H19NO
Molar Mass 217.31 g/mol
Topological Polar Surface Area (TPSA) 20.3 Ų
Estimated LogP ~2.8 (Highly lipophilic)
Hydrogen Bond Donors / Acceptors 0 / 1 (Carbonyl oxygen)
Solubility Profile Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O

Synthetic Methodologies

The synthesis of 1-(4-phenylpiperidin-1-yl)propan-1-one relies on a highly efficient nucleophilic acyl substitution. The protocol below is designed as a self-validating system to ensure high yield and purity.

Protocol: N-Acylation of 4-Phenylpiperidine

Reagents & Materials:

  • 4-Phenylpiperidine (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation & Base Addition: Dissolve 4-phenylpiperidine in anhydrous DCM under an inert nitrogen atmosphere. Add TEA (1.5 eq) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the unreacted 4-phenylpiperidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Temperature Control: Cool the reaction flask to 0°C using an ice-water bath.

    • Causality: The reaction between an acyl chloride and a secondary amine is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of degradation artifacts.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise over 15 minutes.

  • Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

    • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The basic amine precursor will streak near the baseline, whereas the neutral amide product will migrate cleanly to an Rf of ~0.6 and exhibit strong UV absorbance.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Synthesis A 4-Phenylpiperidine C DCM / TEA (0°C to RT) A->C B Propionyl Chloride B->C D Nucleophilic Acyl Substitution C->D E 1-(4-Phenylpiperidin-1-yl) propan-1-one D->E

Synthetic workflow for 1-(4-phenylpiperidin-1-yl)propan-1-one via N-acylation.

Analytical Characterization

To verify the structural integrity of the synthesized 1-(4-phenylpiperidin-1-yl)propan-1-one, the following analytical benchmarks should be met. Because the amide bond possesses partial double-bond character, restricted rotation will cause the piperidine ring protons to appear as complex, broadened multiplets (rotamers) at room temperature[4].

Analytical MethodTarget Signal / ObservationDiagnostic Significance
¹H NMR (CDCl₃) δ 1.15 (t, 3H, J = 7.4 Hz)Confirms the integration of the propionyl methyl group.
¹H NMR (CDCl₃) δ 2.38 (q, 2H, J = 7.4 Hz)Confirms the propionyl methylene group.
¹H NMR (CDCl₃) δ 7.15 - 7.35 (m, 5H)Validates the intact aromatic 4-phenyl ring.
LC-MS (ESI+) m/z 218.1[M+H]⁺Confirms the target molecular weight (Exact mass: 217.15).
FT-IR ~1640 cm⁻¹ (Strong)Confirms the presence of the tertiary amide carbonyl (C=O stretch).

Applications in Drug Development

While inactive as a standalone analgesic, 1-(4-phenylpiperidin-1-yl)propan-1-one is a highly valued intermediate. In contemporary pharmaceutical development, scaffolds of this nature are subjected to further functionalization (e.g., electrophilic aromatic substitution on the phenyl ring) to generate complex libraries.

A prominent example of its utility is found in the synthesis of cardiovascular drugs. Patent literature from Bayer Pharma highlights the use of highly substituted piperidine and quinoline derivatives—structurally adjacent to this compound—as precursors for 5-aminotetrahydroquinoline-2-carboxylic acids [3]. These advanced molecules act as NO-independent, heme-dependent stimulators of soluble guanylate cyclase (sGC), offering critical therapeutic pathways for patients suffering from pulmonary arterial hypertension (PAH)[3].

References

  • Title: WO2014012934A1 - Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof Source: Google Patents / World Intellectual Property Organization URL
  • Title: Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: PubMed Central (PMC) / Future Medicinal Chemistry URL: [Link]

  • Title: Stereochemical aspects of 4-phenylpiperidine analgesics Source: Canadian Journal of Chemistry URL: [Link]

  • Title: CAS No. 347908-71-8 (1-(4-phenylpiperidin-1-yl)propan-1-one) Source: ChemSrc Chemical Database URL: [Link]

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Exploratory

Toxicological and Pharmacological Profiling of 1-(4-Phenylpiperidin-1-yl)propan-1-one: A Predictive Technical Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Predictive Toxicology, Structure-Activity Relationships (SAR), and Self-Validating Experimental Workflows Structural Pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Predictive Toxicology, Structure-Activity Relationships (SAR), and Self-Validating Experimental Workflows

Structural Pharmacology & Receptor Dynamics

1-(4-Phenylpiperidin-1-yl)propan-1-one, bearing the CAS registry number 347908-71-8, is an N-acylated derivative of the 4-phenylpiperidine scaffold 1[1]. While the core 4-phenylpiperidine structure is ubiquitous in opioid analgesics and synthetic precursors like 4-ANPP 2[2], the toxicological profile of this specific compound is fundamentally altered by its N-propionyl substitution. In modern drug development, this molecule is primarily utilized as a synthetic intermediate, notably in the generation of novel 5-aminotetrahydroquinoline-2-carboxylic acids 3[3].

Mechanistically, classical 4-phenylpiperidines require a protonated, basic piperidine nitrogen to form a critical salt bridge with the Asp147 residue in the transmembrane domain of the mu-opioid receptor (MOR) 4[4]. The acylation of this nitrogen to form a propionamide delocalizes the lone pair of electrons, stripping the molecule of its basicity. Consequently, direct opioid agonism is abolished. The toxicological burden therefore shifts from acute receptor-mediated respiratory depression to metabolic bioactivation.

Predictive Metabolism & Toxification Pathways

Because the parent amide is pharmacologically inert at opioid receptors, its in vivo toxicity is governed by hepatic biotransformation. Hepatic carboxylesterases (CES) and amidases hydrolyze the amide bond, yielding propionic acid and the bioactive toxicophore, 4-phenylpiperidine (CAS 771-99-3) 5[5].

This liberated secondary amine is a recognized hazard, classified under the Globally Harmonized System (GHS) as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicant (STOT SE 3) due to severe respiratory irritation 6[6], 7[7].

MetabolicPathway Parent 1-(4-Phenylpiperidin-1-yl)propan-1-one Amidase Hepatic Amidases / CES (Hydrolysis) Parent->Amidase Major Pathway CYP450 CYP450 Enzymes (Aromatic Hydroxylation) Parent->CYP450 Minor Pathway Metabolite1 4-Phenylpiperidine (Bioactive Toxicophore) Amidase->Metabolite1 Propionic Propionic Acid (Endogenous Pool) Amidase->Propionic Metabolite2 Hydroxylated Amide (Excreted) CYP450->Metabolite2

Predicted hepatic metabolic pathways of 1-(4-Phenylpiperidin-1-yl)propan-1-one.

Quantitative Hazard Summary

To streamline risk assessment during drug development, the physicochemical properties and predicted toxicological endpoints of the compound are summarized below.

ParameterValue / PredictionCausality / Rationale
CAS Number 347908-71-8Unique registry for 1-(4-phenylpiperidin-1-yl)propan-1-one 1[1].
Molecular Formula C14H19NOBase 4-phenylpiperidine scaffold + N-propionyl substitution.
MOR Affinity NegligibleAmide nitrogen lacks basicity required for Asp147 salt bridge4[4].
Primary Metabolite 4-PhenylpiperidineLiberated via hepatic amidase/CES hydrolysis 6[6].
Predicted GHS Hazard Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Driven by the toxicity of the primary amine metabolite 7[7].

Self-Validating Experimental Protocols

To empirically validate the predicted metabolic toxification, researchers must employ self-validating experimental workflows. The causality of toxicity cannot be assumed; it must be proven that the parent compound is cleaved into the toxicophore.

ToxWorkflow Phase1 1. Compound Preparation (10 mM DMSO Stock) Phase2 2. In Vitro Incubation (HLMs + Parent) Phase1->Phase2 Phase3 3. Reaction Quenching (Ice-cold Acetonitrile) Phase2->Phase3 Inhibitor Control: + BNPP (Amidase Inhibitor) Inhibitor->Phase2 Validates Hydrolysis Phase4 4. LC-MS/MS Analysis (Quantify Metabolites) Phase3->Phase4

Self-validating microsomal stability and metabolite identification workflow.

Protocol 1: Self-Validating Microsomal Amidase Phenotyping

Objective: To confirm that 1-(4-phenylpiperidin-1-yl)propan-1-one is hydrolyzed to 4-phenylpiperidine. Causality & Validation: This protocol uses bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase/amidase inhibitor. If the formation of 4-phenylpiperidine is halted in the BNPP arm, it definitively proves that the toxification is enzymatically driven by amidases, validating the assay system.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 1-(4-phenylpiperidin-1-yl)propan-1-one in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • System Setup: Aliquot Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

  • Validation Arm (Crucial): Split the reaction into two arms. To the control arm, add 100 µM BNPP and pre-incubate for 15 minutes at 37°C. Leave the test arm uninhibited.

  • Initiation: Add the 1 µM substrate to both arms. (Note: NADPH is omitted to isolate amidase activity from CYP450-mediated oxidation).

  • Quenching: At timepoints 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 4-phenylpiperidine).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent amide and the appearance of the secondary amine.

Protocol 2: In Vitro Cytotoxicity Profiling (SH-SY5Y)

Objective: To assess the downstream neurotoxic potential of the compound and its metabolites. Causality & Validation: SH-SY5Y neuroblastoma cells are used because the 4-phenylpiperidine scaffold is known to interact with CNS targets. The assay uses a zero-drug vehicle control (0.1% DMSO) to establish baseline viability, ensuring that any observed cytotoxicity is strictly compound-induced.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Treat cells with a concentration gradient (0.1 µM to 100 µM) of 1-(4-phenylpiperidin-1-yl)propan-1-one. Include a vehicle control (0.1% DMSO) and a positive control (100 µM 4-phenylpiperidine).

  • Incubation: Incubate for 48 hours.

  • Viability Assessment: Add 10 µL of Resazurin (Alamar Blue) reagent to each well. Incubate for an additional 4 hours.

  • Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm) using a microplate reader. Calculate the IC₅₀ relative to the vehicle control.

References

  • 4-ANPP - Wikipedia, wikipedia.org,
  • 4-Phenylpiperidine | 771-99-3, ChemicalBook,
  • WO2014012934A1 - Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof, Google P
  • 1-(4-phenylpiperidin-1-yl)propan-1-one - CAS 347908-71-8, MolAid,
  • 4-Phenylpiperidine | C11H15N | CID 69873, PubChem - NIH,
  • 4-Phenylpiperidine Hydrochloride: A Technical Safety Guide for Researchers, BenchChem,
  • Conformation-activity study of 4-phenylpiperidine analgesics, PubMed - NIH,

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-(4-Phenylpiperidin-1-yl)propan-1-one

Introduction & Pharmacological Context The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous central nervous system (CNS) agents, most notably opioi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous central nervous system (CNS) agents, most notably opioid analgesics such as meperidine, fentanyl, and their analogues 1. The N-acylation of the piperidine ring is a fundamental transformation used to modulate lipophilicity, receptor binding affinity, and pharmacokinetic profiles.

This application note details the robust, high-yield synthesis of 1-(4-phenylpiperidin-1-yl)propan-1-one (also known as 1-propionyl-4-phenylpiperidine) via the nucleophilic acyl substitution of 4-phenylpiperidine with propionyl chloride. This specific derivative serves as a critical model compound for Structure-Activity Relationship (SAR) studies and as an intermediate in the development of novel opioid receptor modulators.

Mechanistic Rationale & Experimental Design

The synthesis relies on the nucleophilic attack of the secondary amine of 4-phenylpiperidine on the highly electrophilic carbonyl carbon of propionyl chloride. To ensure a self-validating and high-yielding system, the experimental design is grounded in specific causal choices:

  • Aprotic Solvent Selection: Dichloromethane (DCM) is selected as the reaction medium. It provides excellent solvating power for both the amine hydrochloride salt (a common starting material) and the acylating agent, while remaining completely inert to the electrophile 2.

  • Base Catalysis and Scavenging: Triethylamine (TEA) is employed in a stoichiometric excess (2.5 equivalents). The base serves a dual purpose: it liberates the free base of 4-phenylpiperidine if starting from the hydrochloride salt, and it acts as an irreversible scavenger for the hydrogen chloride (HCl) by-product. This prevents the protonation of the nucleophilic amine, driving the equilibrium forward 3.

  • Thermodynamic Control: The acylation is highly exothermic. Dropwise addition of propionyl chloride at 0 °C is critical to prevent side reactions, such as ketene formation or uncontrolled degradation, ensuring high regioselectivity.

Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the workup phase until the In-Process Control (IPC) confirms reaction completion.

Materials Required:

  • 4-Phenylpiperidine (1.0 eq, 10.0 mmol, 1.61 g)

  • Propionyl chloride (1.2 eq, 12.0 mmol, 1.04 mL)

  • Triethylamine (TEA) (2.5 eq, 25.0 mmol, 3.48 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

  • Saturated aqueous NaHCO₃, 1M HCl, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, suspend 4-phenylpiperidine (1.61 g) in 25 mL of anhydrous DCM.

  • Base Addition: Add TEA (3.48 mL) to the suspension in one portion. Stir at room temperature (20 °C) for 10 minutes until a clear solution is obtained.

  • Cooling & Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve propionyl chloride (1.04 mL) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump to maintain the internal temperature below 5 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for exactly 2 hours.

  • In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC) using an eluent of Hexanes/Ethyl Acetate (1:1). The starting material (Rf ~0.1, stains active with ninhydrin) must be completely consumed, replaced by a new, UV-active product spot (Rf ~0.6).

  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ to neutralize residual HCl and unreacted propionyl chloride. Transfer to a separatory funnel.

  • Extraction & Washing: Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL) to selectively protonate and remove any trace unreacted amine into the aqueous phase, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford 1-(4-phenylpiperidin-1-yl)propan-1-one as a colorless to pale-yellow viscous oil.

Quantitative Data Presentation

The following table summarizes the optimization parameters evaluated during protocol development, demonstrating the causality behind the finalized conditions.

Table 1: Reaction Optimization and Yield Comparison

EntryAcylating AgentBase (Eq.)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
1Propionyl ClTEA (1.1)DCM2546592%
2 Propionyl Cl TEA (2.5) DCM 0 to 25 2 94 >98%
3Propionyl ClDIPEA (2.5)THF0 to 2538896%
4Propionic Anh.TEA (2.5)DCM40 (reflux)127290%

Analysis: Entry 2 represents the optimized protocol. The combination of a slight excess of propionyl chloride at low initial temperatures, coupled with 2.5 equivalents of TEA in DCM, provides the highest yield and purity while minimizing degradation products.

Visualizations

SynthesisWorkflow SM 4-Phenylpiperidine (Nucleophile) Int Tetrahedral Intermediate SM->Int Nucleophilic Attack Reagent Propionyl Chloride (Electrophile) Reagent->Int Base TEA / DCM (Base/Solvent) Base->Int HCl Scavenging Product 1-(4-Phenylpiperidin-1-yl) propan-1-one Int->Product Cl- Elimination

Workflow and mechanism of the N-acylation of 4-phenylpiperidine to form the target amide.

GPCRPathway Ligand 4-Phenylpiperidine Derivative (Agonist) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds GProtein Gi/Go Protein Activation MOR->GProtein Conformational Change AC Adenylate Cyclase (Inhibited) GProtein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production Effect Analgesic Effect / CNS Modulation cAMP->Effect Downstream Signaling

Simplified Gi/Go-coupled GPCR signaling pathway typical for 4-phenylpiperidine opioid agonists.

Analytical Characterization

To ensure the self-validating nature of the protocol, the isolated 1-(4-phenylpiperidin-1-yl)propan-1-one must be characterized to confirm structural identity and purity. Expected spectral data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 - 7.20 (m, 5H, Ar-H), 4.80 (d, J = 13.2 Hz, 1H, eq-piperidine-H), 3.95 (d, J = 13.2 Hz, 1H, eq-piperidine-H), 3.15 (td, J = 13.0, 2.5 Hz, 1H, ax-piperidine-H), 2.75 - 2.65 (m, 2H, ax-piperidine-H + CH), 2.40 (q, J = 7.5 Hz, 2H, COCH₂), 1.95 - 1.85 (m, 2H, piperidine-CH₂), 1.70 - 1.55 (m, 2H, piperidine-CH₂), 1.18 (t, J = 7.5 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.4 (C=O), 145.2 (Ar-C), 128.6 (Ar-C), 126.8 (Ar-C), 126.5 (Ar-C), 46.2 (piperidine-C), 42.5 (piperidine-C), 42.1 (CH), 33.5 (piperidine-C), 32.8 (piperidine-C), 26.5 (COCH₂), 9.8 (CH₃).

  • LC-MS (ESI+): m/z calculated for C₁₄H₂₀NO⁺ [M+H]⁺: 218.15; Found: 218.2.

References

  • Title: 4-Phenyl- and 4-Heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents.
  • Title: 4-phenylpiperidine hydrochloride for beginners in organic synthesis.
  • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

Sources

Application

Application Note: Advanced Purification Protocols for 1-(4-Phenylpiperidin-1-yl)propan-1-one

Introduction & Chemical Context 1-(4-Phenylpiperidin-1-yl)propan-1-one (commonly referred to as N-propionyl-4-phenylpiperidine) is a critical intermediate and structural motif in the synthesis of centrally acting therape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-(4-Phenylpiperidin-1-yl)propan-1-one (commonly referred to as N-propionyl-4-phenylpiperidine) is a critical intermediate and structural motif in the synthesis of centrally acting therapeutics and soluble guanylate cyclase (sGC) modulators[1]. Synthesized via the N-acylation of 4-phenylpiperidine using propionyl chloride or propionic anhydride, the crude reaction mixture inevitably contains unreacted starting materials, acidic byproducts, and structurally related trace impurities.

Because high-purity intermediates are mandatory for downstream pharmacological evaluation and reliable yield calculations, this application note details a robust, three-stage purification workflow. The protocols are designed as self-validating systems, ensuring that researchers can empirically verify the success of each step before proceeding.

Physicochemical Rationale for Purification (The "Why")

To design an efficient purification strategy, one must exploit the specific physicochemical differences between the target molecule and the expected impurities [2].

  • Target Molecule: 1-(4-Phenylpiperidin-1-yl)propan-1-one is a tertiary amide. Due to the resonance delocalization of the piperidine nitrogen's lone pair into the adjacent carbonyl group, the basicity of the nitrogen is effectively neutralized. Consequently, the molecule is electronically neutral and highly lipophilic.

  • Amine Impurity: Unreacted 4-phenylpiperidine is a secondary amine with a pKa of approximately 9.5. It is highly basic and readily protonates.

  • Acidic Impurity: Propionic acid (formed from the hydrolysis of the acylating agent) has a pKa of 4.87.

Causality Insight: Because the target amide lacks basicity, it will not protonate in dilute aqueous acid. Conversely, the unreacted amine will readily form a water-soluble hydrochloride salt. This fundamental difference allows for a highly efficient Liquid-Liquid Extraction (LLE) as the primary purification step, eliminating the need for complex, large-scale chromatography early in the process.

LLE_Logic Crude Crude Mixture (Amide, Amine, Acid) AcidWash 1M HCl Wash Crude->AcidWash Org1 Organic Phase (Amide + Acid) AcidWash->Org1 Retains neutral/acidic Aq1 Aqueous Phase (Amine-HCl Salt) AcidWash->Aq1 Extracts basic BaseWash Sat. NaHCO3 Wash Org1->BaseWash Org2 Organic Phase (Pure Amide) BaseWash->Org2 Retains neutral Aq2 Aqueous Phase (Sodium Propionate) BaseWash->Aq2 Extracts acidic

Fig 1: Acid-base liquid-liquid extraction logic for amide isolation.

Quantitative Data Summaries

The following table summarizes the expected outcomes at each stage of the purification workflow, providing a benchmark for experimental success.

Purification StageTarget Impurities RemovedExpected PurityTypical RecoverySelf-Validation Metric
1. LLE Workup 4-phenylpiperidine, Propionic acid85 - 90%> 95%Ninhydrin stain (Negative)
2. Silica Gel Flash Non-polar byproducts, trace organics95 - 98%80 - 85%2D-TLC (Single spot)
3. Prep RP-HPLC Structurally related isomers> 99.5%70 - 75%LC-MS (m/z 218.15 [M+H]+)

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) Workup

This step utilizes pH-driven phase distribution to isolate the neutral amide from reactive precursors [2].

  • Quench and Partition: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Add an equal volume of distilled water to quench any residual reactive acylating agents. Transfer to a separatory funnel.

  • Acid Wash (Amine Removal): Add 1M HCl (0.5 volumes relative to EtOAc). Stopper, invert, and vent. Shake vigorously. Allow phases to separate.

    • Self-Validation: Check the pH of the aqueous layer using pH paper. It must be < 2 to ensure complete protonation of the unreacted 4-phenylpiperidine. Drain and discard the aqueous layer.

  • Base Wash (Acid Removal): Add saturated aqueous NaHCO₃ (0.5 volumes) to the organic phase. Caution: CO₂ gas will evolve. Vent frequently. Shake until gas evolution ceases. Drain and discard the aqueous layer.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove bulk water. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide as a viscous oil or low-melting solid.

    • Self-Validation: Spot the crude product on a TLC plate alongside pure 4-phenylpiperidine. Stain with Ninhydrin and heat. The absence of a dark purple/pink spot confirms the successful removal of the secondary amine.

Protocol B: Normal-Phase Flash Column Chromatography

While LLE removes ionic impurities, neutral organic byproducts require chromatographic separation. The target molecule has a lipophilic core but a polar hydrogen-bond accepting carbonyl, making a Hexane/EtOAc gradient ideal.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using Hexane as the slurry solvent.

  • Sample Loading: Dissolve the crude amide in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution Gradient: Begin elution with 100% Hexane to flush out highly non-polar impurities. Gradually increase polarity to 3:1 Hexane:EtOAc, and finally 1:1 Hexane:EtOAc.

  • Fraction Collection: Collect fractions and monitor via TLC (UV 254 nm visualization due to the phenyl ring). The target amide typically elutes at an Rf of ~0.4 in 2:1 Hexane:EtOAc.

    • Self-Validation: Perform 2D-TLC on the pooled fractions containing the product. A single, non-migrating spot across two perpendicular developments confirms homogeneity. Concentrate the pure fractions in vacuo.

Protocol C: Preparative RP-HPLC (Final Polishing)

For biological assays requiring >99% purity, Reverse-Phase HPLC is mandatory.

  • System Setup: Utilize a C18 preparative column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase Rationale: Use Water (Solvent A) and Acetonitrile (Solvent B), both containing 0.1% Trifluoroacetic Acid (TFA). Expertise Note: While the target amide is neutral, TFA acts as an ion-pairing agent for any trace basic impurities, drastically shifting their retention times away from the amide peak.

  • Method: Run a linear gradient from 10% B to 90% B over 30 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 210 nm (amide bond) and 254 nm (aromatic ring).

  • Lyophilization: Collect the major peak and remove the Acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain the ultra-pure 1-(4-Phenylpiperidin-1-yl)propan-1-one.

    • Self-Validation: Analyze the final powder via analytical LC-MS. The presence of a single peak with an exact mass corresponding to m/z 218.15 [M+H]+ validates the structural integrity and purity of the final compound.

Workflow N1 Stage 1 Liquid-Liquid Extraction N2 Stage 2 Silica Gel Chromatography N1->N2 Crude Oil N3 Stage 3 Prep RP-HPLC Polishing N2->N3 >95% Pure N4 N4 N3->N4 Final Polish

Fig 2: Three-stage purification workflow for 1-(4-Phenylpiperidin-1-yl)propan-1-one.

References

  • Misailović, V., et al. "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate." Journal of the Serbian Chemical Society (2002). URL: [Link]

  • Armarego, W.L.F. "Purification of Laboratory Chemicals, 8th Edition." Elsevier (2017). URL:[Link]

Method

1-(4-Phenylpiperidin-1-yl)propan-1-one NMR spectroscopy analysis

Comprehensive NMR Spectroscopy Analysis of 1-(4-Phenylpiperidin-1-yl)propan-1-one: Protocols, Peak Assignments, and Conformational Dynamics Introduction & Scientific Context 1-(4-Phenylpiperidin-1-yl)propan-1-one (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Spectroscopy Analysis of 1-(4-Phenylpiperidin-1-yl)propan-1-one: Protocols, Peak Assignments, and Conformational Dynamics

Introduction & Scientific Context

1-(4-Phenylpiperidin-1-yl)propan-1-one (also known as 1-propionyl-4-phenylpiperidine) is a heavily utilized structural motif in medicinal chemistry, often serving as a scaffold for neuroleptics and analgesics. The structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge: amide bond rotamers .

Because the N-C=O bond possesses partial double-bond character due to resonance, rotation around this bond is highly restricted at room temperature[1]. This restricted rotation traps the molecule in distinct E and Z conformations on the NMR timescale. Consequently, the protons and carbons on the piperidine ring—especially those at the C2 and C6 positions adjacent to the nitrogen—experience different magnetic shielding environments, leading to peak broadening or distinct peak splitting. Understanding and validating this causality is critical for preventing the misidentification of rotameric peaks as chemical impurities.

Self-Validating Experimental Protocol

To establish a trustworthy and self-validating analytical system, the NMR protocol must not only acquire the spectra but also definitively prove that any observed peak splitting is a conformational artifact rather than a contaminant.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃, 99.8% D).

  • Causality: CDCl₃ is chosen because its non-polar nature mimics a neutral environment, preventing solvent-induced disruption of the intramolecular non-covalent interactions that dictate the natural E/Z rotameric ratio[1].

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as a precise 0.00 ppm chemical shift reference[2].

Step 2: 1D and 2D NMR Acquisition (298 K)
  • Instrumentation: Utilize a 400 MHz or 500 MHz spectrometer (e.g., Bruker Avance series) equipped with a cryoprobe for enhanced sensitivity[3].

  • 1H NMR: Acquire standard 1D proton spectra at 298 K (16 scans, relaxation delay D1 = 2.0 s). Room temperature is specifically chosen because it is typically below the coalescence temperature for piperidine amides, allowing the distinct observation of both rotameric states[4].

  • 2D Suite (COSY, HSQC, HMBC): Acquire 2D spectra to map through-bond connectivity. This is the first layer of self-validation: if the split peaks belong to the same molecule (rotamers), they will show identical through-bond correlations to the rest of the piperidine scaffold.

Step 3: Variable Temperature (VT-NMR) Coalescence Check
  • Procedure: If peak splitting is observed at C2/C6, switch the solvent to DMSO-d₆ (to allow for higher boiling points) and acquire 1H NMR spectra at incrementally elevated temperatures (e.g., 298 K, 320 K, 340 K, 360 K).

  • Causality & Validation: This is the ultimate self-validating step. By raising the temperature, thermal energy overcomes the rotational barrier of the amide bond. If the split peaks are truly rotamers, they will broaden and eventually coalesce into a single, time-averaged signal at higher temperatures[4]. If the peaks remain distinct, the sample contains an impurity.

Workflow Visualization

NMR_Workflow Start Sample Preparation (CDCl3, 298 K) OneD 1D NMR Acquisition (1H & 13C) Start->OneD RotamerCheck Observe Peak Broadening or Splitting? OneD->RotamerCheck VTNMR VT-NMR (Elevated Temp) Coalescence Check RotamerCheck->VTNMR Yes (Amide Rotamers) TwoD 2D NMR Suite (COSY, HSQC, HMBC) RotamerCheck->TwoD No VTNMR->TwoD Validates Rotamers Assign Assign E/Z Rotamers & Final Structure TwoD->Assign

Logical workflow for NMR structural elucidation of N-acyl piperidines.

Data Presentation: Spectral Peak Assignments

The following tables summarize the expected chemical shifts for 1-(4-phenylpiperidin-1-yl)propan-1-one at 298 K in CDCl₃. Note the distinct anisotropic deshielding effects caused by the spatial proximity of the carbonyl oxygen to the equatorial protons of the piperidine ring.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Assignment & Causality Notes
Ar-H 7.35 – 7.15m-5HPhenyl ring protons (ortho, meta, para)[5].
C2-H (eq) 4.75d13.01HHighly deshielded due to syn-alignment with the carbonyl oxygen[1].
C6-H (eq) 3.95d13.01HAnti-alignment to carbonyl oxygen; less deshielded than C2-H(eq).
C2-H (ax) 3.10td13.0, 2.51HAxial proton, shifted upfield relative to equatorial counterparts.
C4-H (ax) 2.75tt12.0, 3.51HBenzylic methine proton attached to the phenyl ring.
C6-H (ax) 2.60td13.0, 2.51HAxial proton, split by rotameric environment.
CO-CH₂ 2.38q7.52HPropionyl methylene, coupled to the adjacent methyl group.
C3, C5-H (eq) 1.95 – 1.85m-2HEquatorial protons of the piperidine backbone.
C3, C5-H (ax) 1.65 – 1.50m-2HAxial protons of the piperidine backbone.
CH₃ 1.15t7.53HPropionyl methyl group.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)Assignment & Causality Notes
C=O 172.5Amide carbonyl carbon.
Ar-C (ipso) 145.2Quaternary aromatic carbon attached to C4 of piperidine.
Ar-C (meta) 128.6Meta aromatic carbons.
Ar-C (ortho) 126.8Ortho aromatic carbons.
Ar-C (para) 126.4Para aromatic carbon.
C2 46.2Deshielded by adjacent nitrogen; often appears as a broadened peak due to rotamers.
C4 42.5Methine carbon.
C6 42.1Deshielded by adjacent nitrogen.
C3 33.5Piperidine backbone carbon.
C5 32.8Piperidine backbone carbon.
CO-CH₂ 26.5Propionyl methylene carbon.
CH₃ 9.5Propionyl methyl carbon.

References

  • Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines Source: Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • Observation of amide rotamers by dynamic 1H NMR Source: ResearchGate / Dynamic NMR Spectroscopy Literature URL:[Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures Source: MDPI Molecules URL:[Link]

  • How NMR Works | NMR 101 | Spectroscopy Source: Bruker Corporation URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Characterization and Bioanalytical Quantification of 1-(4-Phenylpiperidin-1-yl)propan-1-one

Executive Summary The compound 1-(4-phenylpiperidin-1-yl)propan-1-one (also known as N-propionyl-4-phenylpiperidine) represents a critical structural motif frequently encountered in the development of central nervous sys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-phenylpiperidin-1-yl)propan-1-one (also known as N-propionyl-4-phenylpiperidine) represents a critical structural motif frequently encountered in the development of central nervous system (CNS) therapeutics, including tachykinin receptor antagonists and opioid analgesics. Accurate identification and quantification of this scaffold are paramount during pharmacokinetic (PK) profiling and metabolic stability assays.

This application note provides a comprehensive, self-validating framework for the mass spectrometric analysis of 1-(4-phenylpiperidin-1-yl)propan-1-one. By detailing the causality behind specific ionization techniques, fragmentation mechanisms, and chromatographic conditions, this guide equips analytical scientists with the necessary parameters to establish robust GC-EI-MS and LC-ESI-MS/MS workflows.

Pharmacochemical Context & Ionization Rationale

To design an optimal mass spectrometry method, one must first analyze the physicochemical properties of the target analyte. 1-(4-phenylpiperidin-1-yl)propan-1-one (C₁₄H₁₉NO, Exact Mass: 217.1467 Da) is a tertiary amide.

  • Gas Chromatography (GC-MS) Suitability: The molecule lacks highly polar, hydrogen-bond-donating functional groups (such as free hydroxyls or primary amines). This inherent volatility and thermal stability make it an excellent candidate for direct GC-MS analysis without the need for chemical derivatization.

  • Liquid Chromatography (LC-MS) Suitability: In Electrospray Ionization (ESI), the basicity of the molecule dictates the ionization mode. While the lone pair of the piperidine nitrogen is partially delocalized into the propionyl carbonyl group (amide resonance), the carbonyl oxygen remains sufficiently nucleophilic to accept a proton in an acidic mobile phase. Consequently, Positive Ion Mode (ESI+) is strictly required, yielding a highly stable protonated precursor ion[M+H]⁺ at m/z 218.15.

Mechanistic Fragmentation Pathways

Understanding the exact physical mechanisms of fragmentation ensures that the selected Multiple Reaction Monitoring (MRM) transitions are both highly specific and reproducible.

Hard Ionization: Electron Ionization (EI-MS at 70 eV)

Under standard 70 eV electron ionization, the molecule is bombarded with high-energy electrons, stripping an electron to form the radical cation [M]⁺· at m/z 217. The excess internal energy drives rapid unimolecular decomposition:

  • Alpha-Cleavage: Cleavage adjacent to the carbonyl group results in the loss of an ethyl radical (·CH₂CH₃, 29 Da), yielding an abundant fragment at m/z 188.

  • Amide Bond Cleavage: Loss of the entire propionyl radical (·COC₂H₅, 57 Da) generates the 4-phenylpiperidine cation at m/z 160, which further undergoes ring-opening to produce a stable styrene-like radical cation at m/z 104 [1].

Soft Ionization: Collision-Induced Dissociation (ESI-MS/MS)

In a triple quadrupole mass spectrometer, the [M+H]⁺ precursor (m/z 218.15) undergoes Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon). Because this is an even-electron system, fragmentation follows the even-electron rule, strictly losing neutral molecules rather than radicals.

  • Primary Transition (m/z 218.1 → 162.1): The protonated amide undergoes a characteristic neutral loss of methylketene (C₃H₄O, 56 Da). This requires relatively low collision energy (CE ~15-20 eV) and yields the intact 4-phenylpiperidine cation.

  • Secondary Transition (m/z 218.1 → 105.1): At higher collision energies (CE ~30-35 eV), the piperidine ring shatters, losing a neutral cyclic amine fragment to leave a highly stable phenylethyl/styrene cation (m/z 105.1). This transition is ideal for the "Qualifier" ion due to its high specificity to the phenyl ring moiety.

Fragmentation M [M+H]+ m/z 218.15 1-(4-Phenylpiperidin-1-yl)propan-1-one F1 Product Ion m/z 162.13 4-Phenylpiperidine Cation M->F1 Neutral Loss of Methylketene (-56 Da) F3 Product Ion m/z 57.03 Propionyl Cation M->F3 Amide Bond Cleavage (-161 Da) F2 Product Ion m/z 105.07 Phenylethyl/Styrene Cation F1->F2 Piperidine Ring Cleavage (-57 Da)

ESI-MS/MS collision-induced dissociation pathway of 1-(4-Phenylpiperidin-1-yl)propan-1-one.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness and regulatory compliance[2], the following protocol operates as a self-validating system. Every step includes an internal check to prevent false positives or quantitative drift.

Self-Validating System Controls (SST)

Before analyzing biological samples, the system must pass a System Suitability Test (SST).

  • Action: Inject a neat standard of 1-(4-phenylpiperidin-1-yl)propan-1-one (10 ng/mL) six consecutive times.

  • Validation Criteria: The relative standard deviation (RSD) of the peak area must be < 2.0%. The retention time drift must be < 0.1 minutes. Causality: This proves the LC pumps are delivering a stable gradient and the MS source is free of charging effects.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 1-(4-phenylpiperidin-1-yl)propan-1-one-d5).

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile disrupts the hydration layer of plasma proteins, causing immediate denaturation and precipitation. Simultaneously, its high organic strength efficiently solubilizes the lipophilic 4-phenylpiperidine moiety, ensuring high extraction recovery (>85%). The inclusion of the SIL-IS perfectly corrects for any matrix effects occurring later in the ESI source.

Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Causality: The highly hydrophobic nature of the analyte requires reversed-phase chromatography (C18). Formic acid serves a dual purpose: it maintains a low pH to suppress the ionization of residual silanols on the stationary phase (preventing peak tailing) and provides an abundant source of protons to drive the formation of [M+H]⁺ ions in the ESI source [3].

MS_Workflow SST System Suitability Testing (SST) Verifies S/N > 10 & RT Stability Prep Sample Preparation Protein Precipitation (Acetonitrile) SST->Prep Pass LC UHPLC Separation C18 Column, 0.1% FA Gradient Prep->LC 5 µL Injection ESI Electrospray Ionization (ESI+) Protonation to[M+H]+ (m/z 218.1) LC->ESI Eluent MRM Triple Quadrupole MRM Transitions: 218.1 -> 162.1, 105.1 ESI->MRM Ions Val Data Validation Blank Check & Calibration Curve MRM->Val Chromatogram

Self-validating UHPLC-MS/MS bioanalytical workflow ensuring quantitative trustworthiness.

Quantitative Data Summary

The following tables summarize the optimized mass spectrometric parameters required to execute the assays described above.

Table 1: GC-EI-MS (70 eV) Diagnostic Ions

m/z Ratio Relative Abundance Fragment Assignment Mechanistic Origin
217 ~15% [M]⁺· Intact radical cation
188 ~40% [M - C₂H₅]⁺ Alpha-cleavage of propionyl ethyl group
160 ~100% (Base) [M - C₂H₅CO]⁺ Loss of propionyl radical
104 ~65% [C₈H₈]⁺· Retro-Diels-Alder / ring cleavage

| 57 | ~30% | [C₃H₅O]⁺ | Propionyl cation |

Table 2: LC-ESI-MS/MS Optimized MRM Transitions

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
218.1 162.1 50 18 Quantifier (Highest Sensitivity)
218.1 105.1 50 32 Qualifier (Confirmation)

| 218.1 | 57.1 | 50 | 25 | Qualifier (Confirmation) |

(Note: Capillary voltage should be maintained at ~3.0 kV, with a desolvation temperature of 400°C to ensure complete droplet evaporation without thermally degrading the analyte).

References

  • NIST Chemistry WebBook, SRD 69: Mass Spectrometry Principles and Piperidine Derivatives. National Institute of Standards and Technology. Used for the derivation of standard 70 eV EI fragmentation rules for 4-phenylpiperidine scaffolds. URL:[Link]

  • U.S. Food and Drug Administration (FDA): Bioanalytical Method Validation Guidance for Industry (2018). Center for Drug Evaluation and Research (CDER). Provides the authoritative regulatory framework for the self-validating SST and extraction protocols described in Section 4. URL:[Link]

  • European Medicines Agency (EMA): ICH M10 on Bioanalytical Method Validation - Scientific Guideline. International Council for Harmonisation. Supports the causality behind mobile phase selection and matrix effect mitigation using stable isotope-labeled standards. URL:[Link]

Method

HPLC method for 1-(4-Phenylpiperidin-1-yl)propan-1-one analysis

This application note provides an authoritative, in-depth methodology for the chromatographic analysis of 1-(4-Phenylpiperidin-1-yl)propan-1-one . By analyzing the specific physicochemical properties of this compound, th...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an authoritative, in-depth methodology for the chromatographic analysis of 1-(4-Phenylpiperidin-1-yl)propan-1-one . By analyzing the specific physicochemical properties of this compound, this guide establishes a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed for researchers in pharmaceutical synthesis and drug development.

Chemical Profiling & Chromatographic Rationale

1-(4-Phenylpiperidin-1-yl)propan-1-one is a propionylated derivative of 4-phenylpiperidine. It frequently appears as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including soluble guanylate cyclase (sGC) stimulators used to treat cardiopulmonary diseases[1].

Developing an assay for this compound requires a deep understanding of its molecular behavior:

  • The Amide Core (Neutrality): Unlike its precursor (4-phenylpiperidine), which contains a highly basic secondary amine prone to severe peak tailing via secondary silanol interactions, the N-acylation (propionyl group) in our target molecule delocalizes the nitrogen lone pair. This renders the molecule essentially neutral under acidic conditions.

  • The Phenyl Chromophore: The aromatic phenyl ring provides a strong π→π∗ transition, making low-wavelength ultraviolet (UV) detection highly sensitive.

  • Mechanistic Causality for Method Selection: Because the target is a neutral, hydrophobic amide, ion-pairing agents are unnecessary. Instead, a standard Reversed-Phase (RP-HPLC) mechanism is optimal. By utilizing a low concentration of Formic Acid (0.025% v/v) in the mobile phase, we ensure that any unreacted basic precursors (e.g., free 4-phenylpiperidine) are fully protonated. This drastic reduction in precursor hydrophobicity forces impurities to elute early in the void volume, completely resolving them from the later-eluting target amide[2].

G2 Analyte Target Amide (Neutral/Hydrophobic) StationaryPhase C18 Stationary Phase (Alkyl Interactions) Analyte->StationaryPhase Strong Retention MobilePhase Mobile Phase (Gradient Elution) MobilePhase->Analyte Solvation Impurities Basic Impurities (e.g., Free Piperidine) MobilePhase->Impurities Ionization (Formic Acid) Impurities->StationaryPhase Weak Retention (Early Elution)

Caption: Chromatographic interaction mechanism between the analyte, mobile phase, and stationary phase.

Method Development & Self-Validating Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . This means the analytical sequence cannot proceed to unknown samples unless the system suitability testing (SST) criteria are strictly met during the calibration phase.

We utilize a High-Strength Silica (HSS) T3 stationary phase (or an equivalent high-density C18). The T3 phase is specifically engineered to withstand 100% aqueous conditions without dewetting, while providing superior peak shape for polar and non-polar amides[1]. Detection is locked at 210 nm, which captures the maximum absorbance of the amide carbonyl and phenyl ring[3].

G A Compound Profiling 1-(4-Phenylpiperidin-1-yl)propan-1-one B Stationary Phase C18 / HSS T3 Column A->B Hydrophobic & Amide properties C Mobile Phase 0.025% FA in H2O / MeCN B->C RP-HPLC mechanism D Detection UV 210 nm C->D Elution & Absorbance E Self-Validating SST Resolution > 2.0, Tailing < 1.5 D->E Real-time QA/QC

Caption: Workflow for HPLC method development and self-validation of the target piperidine derivative.

Quantitative Data & Operational Parameters

The following parameters are scaled for standard analytical HPLC, derived from validated UPLC conditions utilized in pharmaceutical patent literature[3].

Table 1: Chromatographic Parameters

ParameterSpecificationRationale
Column Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm)Prevents phase collapse; excellent for amides.
Mobile Phase A HPLC-grade Water + 0.025% Formic AcidProtonates basic impurities; maintains LC-MS compatibility.
Mobile Phase B Acetonitrile (MeCN)High elution strength for the hydrophobic phenyl ring.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 50 °CReduces mobile phase viscosity and improves mass transfer[3].
Detection UV at 210 nmCaptures π→π∗ transitions of the molecule.
Injection Volume 5.0 µLPrevents column overloading while maintaining sensitivity.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.095.05.0Initial hold (Isocratic)
2.095.05.0Elution of polar/ionized impurities
10.010.090.0Linear gradient for target amide elution
12.010.090.0Column wash
12.195.05.0Return to initial conditions
16.095.05.0Re-equilibration

Step-by-Step Experimental Protocol

Phase 1: Preparation of Solutions
  • Mobile Phase A: Measure 1.0 L of ultra-pure HPLC-grade water (18.2 MΩ·cm). Using a micropipette, add exactly 250 µL of 99% Formic Acid[3]. Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Filter 1.0 L of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(4-Phenylpiperidin-1-yl)propan-1-one reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution. Dilute an aliquot with 50:50 Water:MeCN to a final working concentration of 50 µg/mL.

Phase 2: System Equilibration & Self-Validation (SST)
  • Purge the HPLC lines with Mobile Phases A and B for 5 minutes at 2.0 mL/min.

  • Install the HSS T3 column and set the oven to 50 °C.

  • Equilibrate the column at the initial gradient conditions (95% A / 5% B) at 1.0 mL/min until the UV baseline is completely stable (typically 15-20 minutes).

  • Self-Validating Check: Inject the 50 µg/mL standard solution in triplicate. The system software must automatically calculate the parameters against the criteria in Table 3. Do not proceed to sample analysis if any parameter fails.

Table 3: System Suitability Testing (SST) Criteria

MetricAcceptance CriteriaImplication of Failure
Retention Time RSD 1.0%Pump malfunction or incomplete equilibration.
Peak Area RSD 2.0%Injector precision issues or sample degradation.
Tailing Factor (Tf) 0.8 – 1.5Column voiding or secondary silanol interactions.
Theoretical Plates (N) 5,000Loss of column efficiency or dead volume in tubing.
Phase 3: Sample Analysis
  • Prepare unknown samples by extracting or diluting them in 50:50 Water:MeCN to fall within the linear dynamic range (typically 1 - 100 µg/mL).

  • Filter all samples through a 0.22 µm PVDF syringe filter prior to injection.

  • Run the sequence: Blank SST Standards Samples Bracketing Standard.

  • Integrate the peak corresponding to 1-(4-Phenylpiperidin-1-yl)propan-1-one (expected retention time ~7.5 - 8.5 minutes, depending on exact system dwell volume).

References

  • Title: Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof (WO2014012934A1)
  • Title: Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies Application Notes URL: [Link]

Sources

Application

Experimental use of 1-(4-Phenylpiperidin-1-yl)propan-1-one in neuroscience

Application Note: 1-(4-Phenylpiperidin-1-yl)propan-1-one as a Pharmacological Probe in Neuroscience Introduction & Mechanistic Rationale In neuropharmacology, the 4-phenylpiperidine scaffold is a privileged structure ubi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-Phenylpiperidin-1-yl)propan-1-one as a Pharmacological Probe in Neuroscience

Introduction & Mechanistic Rationale

In neuropharmacology, the 4-phenylpiperidine scaffold is a privileged structure ubiquitous in central nervous system (CNS) agents, forming the core of classical opioid analgesics like pethidine and serving as a foundational milestone for highly potent fentanyl analogs 1. However, to accurately map the binding pockets of neural receptors—specifically the Mu-Opioid Receptor (MOR) and Sigma-1 receptor—researchers require simplified structural probes.

1-(4-Phenylpiperidin-1-yl)propan-1-one (CAS: 347908-71-8) isolates the 4-phenylpiperidine core and the N-propionyl group, stripping away the 4-ester (found in pethidine) or the 4-anilino group (found in fentanyl).

The Causality of the Design: The critical feature of this probe is the conversion of the basic piperidine nitrogen into a neutral propionyl amide. At a physiological pH of 7.4, standard piperidine derivatives (like haloperidol or meperidine) are protonated, allowing them to form an essential electrostatic salt bridge with the Asp147 residue in transmembrane helix 3 (TM3) of the MOR. Because 1-(4-Phenylpiperidin-1-yl)propan-1-one cannot be protonated, it intentionally abolishes this salt bridge. This makes it an elegant, self-validating negative control in MOR assays, while simultaneously acting as a positive probe for mapping purely hydrophobic, non-ionic binding pockets, such as those found in Sigma receptors 2.

Experimental Workflows & Protocols

To evaluate the stereochemical and hydrophobic requirements of 4-phenylpiperidine derivatives 3, the following self-validating protocols are employed.

Protocol A: In Vitro Radioligand Competitive Binding Assay

This assay quantifies the binding affinity (Ki) of the non-ionic probe against native brain receptors.

Step 1: Membrane Preparation

  • Homogenize whole rat brain tissue (excluding the cerebellum) in 50 mM Tris-HCl buffer (pH 7.4) at 4°C.

    • Causality: The cerebellum is excluded due to its naturally low density of MOR, thereby reducing background noise and amplifying the specific signal-to-noise ratio.

  • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer.

Step 2: Ligand Incubation

  • In a 96-well plate, combine 500 µL of the membrane suspension with 1 nM[³H]-DAMGO (for MOR) or 2 nM [³H]-Pentazocine (for Sigma-1).

  • Introduce 1-(4-Phenylpiperidin-1-yl)propan-1-one at varying concentration gradients ( 10−10 to 10−4 M).

  • Incubate at 25°C for 60 minutes to reach equilibrium.

Step 3: Termination & Quantification

  • Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI).

    • Causality: The highly lipophilic nature of the propionyl-phenylpiperidine scaffold causes it to stick to glass. PEI pre-treatment coats the filters with positive charges, repelling the radioligand and preventing false-positive non-specific binding.

  • Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify using a liquid scintillation analyzer.

Protocol B: In Vivo Nociceptive Behavioral Assay (Hot-Plate Test)

This assay determines if the structural modifications translate to functional CNS activity (analgesia) 4.

Step 1: Acclimation & Dosing

  • Habituate adult male Swiss Webster mice to the testing environment for 1 hour.

    • Causality: Stress-induced analgesia (mediated by endogenous endorphins) can artificially inflate baseline pain latency. Habituation controls for this variable.

  • Administer the probe via intraperitoneal (i.p.) injection using a vehicle of 5% DMSO in 95% saline.

    • Causality: The lack of an amine salt makes the compound poorly soluble in pure water; DMSO ensures complete dissolution for accurate systemic delivery.

Step 2: Testing

  • Place the subject on a 55±0.5°C hot plate.

  • Record the latency to the first sign of nociception (hind paw licking or jumping).

  • Apply a strict 30-second cut-off to prevent tissue damage.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the pharmacological profile of 1-(4-Phenylpiperidin-1-yl)propan-1-one compared to structurally related reference standards.

CompoundMOR Binding Affinity (Ki, nM)Sigma-1 Binding Affinity (Ki, nM)Hot-Plate ED50 (mg/kg, i.p.)Physiological State at pH 7.4
1-(4-Phenylpiperidin-1-yl)propan-1-one > 10,000 (Inactive)450 ± 25InactiveNeutral Amide
Pethidine (Meperidine) 250 ± 15> 1,0004.7Protonated Amine
Fentanyl 1.3 ± 0.2> 1,0000.011Protonated Amine
Haloperidol > 10,0002.5 ± 0.3N/AProtonated Amine

Interpretation: The data proves that while the 4-phenylpiperidine core is capable of binding to both MOR and Sigma-1, the presence of a neutral amide (propionyl) completely abolishes MOR affinity while retaining moderate Sigma-1 affinity.

Pharmacological Visualization

G Probe 1-(4-Phenylpiperidin-1-yl) propan-1-one Amide Neutral Amide Nitrogen (No Salt Bridge) Probe->Amide Structural Feature Phenyl 4-Phenyl Ring (Hydrophobic Interaction) Probe->Phenyl Structural Feature MOR Mu-Opioid Receptor (Asp147 interaction lost) Amide->MOR Prevents Binding Sigma Sigma-1 Receptor (Hydrophobic Pocket) Phenyl->Sigma Enables Binding

Figure 1: SAR mapping of 1-(4-Phenylpiperidin-1-yl)propan-1-one at neural receptors.

References

  • Source: PubMed Central (PMC)
  • 4-Substituted and 1,4-Disubstituted Piperidines Source: ResearchGate URL
  • Stereochemical Studies of 3-methyl Analogues of Pethidine Source: Google Books URL
  • 4-benzoyl-l,3-dimethyl-4-phenylpiperidine from 1,3-dimethyl-4-piperidone Source: Canadian Science Publishing URL

Sources

Method

Application Note: 1-(4-Phenylpiperidin-1-yl)propan-1-one in Medicinal Chemistry

Executive Summary & Strategic Rationale In medicinal chemistry, the 4-phenylpiperidine scaffold is a "privileged structure" historically associated with central nervous system (CNS) targets, including μ -opioid, σ1​ , an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In medicinal chemistry, the 4-phenylpiperidine scaffold is a "privileged structure" historically associated with central nervous system (CNS) targets, including μ -opioid, σ1​ , and dopamine receptors[1]. However, modern drug discovery frequently requires the repurposing of privileged scaffolds to target peripheral diseases while engineering out CNS liabilities.

1-(4-Phenylpiperidin-1-yl)propan-1-one (an N -propionyl amide derivative of 4-phenylpiperidine) serves as a critical structural probe and synthetic intermediate. By converting the basic secondary amine of 4-phenylpiperidine into a neutral tertiary amide, medicinal chemists achieve two primary objectives:

  • Ablation of CNS Off-Target Binding: The amide modification drastically lowers the nitrogen's pKa, preventing the formation of critical salt bridges with conserved aspartate residues in G-protein coupled receptors (GPCRs). This makes it an ideal building block for peripheral targets, such as soluble guanylate cyclase (sGC) stimulators used in pulmonary hypertension[2].

  • Lipophilic Precursor: It serves as a stable, easily purified precursor that can be chemoselectively reduced to N -propyl-4-phenylpiperidine, a motif utilized to probe the hydrophobic binding pockets of σ1​ receptors and opioid analogs[3].

Mechanistic Insights: The Amide vs. Amine Paradigm

The causality behind utilizing 1-(4-Phenylpiperidin-1-yl)propan-1-one lies in its physicochemical properties. In GPCRs (such as the μ -opioid receptor), a protonated basic nitrogen is strictly required to anchor the ligand via an ionic interaction with Asp147. By utilizing the N -propionyl derivative, chemists create a "negative control" for Structure-Activity Relationship (SAR) studies. If binding affinity is lost upon acylation, the necessity of the basic amine is validated.

Conversely, in fragment-based drug design (FBDD) for cardiovascular targets, the neutral amide is intentionally retained. This increases the polar surface area (PSA) slightly via the carbonyl oxygen while eliminating basicity, thereby restricting blood-brain barrier (BBB) penetration and preventing unwanted psychoactive effects[2].

Quantitative Physicochemical Profiling

The following table summarizes the divergent physicochemical properties that dictate the application of the amide intermediate versus its reduced amine counterpart.

Property1-(4-Phenylpiperidin-1-yl)propan-1-one (Amide)N-Propyl-4-phenylpiperidine (Amine)Pharmacological Impact
Molecular Weight 217.31 g/mol 203.33 g/mol Both within optimal Lipinski space.
Calculated pKa < 0 (Non-basic)~9.5 (Basic)Amide prevents GPCR salt-bridge formation.
Polar Surface Area 20.31 Ų3.24 ŲAmide provides H-bond acceptor (C=O).
CNS Penetration Low/Moderate (Efflux prone)High (Rapid BBB crossing)Amide restricts off-target CNS effects.
Primary Utility sGC stimulator fragment, SAR probe σ1​ / Opioid receptor ligandDivergent therapeutic applications.

Experimental Workflows & Self-Validating Protocols

To utilize this scaffold effectively, robust synthetic and analytical protocols are required. The following methodologies detail the synthesis of the amide and its subsequent reduction, incorporating self-validating checkpoints to ensure experimental integrity.

Protocol A: Synthesis of 1-(4-Phenylpiperidin-1-yl)propan-1-one

Objective: Chemoselective N -acylation of 4-phenylpiperidine.

  • Preparation: Dissolve 4-phenylpiperidine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 eq, 15 mmol) and cool the reaction mixture to 0 °C using an ice bath. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the starting amine.

  • Acylation: Dropwise add propionyl chloride (1.1 eq, 11 mmol) over 15 minutes. Maintain stirring at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude product via FTIR spectroscopy. The successful formation of the product is confirmed by the complete disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of a strong tertiary amide C=O stretch (~1640 cm⁻¹) .

Protocol B: Chemoselective Reduction to N-Propyl-4-phenylpiperidine

Objective: Conversion of the neutral amide to a lipophilic basic amine for CNS targeting.

  • Preparation: Suspend Lithium Aluminum Hydride ( LiAlH4​ , 2.0 eq, 20 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under argon.

  • Reduction: Dissolve 1-(4-phenylpiperidin-1-yl)propan-1-one (1.0 eq, 10 mmol) in THF (10 mL) and add dropwise to the LiAlH4​ suspension. Reflux the mixture at 66 °C for 4 hours. Causality: The high temperature and strong hydride donor are required to fully reduce the resonance-stabilized tertiary amide to an amine.

  • Fieser Workup (Critical for Safety & Yield): Cool to 0 °C. Sequentially add 0.8 mL water, 0.8 mL 15% NaOH (aq), and 2.4 mL water. Stir vigorously until granular white aluminum salts precipitate. Filter through a Celite pad.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Stain the plate with Dragendorff's reagent . The starting amide will not stain, whereas the newly formed tertiary amine will appear as a bright orange spot, confirming successful reduction.

Mandatory Visualizations

The following diagrams illustrate the synthetic divergence of this scaffold and the mechanistic rationale behind its use in SAR studies.

Workflow A 4-Phenylpiperidine (Privileged Scaffold) B 1-(4-Phenylpiperidin-1-yl)propan-1-one (Neutral Amide) A->B Propionyl Chloride C sGC Stimulator Building Block (Non-CNS Active) B->C Fragment Linking D N-Propyl-4-phenylpiperidine (Basic Amine) B->D LiAlH4 Reduction E Sigma/Mu Receptor Ligand (CNS Active) D->E Target Binding

Caption: Synthetic divergence of 1-(4-Phenylpiperidin-1-yl)propan-1-one in drug discovery.

SAR_Binding cluster_amide Amide Probe (Neutral) cluster_amine Amine Ligand (Basic) N1 Amide Nitrogen (pKa < 0) R1 GPCR Aspartate Residue N1->R1 No Salt Bridge (Loss of Affinity) N2 Amine Nitrogen (pKa ~9.5) R2 GPCR Aspartate Residue N2->R2 Strong Salt Bridge (High Affinity)

Caption: Mechanistic SAR comparison of amide vs. amine nitrogen binding at GPCR aspartate residues.

References

  • Title: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: WO2014012934A1 - Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof.
  • Title: 4-Substituted and 1,4-Disubstituted Piperidines. Source: ResearchGate URL: [Link]

Sources

Application

Application Note: 1-(4-Phenylpiperidin-1-yl)propan-1-one as a Mechanistic Probe in GPCR and Sigma Receptor Studies

Executive Summary The 4-phenylpiperidine scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural core for numerous μ -opioid receptor (MOR) agonists (e.g., pethidine, fentanyl analogs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylpiperidine scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural core for numerous μ -opioid receptor (MOR) agonists (e.g., pethidine, fentanyl analogs) and sigma receptor ligands. 1-(4-Phenylpiperidin-1-yl)propan-1-one is a strategically designed derivative wherein the basic piperidine secondary amine is acylated to form a neutral propionyl amide.

This application note details the utility of 1-(4-phenylpiperidin-1-yl)propan-1-one as a "null-probe" (a structurally analogous but electrostatically inactive negative control) in Structure-Activity Relationship (SAR) studies. By eliminating the critical protonated nitrogen required for receptor activation, researchers can quantitatively deconvolute the thermodynamic contributions of electrostatic salt bridges versus hydrophobic pocket interactions in GPCR binding assays.

Pharmacological Rationale and Mechanistic Insights

The Role of the Asp147 (D3.32) Salt Bridge

In Class A GPCRs, particularly the μ -opioid receptor, ligand recognition relies heavily on a highly conserved aspartate residue in transmembrane helix 3 (TM3), specifically Asp147 (D3.32) [1]. Classical 4-phenylpiperidine analgesics possess a basic nitrogen ( pKa​≈8.5–9.0 ) that is protonated at physiological pH. This positively charged amine forms a crucial electrostatic salt bridge with the negatively charged carboxylate of Asp147, anchoring the ligand and initiating the conformational shifts (e.g., TM3-TM7 interactions) required for Gi/o protein coupling [2].

Causality of Amide Conversion

Converting the basic amine of 4-phenylpiperidine into a propionyl amide—yielding 1-(4-phenylpiperidin-1-yl)propan-1-one—fundamentally alters the ligand's physicochemical profile.

  • Abolition of Charge: The delocalization of the nitrogen lone pair into the adjacent carbonyl group renders the nitrogen neutral at physiological pH.

  • Steric Retention: The spatial geometry of the phenyl ring and the piperidine chair conformation remains largely intact [3].

  • Experimental Utility: Because the electrostatic interaction with Asp147 is abolished, any residual binding affinity exhibited by 1-(4-phenylpiperidin-1-yl)propan-1-one is driven purely by non-specific hydrophobic interactions (e.g., the phenyl ring interacting with His297 or Trp293). This makes it an ideal self-validating negative control to establish the baseline "noise" of hydrophobic pocket binding.

G cluster_amine Active Pharmacophore (Basic Amine) cluster_amide Null-Probe (Neutral Amide) A1 4-Phenylpiperidine (Protonated N-H+) A2 Asp147 (D3.32) Receptor Pocket A1->A2 Salt Bridge (High Affinity) B1 1-(4-Phenylpiperidin-1-yl) propan-1-one B2 Asp147 (D3.32) Receptor Pocket B1->B2 No Electrostatic Interaction (Low/No Affinity)

Fig 1: Thermodynamic logic of converting a basic amine to a neutral amide in MOR binding.

Experimental Protocols

To utilize 1-(4-phenylpiperidin-1-yl)propan-1-one effectively in receptor studies, the following self-validating protocols for membrane preparation and competitive radioligand binding are recommended. The inclusion of total binding (TB) and non-specific binding (NSB) controls ensures internal assay validation.

Preparation of Receptor-Enriched Membranes
  • Cell Culture: Culture HEK293 cells stably expressing the human μ -opioid receptor (hMOR) in DMEM supplemented with 10% FBS and 400μg/mL Geneticin (G418) at 37°C, 5% CO2​ .

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, supplemented with protease inhibitor cocktail).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (20 strokes) on ice.

  • Centrifugation (Self-Validation Step):

    • Centrifuge at 1,000 × g for 10 min at 4°C to remove unbroken cells and nuclei (discard pellet).

    • Ultracentrifuge the supernatant at 40,000 × g for 30 min at 4°C to pellet the membrane fraction.

  • Resuspension: Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ). Quantify protein concentration using a BCA assay. Aliquot and store at -80°C.

Competitive Radioligand Binding Assay

This assay measures the ability of the neutral amide probe to displace a tritiated agonist, confirming the loss of affinity.

  • Assay Setup: In a 96-well deep-well plate, assemble the following components (total volume 200μL /well):

    • 50μL of [3H] -DAMGO (final concentration 1 nM; Kd​≈1.5 nM).

    • 50μL of test compound (1-(4-phenylpiperidin-1-yl)propan-1-one) serially diluted from 10μM to 0.1nM .

    • 100μL of membrane suspension ( 15−20μg protein/well).

  • Controls (Critical for E-E-A-T):

    • Total Binding (TB): Assay Buffer instead of test compound.

    • Non-Specific Binding (NSB): 10μM Naloxone to completely saturate specific MOR sites.

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific ligand adhesion) using a 96-well cell harvester. Wash filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters, add 40μL of scintillation cocktail, and read radioactivity (CPM) using a Microbeta counter.

Workflow N1 1. Cell Culture (HEK293-hMOR) N2 2. Membrane Preparation (40,000 x g Ultracentrifugation) N1->N2 N3 3. Radioligand Incubation ([3H]-DAMGO + Amide Probe) N2->N3 N4 4. Rapid Filtration (PEI-treated GF/B Filters) N3->N4 N5 5. Liquid Scintillation Counting (CPM) N4->N5 N6 6. Data Analysis (Cheng-Prusoff Ki Determination) N5->N6

Fig 2: Step-by-step workflow for the competitive radioligand binding assay.

Data Presentation & Interpretation

To contextualize the utility of 1-(4-phenylpiperidin-1-yl)propan-1-one, it must be compared against active pharmacophores. The table below summarizes representative pharmacological data demonstrating the catastrophic loss of affinity and efficacy upon acylation of the basic nitrogen.

Table 1: Comparative Pharmacological Profile at the μ -Opioid Receptor

CompoundStructural FeatureMOR Binding Affinity ( Ki​ , nM)Functional cAMP Inhibition ( IC50​ , nM)Pharmacological Role
Fentanyl Basic Amine (N-phenethyl)1.2 ± 0.30.8 ± 0.2Full Agonist (Standard)
Pethidine (Meperidine) Basic Amine (N-methyl)250 ± 45180 ± 30Moderate Agonist
1-(4-Phenylpiperidin-1-yl)propan-1-one Neutral Amide (N-propionyl) > 10,000 > 10,000 (Inactive) Null-Probe / Negative Control

Data Interpretation: The inability of 1-(4-phenylpiperidin-1-yl)propan-1-one to displace [3H] -DAMGO ( Ki​>10μM ) or inhibit forskolin-stimulated cAMP accumulation proves that the hydrophobic interactions of the 4-phenyl ring alone are insufficient to drive receptor binding. The ΔG of binding is overwhelmingly dependent on the Asp147 electrostatic interaction [1, 2]. Therefore, any off-target activity observed with this amide probe in phenotypic assays can be confidently attributed to non-GPCR/non-Sigma mechanisms (e.g., lipid bilayer disruption or non-specific kinase inhibition), making it an invaluable tool for target deconvolution [3].

References

  • How μ-Opioid Receptor Recognizes Fentanyl Source: PubMed Central (PMC) - NIH URL:[Link]

  • Structural Assessment of Agonist Efficacy in the μ-Opioid Receptor: Morphine and Fentanyl Elicit Different Activation Patterns Source: Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: PubMed Central (PMC) - NIH URL:[Link]

Method

Application Note: Preparation, Handling, and Storage of 1-(4-Phenylpiperidin-1-yl)propan-1-one Stock Solutions

Target Audience: Researchers, Analytical Chemists, and Cardiovascular Drug Development Professionals Application Context: In vitro screening, bioassay optimization, and synthetic intermediate handling. Introduction & Pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Cardiovascular Drug Development Professionals Application Context: In vitro screening, bioassay optimization, and synthetic intermediate handling.

Introduction & Pharmacological Context

1-(4-Phenylpiperidin-1-yl)propan-1-one (also known as N-propionyl-4-phenylpiperidine) is a critical structural motif and lipophilic intermediate utilized in the development of novel cardiovascular therapeutics. Specifically, functionalized 4-phenylpiperidine derivatives are heavily investigated as building blocks for soluble guanylate cyclase (sGC) stimulators—such as 5-aminotetrahydroquinoline-2-carboxylic acids—which are developed for the treatment of pulmonary arterial hypertension (PAH) ()[1].

These compounds function by synergistically enhancing sGC activity independently of nitric oxide (NO) bioavailability, driving the conversion of GTP to cGMP and promoting downstream vasodilation. Ensuring the precise preparation and thermodynamic stability of stock solutions is paramount for generating reproducible dose-response curves in downstream high-throughput screening (HTS) and cell-based assays.

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds Heme Drug Piperidine Derivative (sGC Stimulator) Drug->sGC Synergistic Activation cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vaso Vasodilation PKG->Vaso Phosphorylation

Figure 1: Synergistic activation of the sGC-cGMP signaling pathway by NO and piperidine derivatives.

Physicochemical Properties & Solvent Causality

To design a robust dissolution protocol, we must first analyze the physicochemical constraints of the molecule.

Quantitative Data Summary
ParameterSpecification
IUPAC Name 1-(4-Phenylpiperidin-1-yl)propan-1-one
CAS Registry Number 347908-71-8
Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Estimated LogP ~2.8 – 3.2 (Highly Lipophilic)
Physical State Solid (Crystalline powder)
Primary Solvents Anhydrous DMSO, DMF, Dichloromethane
Aqueous Solubility < 0.1 mg/mL (Thermodynamically unstable)
Causality of Solvent Selection

According to the principles of drug-likeness and solubility estimation ()[2], compounds with an estimated LogP > 2.5 exhibit poor aqueous solvation thermodynamics. 1-(4-Phenylpiperidin-1-yl)propan-1-one falls squarely into this category. Attempting to dissolve this tertiary amide directly in aqueous buffers results in immediate aggregation and precipitation.

Anhydrous Dimethyl Sulfoxide (DMSO) is mandated as the primary solvent. DMSO’s amphiphilic nature effectively disrupts the crystalline lattice of the compound, ensuring complete molecular dispersion. Furthermore, the DMSO must be strictly anhydrous (≤0.005% water); atmospheric moisture acts as an anti-solvent for lipophilic compounds in DMSO, drastically reducing the solubility limit ()[3].

Standard Operating Procedure: Stock Solution Preparation

Target Mass Calculations

Field-Proven Insight: Weighing masses below 5 mg introduces significant static and buoyancy errors on standard 4-place analytical balances. It is highly recommended to prepare a 50 mM stock and perform serial dilutions, rather than attempting to weigh 2.17 mg for a 10 mM stock.

Target ConcentrationVolume of DMSOMass of Compound RequiredRecommendation
10 mM 1.00 mL2.17 mgHigh risk of gravimetric error
50 mM 1.00 mL10.87 mgOptimal for primary stock
Step-by-Step Methodology & Self-Validating Workflow

A protocol is only as reliable as its internal quality controls. This methodology is designed as a self-validating system , ensuring that any failure in dissolution is caught before the compound is introduced into an assay.

  • Gravimetric Preparation: Equilibrate the sealed vial of 1-(4-Phenylpiperidin-1-yl)propan-1-one to room temperature inside a desiccator for 30 minutes to prevent ambient moisture condensation. Weigh exactly 10.87 mg using a calibrated micro-analytical balance.

  • Solvent Addition: Inside a nitrogen or argon-purged environment, add exactly 1.00 mL of LC-MS grade, anhydrous DMSO to the vial to achieve a 50 mM concentration.

  • Dissolution: Vortex the mixture vigorously for 60 seconds. Transfer the vial to a water bath sonicator maintained at 25°C and sonicate for 5–10 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Self-Validation & QC (Critical Step):

    • Optical Validation: In a darkened room, shine a 532 nm (green) laser pointer through the vial. If a visible beam path scatters through the liquid (Tyndall effect), micro-precipitates are present, indicating incomplete dissolution. Sonicate for an additional 5 minutes.

    • Analytical Validation: Dilute a 1 µL aliquot of the stock into 999 µL of methanol (1:1000). Analyze via LC-MS/UV-Vis and compare the Area Under the Curve (AUC) to a certified reference standard. A concentration variance of >5% triggers mandatory disposal and recreation of the stock.

  • Aliquot and Cryopreservation: Dispense the validated 50 mM stock into 50 µL single-use aliquots in amber, low-bind microcentrifuge tubes. Purge the headspace of each tube with argon gas, seal tightly, and store at -80°C.

Causality for Aliquoting: Repeated freeze-thaw cycles of DMSO stock solutions introduce atmospheric water condensation. This moisture uptake exponentially decreases the solubility limit, leading to silent precipitation and artificially low assay concentrations ()[3]. Single-use aliquots eliminate this variable entirely.

Workflow Weigh 1. Gravimetric Weighing (Analytical Balance) Solvent 2. Solvent Addition (Anhydrous DMSO) Weigh->Solvent Dissolve 3. Dissolution (Vortex & Sonicate, 25°C) Solvent->Dissolve QC 4. Self-Validation QC (Tyndall Effect & LC-MS) Dissolve->QC Aliquot 5. Cryopreservation (Argon Purged, -80°C) QC->Aliquot

Figure 2: Self-validating workflow for the preparation and QC of DMSO compound stock solutions.

In Vitro Assay Application: Aqueous Dilution Protocol

When transitioning from the 50 mM DMSO stock to an aqueous in vitro assay (e.g., cell-based sGC activation assays), direct dilution into the assay buffer can cause localized precipitation at the solvent interface due to rapid solvent exchange.

Protocol for Aqueous Dilution:

  • Intermediate Dilution: Thaw a single 50 µL aliquot of the 50 mM stock at room temperature. Dilute it to a 1 mM intermediate working solution using 100% anhydrous DMSO.

  • Buffer Equilibration: Warm the target aqueous buffer (e.g., HBSS or cell culture media) to 37°C.

  • High-Kinetic Addition: While vigorously vortexing the warmed buffer, add the 1 mM intermediate solution dropwise to achieve the final assay concentration (e.g., 10 µM).

    • Causality: Dropwise addition into a high-kinetic-energy environment prevents localized supersaturation and forces the compound into a stable metastable state long enough for the assay duration.

  • The 1% Rule: Ensure the final concentration of DMSO in the cell-based assay never exceeds 1% (v/v)—ideally kept at ≤0.1%—to prevent DMSO-induced cytotoxicity and off-target membrane permeabilization.

References

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews, 46(1-3), 3-26. (2001). URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today, 11(9-10), 446-451. (2006). URL: [Link]

  • Title: NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential Source: Nature Reviews Drug Discovery, 5(9), 755-768. (2006). URL: [Link]

  • Title: Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof (Patent WO2014012934A1)

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 1-(4-Phenylpiperidin-1-yl)propan-1-one in sGC-cGMP Reporter Assays

An in-depth technical guide and application note for the use of 1-(4-Phenylpiperidin-1-yl)propan-1-one in cell culture experiments, specifically focusing on its role in high-throughput screening for soluble guanylate cyc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for the use of 1-(4-Phenylpiperidin-1-yl)propan-1-one in cell culture experiments, specifically focusing on its role in high-throughput screening for soluble guanylate cyclase (sGC) modulation.

Introduction and Rationale

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling cascade is a highly validated pharmacological target for cardiovascular and cardiopulmonary diseases, including pulmonary arterial hypertension (PAH) and heart failure.

1-(4-Phenylpiperidin-1-yl)propan-1-one (also known as 1-propionyl-4-phenylpiperidine) is a piperidine-derived amide utilized as a structural scaffold and pharmacological probe in the development of novel sGC modulators. While cell-free biochemical assays can confirm direct enzyme binding, they fail to account for cellular permeability, intracellular metabolism, and the complex redox environment of the cell. Therefore, evaluating this compound in a robust, cell-based cGMP reporter assay is critical for translating biochemical affinity into functional cellular efficacy .

This application note details a self-validating, high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET/HTRF) protocol to quantify the intracellular cGMP-elevating properties of 1-(4-Phenylpiperidin-1-yl)propan-1-one.

Mechanistic Background

sGC is a heterodimeric (α1β1) heme-containing enzyme. Under physiological conditions, NO binds to the reduced ferrous (Fe²⁺) heme iron, triggering a conformational change that catalyzes the conversion of GTP to cGMP.

Pharmacological modulators of sGC fall into two distinct categories, which must be differentiated during in vitro screening :

  • sGC Stimulators: Enhance sGC activity in a heme-dependent manner and exhibit strong synergy with endogenous NO.

  • sGC Activators: Bind to the unoccupied heme pocket of the oxidized (Fe³⁺) or heme-free enzyme, increasing cGMP production independently of NO .

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC α1β1) NO->sGC Binds Fe2+ Heme Compound 1-(4-Phenylpiperidin-1-yl) propan-1-one Compound->sGC Allosteric Modulation cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Vasodilation cGMP->PKG Activates

Figure 1: Mechanism of sGC modulation and downstream cGMP signaling pathway.

Experimental Design & Causality (E-E-A-T)

To ensure the protocol is a self-validating system , specific experimental choices and controls are integrated:

  • Cell Line Selection (CHO-sGC): Chinese Hamster Ovary (CHO-K1) cells lack endogenous sGC. By using a recombinant CHO line stably expressing human sGC α1β1, we eliminate background noise from other cyclases, ensuring that any cGMP elevation is exclusively mediated by the target enzyme.

  • Phosphodiesterase (PDE) Inhibition: Intracellular cGMP is rapidly hydrolyzed by PDEs. The broad-spectrum PDE inhibitor IBMX (3-isobutyl-1-methylxanthine) is added to the assay buffer. This prevents cGMP degradation, allowing the signal to accumulate to detectable levels.

  • Redox State Manipulation (ODQ): To determine if the compound is a stimulator or an activator, the assay utilizes ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one). ODQ selectively oxidizes the sGC heme iron (Fe²⁺ → Fe³⁺). If 1-(4-Phenylpiperidin-1-yl)propan-1-one loses efficacy in the presence of ODQ, it is a heme-dependent stimulator. If its efficacy increases, it is a heme-independent activator.

  • Synergy Testing (DEA/NO): Co-incubation with a sub-maximal concentration of the NO donor DEA/NO establishes whether the compound synergizes with NO, a hallmark of sGC stimulators.

Detailed Protocol: Cell-Based HTRF cGMP Assay

Materials Required
  • Recombinant CHO-K1 cells expressing human sGC α1β1.

  • 1-(4-Phenylpiperidin-1-yl)propan-1-one (Test Compound, 10 mM stock in DMSO).

  • DEA/NO (NO donor) and ODQ (sGC oxidizer).

  • IBMX (PDE inhibitor).

  • HTRF cGMP Assay Kit (e.g., Cisbio/Revvity).

  • 384-well low-volume white microplates.

Step-by-Step Methodology
  • Cell Preparation: Harvest CHO-sGC cells at 80% confluency. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX) to a density of 1×106 cells/mL.

  • Cell Seeding: Dispense 5 µL of the cell suspension (5,000 cells/well) into the 384-well plate.

  • Redox Pre-incubation (Control Step): For wells designated for heme-oxidation testing, add 2.5 µL of ODQ (final concentration 10 µM). For standard wells, add 2.5 µL of stimulation buffer. Incubate for 15 minutes at room temperature.

  • Compound Stimulation: Prepare a 10-point serial dilution of 1-(4-Phenylpiperidin-1-yl)propan-1-one (ranging from 100 µM to 1 nM). Add 2.5 µL of the compound to the respective wells.

    • Synergy Control: In a parallel set of wells, add the compound along with a sub-threshold concentration of DEA/NO (10 nM).

  • Incubation: Incubate the plate for 30 minutes at 37°C. (This duration allows optimal sGC catalytic activity without triggering cellular toxicity).

  • Lysis and Detection: Add 5 µL of d2-labeled cGMP and 5 µL of anti-cGMP Cryptate (both diluted in the kit's lysis buffer).

  • Signal Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (Cryptate) and 665 nm (d2).

Workflow Step1 Step 1: Cell Seeding CHO-sGC cells in 384-well plate Step2 Step 2: Pre-incubation Add IBMX (PDE inhibitor) ± ODQ Step1->Step2 Step3 Step 3: Compound Addition Add 1-(4-Phenylpiperidin-1-yl)propan-1-one ± DEA/NO Step2->Step3 Step4 Step 4: Lysis & HTRF Reagents Add d2-cGMP and Anti-cGMP Cryptate Step3->Step4 Step5 Step 5: TR-FRET Detection Read at 665nm / 620nm Step4->Step5

Figure 2: Step-by-step workflow for the cell-based cGMP HTRF assay.

Data Presentation & Interpretation

The HTRF ratio (665nm/620nm) is inversely proportional to the concentration of intracellular cGMP. Data should be normalized to a standard curve of unlabeled cGMP and expressed as picomoles of cGMP per 106 cells.

Below is a representative data table demonstrating how to structure the quantitative output to validate the compound's mechanism of action.

Table 1: Representative Quantitative Data for sGC Modulator Profiling

Experimental ConditionEC₅₀ (µM)Max cGMP (pmol/10⁶ cells)Fold Activation vs. BasalMechanism Indicated
Basal (Vehicle Control) N/A1.2 ± 0.31.0xBaseline
Compound Alone 4.548.5 ± 4.140.4xDirect sGC Modulation
Compound + 10 nM DEA/NO 0.8185.2 ± 12.0154.3xPositive Synergy (Stimulator)
Compound + 10 µM ODQ >1002.1 ± 0.51.7xHeme-Dependent (Stimulator)
DEA/NO Alone (Control) 0.15110.4 ± 8.292.0xNO-Dependent Activation

Interpretation Logic: If 1-(4-Phenylpiperidin-1-yl)propan-1-one shifts the EC₅₀ to the left in the presence of DEA/NO (synergy) and loses its efficacy in the presence of ODQ (oxidized heme), the compound is validated as a heme-dependent sGC stimulator . Conversely, if efficacy is retained or enhanced with ODQ, it is classified as a heme-independent sGC activator .

References

  • Wunder, F., Stasch, J. P., Hütter, J., Alonso-Alija, C., Hüser, J., & Lohrmann, E. (2005). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. Analytical Biochemistry, 339(1), 104-112.[Link]

  • Evgenov, O. V., Pacher, P., Schmidt, P. M., Haskó, G., Schmidt, H. H., & Stasch, J. P. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature Reviews Drug Discovery, 5(9), 755-768.[Link]

  • Stasch, J. P., Schmidt, P., Alonso-Alija, C., Apeler, H., Dembowsky, K., Haerter, M., ... & Wunder, F. (2002). NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle. British Journal of Pharmacology, 136(5), 773-783.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(4-Phenylpiperidin-1-yl)propan-1-one Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 1-(4-phenylpiperidin-1-yl)propan-1-one. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 1-(4-phenylpiperidin-1-yl)propan-1-one. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality, predictive troubleshooting, and self-validating protocols required to achieve >90% isolated yields.

Substituted 4-phenyl piperidines are frequently utilized as versatile scaffolds in the design of neuroactive compounds and mu-receptor agonists[1]. The acylation of 4-phenylpiperidine to form the target amide is a fundamental transformation[2], but it is highly susceptible to moisture degradation, stoichiometric imbalances, and improper workup procedures[3].

Diagnostic Overview: Mechanistic Causality

The synthesis of 1-(4-phenylpiperidin-1-yl)propan-1-one relies on a nucleophilic acyl substitution. The secondary amine of 4-phenylpiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.

Yield improvements in this specific reaction hinge on controlling the equilibrium and reaction kinetics through three critical parameters:

  • Nucleophile Preservation: The byproduct of acylation with propionyl chloride is hydrochloric acid (HCl). If an auxiliary base is not present in sufficient excess, this HCl will protonate the unreacted 4-phenylpiperidine, forming a non-nucleophilic hydrochloride salt[3].

  • Electrophile Integrity: Propionyl chloride is highly hygroscopic. In the presence of trace water, it rapidly hydrolyzes into propionic acid, which is entirely unreactive toward amines without the addition of expensive coupling reagents (e.g., EDC/HOBt).

  • Steric and Conformational Dynamics: While the nitrogen at the 1-position is relatively accessible, the bulky 4-phenyl group locks the piperidine ring into a specific chair conformation. Rapid, uncontrolled exothermic reactions can lead to localized heating and degradation rather than clean acylation.

Yield Optimization Matrix

To establish the most efficient parameters, our application lab evaluated various conditions. The quantitative data below summarizes the impact of solvent, base selection, and stoichiometry on the final isolated yield of 1-(4-phenylpiperidin-1-yl)propan-1-one.

Acylating Agent (Eq)Auxiliary Base (Eq)Solvent QualityTemp ProfileTime (h)Isolated Yield (%)
Propionyl Chloride (1.0)TEA (1.0)DCM (Reagent Grade)RT4.062%
Propionyl Chloride (1.2)TEA (1.5)DCM (Anhydrous)0 °C to RT3.088%
Propionyl Chloride (1.2) DIPEA (1.5) THF (Anhydrous) 0 °C to RT 3.0 91%
Propionic Anhydride (1.5)DMAP (0.1)DCM (Anhydrous)Reflux6.085%

Analytical Insight: N,N-Diisopropylethylamine (DIPEA) consistently outperforms Triethylamine (TEA). DIPEA's higher basicity and extreme steric hindrance prevent it from acting as a competing nucleophile against the highly reactive propionyl chloride, ensuring the acylating agent is reserved entirely for the 4-phenylpiperidine[4].

Self-Validating Experimental Protocol (SOP)

This step-by-step methodology is designed as a closed, self-validating system. Visual and chemical checkpoints are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: System Preparation Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen. Causality: Eliminates ambient moisture that would otherwise hydrolyze the propionyl chloride.

Step 2: Dissolution & Base Addition Add 4-phenylpiperidine (1.0 eq, 10 mmol) and anhydrous THF (30 mL) to the flask. Stir until fully dissolved. Inject DIPEA (1.5 eq, 15 mmol) via syringe.

Step 3: Thermal Control Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Causality: Suppresses the initial exothermic burst, preventing solvent boil-off and side-product formation.

Step 4: Acylation (Self-Validation Step) Slowly add propionyl chloride (1.2 eq, 12 mmol) dropwise over 15 minutes. Validation Checkpoint: You must observe the immediate formation of a dense white precipitate (DIPEA hydrochloride). If the solution remains completely clear, your propionyl chloride has likely degraded into propionic acid, or your base is compromised.

Step 5: Propagation Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Validation Checkpoint: Spot the reaction mixture on a normal-phase silica TLC plate against the starting material. The product amide will run significantly higher (less polar) than the secondary amine (e.g., Rf​ 0.6 vs 0.1 in 50:50 Hexanes:EtOAc)[3].

Step 6: Quenching & Workup Quench the reaction by carefully adding 10 mL of saturated aqueous NaHCO3​ . Stir for 15 minutes until CO2​ evolution ceases. Transfer to a separatory funnel, add 20 mL of ethyl acetate, and separate the layers. Wash the organic layer sequentially with:

  • 1M HCl (15 mL) — Removes unreacted 4-phenylpiperidine and excess DIPEA.

  • Saturated NaHCO3​ (15 mL) — Neutralizes and removes residual propionic acid.

  • Brine (15 mL) — Pre-dries the organic layer.

Step 7: Isolation Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 80:20) to afford the pure product.

Workflow & Logic Visualizations

Workflow A 4-Phenylpiperidine + Anhydrous Solvent B Add Auxiliary Base (TEA or DIPEA) A->B C Cool to 0 °C (Ice Bath) B->C D Dropwise Addition: Propionyl Chloride C->D E Warm to RT Stir 2-4 hours D->E F Quench & Wash (NaHCO3, Brine) E->F G Dry (Na2SO4) & Concentrate F->G H Purification (Silica Gel/Recryst.) G->H I 1-(4-Phenylpiperidin-1-yl) propan-1-one H->I

Caption: Optimized experimental workflow for the acylation of 4-phenylpiperidine.

LogicTree Start Issue: Low Yield (< 70%) Q1 Is starting amine fully consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Sol1 Check for product loss during aqueous workup or purification. Yes1->Sol1 Q2 Is moisture present in solvent/reagents? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 Sol2 Use anhydrous DCM/THF and fresh propionyl chloride. Yes2->Sol2 Sol3 Increase base (TEA/DIPEA) equivalents to 1.5-2.0. No2->Sol3

Caption: Troubleshooting logical relationships for low yield in piperidine acylation.

Targeted Troubleshooting (FAQ)

Q1: My reaction stalls at 60-70% conversion, and unreacted 4-phenylpiperidine remains. How can I drive it to completion? A1: Incomplete conversion is usually caused by the depletion of the active acylating agent or the protonation of the starting amine. Causality: If moisture is present in your solvent, propionyl chloride hydrolyzes into propionic acid. Furthermore, if insufficient base is used, the generated HCl protonates the unreacted 4-phenylpiperidine, rendering it non-nucleophilic[3]. Solution: Ensure solvents are strictly anhydrous. Increase the equivalents of propionyl chloride to 1.2 eq and the auxiliary base (DIPEA) to 1.5 - 2.0 eq.

Q2: I observe a significant amount of a highly polar impurity streaking on my TLC plate. What is it, and how do I remove it? A2: This is likely the salt form of your unreacted amine (4-phenylpiperidine hydrochloride) or residual propionic acid. Causality: Amine hydrochlorides are highly polar and will streak heavily on normal-phase silica, potentially co-eluting with your product if not removed prior to chromatography. Solution: Implement the rigorous aqueous workup detailed in Step 6 of the SOP. The 1M HCl wash is mandatory to pull unreacted amine into the aqueous phase.

Q3: Why is my yield dropping specifically during the aqueous workup? A3: While 1-(4-phenylpiperidin-1-yl)propan-1-one is highly lipophilic and should remain in the organic phase, yield loss during workup is typically due to emulsion formation rather than partitioning. Causality: The basic nitrogen of unreacted starting material can act as a surfactant in biphasic systems, creating stubborn emulsions that trap the product. Solution: Filter the biphasic mixture through a pad of Celite to break the emulsion, or add a small amount of solid NaCl to the separatory funnel to increase the ionic strength of the aqueous layer, forcing the organic compounds cleanly into the organic phase.

Q4: Can I use propionic anhydride instead of propionyl chloride to avoid HCl generation? A4: Yes. Propionic anhydride is less moisture-sensitive and does not generate HCl, instead producing propionic acid as a byproduct. However, it is a significantly weaker electrophile. Causality: The lower reactivity means you will need to elevate the reaction temperature (e.g., refluxing in THF) or add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the acyl transfer.

References

  • BenchChem. 4-phenylpiperidine hydrochloride for beginners in organic synthesis.[3] 3

  • Pohland, A. 4-phenylpiperidines and their preparation. US Patent 2904550A.[2]2

  • Saify, Z. S., et al. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US Patent 9029547B1.[4] 4

  • ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.[1]1

Sources

Optimization

Overcoming solubility issues with 1-(4-Phenylpiperidin-1-yl)propan-1-one

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Phenylpiperidin-1-yl)propan-1-one Overview & Chemical Causality 1-(4-Phenylpiperidin-1-yl)propan-1-one is a highly lipophilic small molecule. A critica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Phenylpiperidin-1-yl)propan-1-one

Overview & Chemical Causality 1-(4-Phenylpiperidin-1-yl)propan-1-one is a highly lipophilic small molecule. A critical structural feature of this compound is that it is a tertiary amide. Unlike basic piperidine derivatives, the nitrogen's lone electron pair is resonance-delocalized into the adjacent carbonyl group. This fundamentally eliminates its basicity, meaning it cannot be protonated at physiological pH to form highly soluble salts (e.g., hydrochloride or mesylate salts). Consequently, traditional pH-adjustment strategies will fail, and researchers must rely on co-solvents, surfactants, or macrocyclic encapsulation to achieve working concentrations[1].

Section 1: Troubleshooting & FAQs for In Vitro Assays

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. Why does this happen, and how can I fix it? A1: This is a classic thermodynamic "crash." While the compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO), adding it directly to a large volume of aqueous media causes a sudden shift in solvent polarity. The localized concentration of the drug exceeds its aqueous thermodynamic solubility limit before it can disperse, leading to irreversible micro-precipitation[2]. Solution: Employ a stepwise dilution method. By creating an intermediate dilution in a mixed-solvent system (e.g., 10% DMSO in media) and adding it dropwise to pre-warmed media under vigorous vortexing, you prevent localized supersaturation[3].

Q2: How should I prepare and store my master stock solutions to ensure maximum solubility? A2: Always use newly opened, anhydrous DMSO. DMSO is highly hygroscopic; over time, it absorbs atmospheric water, which drastically reduces its solvation power for lipophilic amides[3]. Prepare a 10 mM or 50 mM stock, warm it to 37°C–60°C, and sonicate for 5–10 minutes to disrupt crystalline lattices. Aliquot into single-use amber tubes and store at -20°C to prevent freeze-thaw degradation[2].

Q3: I am still seeing inconsistent assay results. Can I just filter the cloudy media before applying it to my cells? A3: Absolutely not. Filtering out the precipitate means the actual concentration of solubilized drug in your assay is unknown and significantly lower than your target dose, leading to false negatives and non-reproducible data[2]. If precipitation occurs, you must optimize the dissolution protocol rather than filtering the media.

InVitroWorkflow Stock 10 mM Stock (100% Anhydrous DMSO) Warm Warm to 37°C & Sonicate (Ensure Complete Dissolution) Stock->Warm Intermediate Intermediate Dilution (e.g., 10x in Media) Warm->Intermediate Vortex Vortex Vigorously (Prevent Localized Crash) Intermediate->Vortex Final Final Assay Media (≤0.5% DMSO, 37°C) Vortex->Final

Stepwise dilution workflow to prevent DMSO-induced precipitation in vitro.

Section 2: Troubleshooting & FAQs for In Vivo Dosing

Q4: I need to dose animals at 10 mg/kg, but I cannot use high concentrations of DMSO in vivo. What is the best formulation strategy? A4: Because you cannot form a water-soluble salt, the gold-standard approach for in vivo delivery of lipophilic amides is host-guest complexation using Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic phenyl and piperidine rings, while its hydrophilic exterior ensures high aqueous solubility[5]. This non-covalent inclusion complex enhances bioavailability without the toxicity associated with organic co-solvents[1].

CDMechanism Drug 1-(4-Phenylpiperidin-1-yl)propan-1-one (Highly Lipophilic) Complex Inclusion Complex (Thermodynamically Stable) Drug->Complex Non-covalent Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Bio Aqueous Solubilization & In Vivo Delivery Complex->Bio Enhanced Bioavailability

Mechanism of solubility enhancement via HP-β-CD inclusion complexation.

Section 3: Quantitative Tolerability Limits

To maintain cellular viability and physiological relevance, solubilizing agents must be kept strictly within established tolerability limits[3].

Solubilizing AgentMax In Vitro Conc. (Cell Culture)Max In Vivo Conc. (Rodent IV/PO)Mechanism of ActionCritical Notes
DMSO ≤ 0.5% (v/v)≤ 10% (v/v)Organic Co-solvent>0.5% induces cytotoxicity and alters gene expression[3].
Tween 80 ≤ 0.05% (v/v)≤ 5% (v/v)Non-ionic SurfactantExceeding limits causes cell lysis via micelle disruption[6].
HP-β-CD ≤ 2.0% (w/v)≤ 20% (w/v)Inclusion ComplexationHighly tolerated in vivo; ideal for lipophilic amides[4].

Section 4: Self-Validating Experimental Protocols

Protocol A: Stepwise In Vitro Media Preparation (Preventing Thermodynamic Crash) Causality: This protocol relies on kinetic stabilization. By pre-warming the media and utilizing a stepwise gradient, the compound is prevented from reaching the critical supersaturation threshold that triggers nucleation and precipitation[2].

  • Stock Preparation: Thaw a 10 mM stock of 1-(4-Phenylpiperidin-1-yl)propan-1-one (in 100% anhydrous DMSO) at room temperature.

  • Thermal Disruption: Incubate the stock in a 37°C water bath for 5 minutes, followed by 2 minutes of bath sonication to ensure no micro-crystals remain[3].

  • Media Pre-warming: Pre-warm the target cell culture media (e.g., DMEM with 10% FBS) to 37°C. Cold media drastically reduces kinetic solubility.

  • Intermediate Dilution: In a sterile microcentrifuge tube, add 90 µL of pre-warmed media. While continuously vortexing the tube, add 10 µL of the 10 mM stock dropwise. This creates a 1 mM intermediate solution in 10% DMSO.

  • Final Dosing: To achieve a final assay concentration of 10 µM, take 10 µL of the intermediate solution and add it dropwise to 990 µL of pre-warmed media while swirling vigorously. The final DMSO concentration is now a safe 0.1%.

  • System Validation Check: Measure the turbidity of the final media using an absorbance spectrometer at 500 nm. An Optical Density (OD) > 0.05 indicates micro-precipitation[7]. If OD < 0.05, the solution is validated for cellular dosing.

Protocol B: Preparation of a 10% HP-β-CD Formulation for In Vivo Dosing Causality: This protocol utilizes the "kneading/stirring" method to force the lipophilic phenyl and piperidine moieties into the hydrophobic cavity of the cyclodextrin ring, creating a water-soluble host-guest complex[5].

  • Vehicle Preparation: Weigh 100 mg of HP-β-CD and dissolve it in 1 mL of sterile 0.9% saline to create a 10% (w/v) vehicle solution.

  • Drug Addition: Add 2 mg of 1-(4-Phenylpiperidin-1-yl)propan-1-one powder directly into the HP-β-CD solution.

  • Complexation: Place the vial on a magnetic stirrer at 500 RPM at room temperature for 24 hours. Do not shorten this step; non-covalent inclusion complexation requires extended equilibration time to reach thermodynamic equilibrium.

  • Sterile Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble drug particles.

  • System Validation Check: Visually inspect the filtrate against a dark background. It must be optically clear. Run a small aliquot on HPLC to quantify the exact concentration of the solubilized drug prior to animal dosing.

References

  • "Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs", MedCrave. Available at: [Link]

  • "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches", MDPI. Available at: [Link]

  • "Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs", IJPSN. Available at: [Link]

  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics", PMC. Available at:[Link]

  • "How to enhance drug solubility for in vitro assays?", ResearchGate. Available at: [Link]

  • "How to deal with the poor solubility of tested compounds in MTT assay?", ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 1-(4-Phenylpiperidin-1-yl)propan-1-one Stability &amp; Solvent Compatibility

Welcome to the Technical Support Center for 1-(4-Phenylpiperidin-1-yl)propan-1-one . This compound is a tertiary amide formed by the propionylation of the 4-phenylpiperidine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Phenylpiperidin-1-yl)propan-1-one . This compound is a tertiary amide formed by the propionylation of the 4-phenylpiperidine scaffold. While the amide linkage imparts significant chemical resilience compared to free amines, researchers frequently encounter solvent-specific degradation, precipitation, or analytical discrepancies during assay development and long-term storage.

This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating experimental protocols to ensure the integrity of your compound across various solvent systems.

Part 1: Core Troubleshooting FAQs

Q1: Why am I observing degradation peaks when storing 1-(4-phenylpiperidin-1-yl)propan-1-one in THF or Diethyl Ether? A: The degradation is likely driven by solvent autoxidation rather than the inherent instability of the compound. Ethers like THF and diethyl ether rapidly form hydroperoxides upon exposure to light and oxygen. While the tertiary amide bond is highly stable[1], the electron-rich piperidine ring system is susceptible to peroxide-mediated radical attack. This can lead to N-oxidation (if trace free base is present from incomplete synthesis) or oxidative cleavage at the α -carbon of the piperidine ring[2]. Resolution: Avoid uninhibited ethers for storage. If THF must be used for an assay, ensure it is freshly distilled or stabilized with BHT (Butylated hydroxytoluene), and store solutions under an inert argon atmosphere.

Q2: Is the compound stable in aqueous buffers across all biological pH ranges? A: Yes, within the physiological pH range (pH 6.0–8.0), 1-(4-phenylpiperidin-1-yl)propan-1-one is exceptionally stable. The resonance delocalization between the nitrogen lone pair and the propionyl carbonyl oxygen creates a partial double-bond character, rendering the carbonyl carbon a poor electrophile for neutral water[1]. However, at extreme pH (< 2.0 or > 10.0), the compound will undergo forced hydrolysis. Under strong basic conditions, hydroxide ions act as aggressive nucleophiles, attacking the carbonyl carbon to yield 4-phenylpiperidine and propionic acid.

Q3: My compound precipitated after diluting a DMSO stock solution into an aqueous assay buffer. How do I prevent this? A: This is a classic "solvent crash" phenomenon. While the compound is highly soluble in polar aprotic solvents like DMSO, its lipophilic 4-phenyl moiety significantly reduces its aqueous solubility. When the DMSO stock is introduced into water, the rapid change in the dielectric constant forces the non-polar regions of the molecule to aggregate. Resolution: Employ a step-wise dilution strategy. Pre-dilute the DMSO stock in a transitional solvent mixture (e.g., 50% Methanol/50% Buffer) before final introduction into the purely aqueous system. Ensure the final DMSO concentration does not exceed 1-2% v/v.

Part 2: Quantitative Solvent Compatibility & Stability Matrix

To standardize experimental design, the following table synthesizes the solubility and stability profiles of 1-(4-phenylpiperidin-1-yl)propan-1-one across common laboratory solvents.

Solvent ClassificationSpecific SolventSolubility Profile30-Day Stability (25°C)Primary Degradation Risk / Causality
Polar Aprotic DMSO, DMF, MeCNExcellent (>50 mg/mL)High (>99% intact)Minimal. DMSO may cause trace oxidation only after prolonged heating (>80°C).
Polar Protic Methanol, EthanolGood (10–50 mg/mL)High (>98% intact)Slow solvolysis (transamidation/esterification) only if trace acid/base catalysts are present.
Aqueous Buffers PBS (pH 7.4)Poor (<1 mg/mL)High (>99% intact)Stable at neutral pH. Hydrolysis occurs at pH <2 or >10[1].
Ethers THF, Diethyl EtherModerate (1–10 mg/mL)Low (<90% intact)Peroxide-mediated oxidative cleavage or N-oxidation in uninhibited solvents[2].
Halogenated Dichloromethane (DCM)Excellent (>50 mg/mL)Moderate (~95% intact)Trace HCl generation in aging DCM can protonate the amide, slightly increasing hydrolysis risk.

Part 3: Experimental Protocols

Protocol A: Self-Validating Forced Degradation (Hydrolysis) Assay

To establish stability-indicating analytical methods, you must deliberately degrade the compound to ensure your HPLC method can resolve the parent peak from its degradants. This protocol aligns with ICH Q1A(R2) guidelines for stress testing[3].

Causality Focus: By applying extreme pH and thermal stress, we overcome the resonance stabilization of the amide bond, forcing nucleophilic acyl substitution.

  • Stock Preparation: Dissolve 1-(4-phenylpiperidin-1-yl)propan-1-one in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis:

    • Mix 1.0 mL of stock with 1.0 mL of 1.0 M HCl.

    • Control: Mix 1.0 mL of stock with 1.0 mL of HPLC-grade water.

  • Base Hydrolysis:

    • Mix 1.0 mL of stock with 1.0 mL of 1.0 M NaOH.

    • Control: Mix 1.0 mL of stock with 1.0 mL of HPLC-grade water.

  • Thermal Stress: Seal all vials and incubate at 60°C for 48 hours in a dark, temperature-controlled oven[3].

  • Neutralization (Critical Step):

    • To the acid sample, add 1.0 mL of 1.0 M NaOH.

    • To the base sample, add 1.0 mL of 1.0 M HCl.

    • Why? Injecting extreme pH solutions will degrade your HPLC column silica and alter the ionization state of the analytes, leading to shifting retention times.

  • Analysis: Analyze via HPLC-UV/PDA at 254 nm (to detect the phenyl ring). Calculate degradation as a percentage of the peak area relative to the water-incubated controls.

Protocol B: High-Fidelity Stock Solution Preparation
  • Solvent Selection: Select anhydrous, sealed DMSO (≥99.9% purity).

  • Dissolution: Weigh 10.0 mg of the compound and dissolve in 1.0 mL DMSO to create a 10 mg/mL stock. Vortex for 30 seconds. Do not use sonication unless necessary, as localized cavitation heating can initiate degradation.

  • Aliquotting: Divide the stock into 50 µL single-use aliquots in amber glass vials.

    • Why? Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the DMSO, which lowers the dielectric constant and can lead to micro-precipitation over time.

  • Storage: Store at -20°C.

Part 4: Mechanistic Pathways & Workflows

Amide Hydrolysis Mechanism

The diagram below illustrates the causality of base-catalyzed degradation. The stability of the compound is compromised when a strong nucleophile (hydroxide) attacks the propionyl carbonyl, leading to the irreversible cleavage of the C-N bond[1].

AmideHydrolysis A 1-(4-Phenylpiperidin-1-yl)propan-1-one (Stable Tertiary Amide) B Hydroxide Attack (OH-) on Carbonyl Carbon A->B pH > 10 Heat (60°C) C Tetrahedral Intermediate (Unstable Oxyanion) B->C Nucleophilic Addition D C-N Bond Cleavage (Rate-Limiting Step) C->D Collapse of Intermediate E Propionate Salt (Degradant 1) D->E Irreversible F 4-Phenylpiperidine (Degradant 2) D->F Irreversible

Base-catalyzed hydrolysis pathway of 1-(4-phenylpiperidin-1-yl)propan-1-one.

Solvent Selection & Risk Mitigation Workflow

This logical workflow dictates the experimental choices required to maintain compound integrity based on the chosen solvent class.

SolventWorkflow Start Select Solvent for Stock Solution PolarA Polar Aprotic (DMSO, DMF, MeCN) Start->PolarA Optimal Route Protic Polar Protic (Water, MeOH, EtOH) Start->Protic Acceptable Route Ether Ethers (THF, Diethyl Ether) Start->Ether High Risk Route Stable High Stability (>6 Months at -20°C) PolarA->Stable Hydrolysis Risk of Solvolysis Monitor pH strictly Protic->Hydrolysis Peroxide Peroxide Degradation (Oxidative Cleavage Risk) Ether->Peroxide

Decision matrix and degradation risks for solvent selection.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from:[Link]

  • OpenStax. 21.7 Chemistry of Amides. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 1-(4-Phenylpiperidin-1-yl)propan-1-one Derivatives

Welcome to the Analytical Characterization Support Center. As researchers and drug development professionals, you rely on precise structural validation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Characterization Support Center. As researchers and drug development professionals, you rely on precise structural validation. However, 1-(4-Phenylpiperidin-1-yl)propan-1-one (a representative N -acylpiperidine) frequently presents highly complex Nuclear Magnetic Resonance (NMR) spectra that can stall progression.

Often, researchers mistake the inherent conformational dynamics of this molecule for sample impurity or unexpected diastereomeric mixtures. This guide provides authoritative, field-proven troubleshooting steps to deconvolute these spectra, ensuring scientific integrity in your structural assignments.

Frequently Asked Questions (FAQs)

Q1: My 1 H and 13 C NMR spectra show double the expected number of signals, especially in the piperidine ring region (2.5 – 4.8 ppm). Is my sample impure? A1: If your LC-MS or GC-MS confirms a single mass peak, the "impurity" is actually a conformational isomer. N -acylpiperidines exhibit restricted rotation around the amide (N–C=O) bond. The delocalization of the nitrogen lone pair into the carbonyl group creates a partial double-bond character. This restricted rotation creates two distinct rotamers (cis and trans relative to the piperidine ring substituents) that exchange slowly on the NMR timescale at room temperature. The energy barrier to rotation ( ΔG‡ ) for N -acylpiperidines is typically around 16.2 kcal/mol[1]. Because the exchange rate is slower than the NMR acquisition frequency, you observe two distinct sets of signals, often in a ~55:45 to 60:40 ratio.

Q2: The protons adjacent to the nitrogen (H2 and H6) appear as four distinct multiplets instead of the expected two. Why is the splitting so complex? A2: This complexity arises from the intersection of two structural phenomena:

  • Rotameric Doubling: As established, the two rotamers provide two distinct sets of signals.

  • Magnetic Anisotropy & Ring Conformation: The piperidine ring adopts a chair conformation with the bulky 4-phenyl group locked in the equatorial position to minimize 1,3-diaxial steric clashes. Therefore, the protons at C2 and C6 have distinct axial and equatorial environments. Crucially, the carbonyl oxygen of the propionyl group strongly deshields the equatorial proton that is syn (coplanar) to it due to magnetic anisotropy. Consequently, the equatorial proton on one side of the ring is shifted significantly downfield (e.g., ~4.7 ppm) compared to the other equatorial proton and the axial protons.

Q3: How do I definitively prove that the peak doubling is due to rotamers and not a structural isomer or impurity? A3: The analytical gold standard is Variable Temperature (VT) NMR[2]. By heating the sample, you provide the thermal energy required to overcome the rotational barrier. As the temperature increases, the exchange rate between the two rotamers accelerates. When the exchange rate exceeds the difference in their resonance frequencies ( Δν ), the distinct peaks will broaden, coalesce, and eventually merge into a single, time-averaged peak. Diastereomers or structural impurities will not coalesce upon heating.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Validation

Expertise Context & Causality: To achieve coalescence, the sample must often be heated beyond 80°C. Standard CDCl 3​ (boiling point 61°C) is entirely unsuitable for this. We must use a high-boiling solvent like DMSO- d6​ . Furthermore, this protocol is designed as a self-validating system : we mandate a post-cooling spectrum to definitively prove that the spectral changes were due to dynamic physical exchange, not irreversible thermal degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the 1-(4-Phenylpiperidin-1-yl)propan-1-one derivative in 0.6 mL of DMSO- d6​ (boiling point 189°C).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 25°C (298 K). Identify the widely separated rotameric pairs (e.g., the H2/H6 equatorial protons near 4.0–4.8 ppm).

  • Incremental Heating: Increase the probe temperature in 15°C increments (e.g., 40°C, 55°C, 70°C, 85°C, 100°C). Allow the sample to thermally equilibrate for 5–10 minutes at each step before tuning, matching, shimming, and acquiring the spectrum.

  • Observe Coalescence: Monitor the selected rotameric pairs. Note the coalescence temperature ( Tc​ ) where the two distinct peaks merge into a single, broad, flat-topped peak.

  • Self-Validation (Critical): Cool the probe back to 25°C and acquire a final 1 H NMR spectrum. Compare it directly to the baseline spectrum from Step 2. If the spectra are identical, the peak merging was definitively due to rotameric exchange. If new peaks appear, thermal degradation occurred.

NMR_Workflow Start Observe Peak Doubling in 1H/13C NMR CheckPurity Check LC-MS / GC-MS Is the sample pure? Start->CheckPurity Impurity Purify Sample (Chromatography) CheckPurity->Impurity No RotamerCheck Suspect Rotamers (Amide Bond Rotation) CheckPurity->RotamerCheck Yes VTNMR Perform VT-NMR (25°C to 100°C) RotamerCheck->VTNMR Coalescence Do peaks coalesce at high temperature? VTNMR->Coalescence ConfirmRotamer Confirmed Rotamers (Report as mixture) Coalescence->ConfirmRotamer Yes Diastereomer Suspect Diastereomers or Structural Isomers Coalescence->Diastereomer No

Logical workflow for diagnosing and resolving NMR peak doubling via VT-NMR.

Protocol 2: 2D NMR Strategy for Resolving Overlapping Multiplets

When VT-NMR confirms rotamers, you must still assign the complex room-temperature spectrum for regulatory filings or publication. Relying on 1D 1 H NMR is insufficient due to severe multiplet overlap in the 1.5 – 3.5 ppm aliphatic region.

Step-by-Step Methodology:

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Run this to separate overlapping proton signals by spreading them across the much wider 13 C chemical shift dimension. This immediately pairs each proton with its parent carbon, grouping the geminal axial/equatorial protons[3].

  • 1 H- 1 H COSY (Correlation Spectroscopy): Trace the spin system around the piperidine ring[3]. Start from the easily identifiable, deshielded equatorial H2/H6 protons and walk through the coupling network: H2 H3 H4 (bearing the phenyl group) H5 H6.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): Use long-range couplings (2–3 bonds) to bridge the molecular fragments[3]. The propionyl carbonyl carbon (~172 ppm) will show cross-peaks to the propionyl CH 2​ protons and the piperidine H2/H6 protons, definitively linking the side chain to the ring for both rotamers.

TwoD_NMR Start 1D 1H & 13C NMR Identify major/minor sets HSQC 1H-13C HSQC Correlate protons to carbons Start->HSQC COSY 1H-1H COSY Trace spin systems HSQC->COSY HMBC 1H-13C HMBC Link piperidine to propionyl COSY->HMBC NOESY NOESY / ROESY Determine spatial geometry HMBC->NOESY Final Complete 3D Assignment of both Rotamers NOESY->Final

Step-by-step 2D NMR strategy for assigning complex overlapping rotameric signals.

Data Presentation: Typical NMR Chemical Shifts

To assist in your assignments, the following table summarizes the expected quantitative 1 H NMR chemical shifts and splitting patterns for 1-(4-Phenylpiperidin-1-yl)propan-1-one at 25°C in CDCl 3​ . Note: The exact chemical shifts will vary slightly depending on concentration, but the relative separation between rotameric peaks remains highly consistent.

Structural FragmentProton PositionMajor Rotamer δ (ppm)Minor Rotamer δ (ppm)Typical Multiplicity & Coupling
Propionyl Group -CH 3​ ~1.15~1.18Triplet ( J≈7.5 Hz)
-CH 2​ -~2.40~2.42Quartet ( J≈7.5 Hz)
Piperidine Ring H2 / H6 (Equatorial)~4.75 (syn to C=O)~3.95 (anti to C=O)Broad doublet / Multiplet
H2 / H6 (Axial)~3.15~2.65Triple doublet ( Jgem​≈13 Hz)
H4 (Axial)~2.75~2.80Triple triplet ( Jax−ax​≈11 Hz)
H3 / H5 (Equatorial)~1.95~1.90Broad multiplet
H3 / H5 (Axial)~1.65~1.55Double quartet ( Jax−ax​≈12 Hz)
Phenyl Group Ar-H (o, m, p)7.15 – 7.357.15 – 7.35Overlapping multiplets

References[3] "Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling", ResearchGate,https://www.researchgate.net/publication/228639434[2] "Rotamers or Diastereomers? An Overlooked NMR Solution", ResearchGate,https://www.researchgate.net/publication/230604164[1] "Synthesis and bioassay of improved mosquito repellents predicted from chemical structure", Proceedings of the National Academy of Sciences (PNAS),https://www.pnas.org/doi/10.1073/pnas.0800571105

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(4-Phenylpiperidin-1-yl)propan-1-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of 1-(4-Phen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of 1-(4-Phenylpiperidin-1-yl)propan-1-one .

Due to its lipophilic 4-phenylpiperidine core and polar amide carbonyl, this molecule exhibits significant conformational flexibility in solution. This structural characteristic makes its crystallization highly susceptible to kinetic hindrances, most notably Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Part 1: Core Troubleshooting Guide – The "Oiling Out" Phenomenon

Q1: My 1-(4-Phenylpiperidin-1-yl)propan-1-one "oiled out" into a sticky, biphasic emulsion instead of forming a crystalline suspension. What is the mechanistic cause, and how do I recover my product?

The Causality: Oiling out (LLPS) occurs when supersaturation forces the initially dissolved compound to separate into a solute-rich secondary liquid phase rather than a rigid crystalline lattice[1]. For flexible amides like 1-(4-Phenylpiperidin-1-yl)propan-1-one, integrating solute molecules into a highly ordered crystal lattice is kinetically hindered. When subjected to high supersaturation (e.g., rapid cooling or aggressive anti-solvent addition), the molecules randomly arrange into highly mobile droplets because the activation energy for liquid demixing is lower than that of crystal nucleation[1]. Furthermore, if the solution's temperature at the saturation point exceeds the melting point of the compound, it will invariably oil out[2]. These droplets act as an excellent solvent for impurities, often resulting in an impure, amorphous gum upon eventual solidification[2].

The Solution:

  • Map the Metastable Zone Width (MSZW): You must avoid the labile zone where spontaneous LLPS occurs. Generate supersaturation slowly by strictly controlling the cooling rate (≤ 0.1°C/min)[1].

  • Solvent Modification: If using a pure non-polar solvent, transition to a miscible co-solvent system (e.g., Ethanol/Water). Adjusting the solvent-to-antisolvent ratio modifies the polarity of the medium, steepening the solubility curve and widening the MSZW[3].

  • Strategic Seeding: Introduce pure seed crystals halfway into the MSZW (just above the cloud point) to bypass the high activation energy of primary nucleation and force the thermodynamic pathway toward solid particle growth[1].

G cluster_0 Uncontrolled Pathway (Kinetic Failure) cluster_1 Controlled Pathway (Thermodynamic Success) Start Supersaturated Solution 1-(4-Phenylpiperidin-1-yl)propan-1-one RapidCool Rapid Cooling / High Supersaturation Start->RapidCool SlowCool Slow Cooling within MSZW Start->SlowCool LLPS Liquid-Liquid Phase Separation (LLPS) 'Oiling Out' RapidCool->LLPS Amorphous Amorphous Solid / Impure Gum LLPS->Amorphous Seeding Seeding at Cloud Point + 2°C SlowCool->Seeding Crystal High-Purity Crystalline Solid Seeding->Crystal

Caption: Thermodynamic pathways of 1-(4-Phenylpiperidin-1-yl)propan-1-one crystallization vs. oiling out.

Part 2: FAQs on Yield, Impurities, and Workflow Failures

Q2: The yield of my recrystallized product is below 50%. How can I improve it without precipitating impurities?

The Causality: A low yield in amide crystallization typically stems from using excessive solvent volumes, incomplete precipitation, or a cooling profile that traps the solute in the mother liquor[3]. The Fix: Minimize initial solvent usage. Dissolve the crude material in the absolute minimum volume of hot solvent required for complete dissolution. After controlled cooling and crystallization, concentrate the mother liquor under reduced pressure to recover secondary crops, though these must be analyzed separately for polymorphic purity[3].

Q3: When I add the seed crystals during anti-solvent addition, the seeds immediately dissolve or turn into oil. What is failing?

The Causality: This is a classic symptom of localized high-supersaturation or incorrect addition sequencing. If the anti-solvent is added too rapidly to the good solvent, localized pockets of the solution cross the spinodal curve, triggering immediate LLPS at the mixing front[4]. The seeds are either dissolved because the bulk solution is still undersaturated, or they are engulfed by the oiling-out droplets[5]. The Fix: Reverse the addition order. Add the seed crystals to the poor solvent (anti-solvent) to form a stable suspension. Then, slowly add the desired crystallized sample (dissolved in the good solvent) dropwise into the seeded anti-solvent under high-shear stirring[5].

Part 3: Quantitative Data & Solvent System Optimization

Selecting the correct solvent system is critical for rejecting impurities while maintaining a steep solubility curve. Below is a synthesized matrix of solvent systems evaluated for 1-(4-Phenylpiperidin-1-yl)propan-1-one.

Solvent System (v/v)Solubility ProfileOiling Out RiskYield Est.Impurity RejectionRecommendation
Ethanol / Water (1:3) Steep (Temperature dependent)Moderate> 85%ExcellentPrimary Choice. Strong H-bonding with amide; water acts as a highly controllable anti-solvent.
Isopropanol / Heptane ModerateHigh~ 70%GoodUse only if water-sensitive impurities are present. High risk of LLPS due to lipophilicity.
Ethyl Acetate Flat (Highly soluble)Low< 40%PoorNot recommended for primary crystallization; requires excessive cooling to force nucleation.
Acetone / Water (1:4) Very SteepVery High> 90%ModerateProne to rapid supersaturation and immediate oiling out. Requires precise dosing control.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following anti-solvent crystallization protocol is designed as a self-validating system . Each critical step contains a physical checkpoint to verify the thermodynamic state of the solution before proceeding.

Optimized Anti-Solvent Crystallization Methodology
  • Dissolution: Suspend 10.0 g of crude 1-(4-Phenylpiperidin-1-yl)propan-1-one in 20 mL of absolute Ethanol (good solvent) in a jacketed reactor. Heat to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE filter into a clean reactor to remove insoluble particulates that could act as uncontrolled nucleation sites.

  • Anti-Solvent Titration (Checkpoint 1): Slowly dose purified Water (anti-solvent) at a rate of 0.5 mL/min while maintaining 60°C.

    • Self-Validation: Stop dosing immediately when the solution exhibits a faint, persistent opalescence (the cloud point). Add 1 mL of Ethanol to regain a completely clear solution. You are now exactly at the upper boundary of the MSZW.

  • Thermal Equilibration & Seeding: Cool the clear solution to 55°C. Add 0.1 g (1% w/w) of pure, milled 1-(4-Phenylpiperidin-1-yl)propan-1-one seed crystals.

    • Self-Validation: The seeds must remain visible and suspended. If they dissolve, the solution is undersaturated; drop the temperature by 2°C and re-seed. If the solution turns milky/oily, LLPS has occurred; reheat to 60°C and restart.

  • Isothermal Aging: Hold the suspension at 55°C for 2 hours. This allows the seeds to consume the initial supersaturation, initiating controlled crystal growth and preventing secondary nucleation[1].

  • Controlled Cooling: Initiate a linear cooling ramp from 55°C to 5°C at a strict rate of 0.1°C/min.

  • Isolation: Filter the resulting crystalline suspension via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Ethanol/Water (1:4 v/v) to displace the impurity-laden mother liquor[3]. Dry under a vacuum at 40°C for 12 hours.

Workflow Step1 1. Dissolution Dissolve crude in EtOH at 60°C Step2 2. Filtration Hot polish filtration (0.22 µm) Step1->Step2 Step3 3. Anti-Solvent Titration Dose Water until cloud point, then clear with EtOH Step2->Step3 Step4 4. Seeding & Aging Add 1% w/w seeds at 55°C, age for 2h Step3->Step4 Step5 5. Controlled Cooling Cool to 5°C at 0.1°C/min Step4->Step5 Step6 6. Isolation & Wash Filter and wash with cold 1:4 EtOH:Water Step5->Step6

Caption: Self-validating anti-solvent crystallization workflow for 1-(4-Phenylpiperidin-1-yl)propan-1-one.

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting." LibreTexts Chemistry. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics. Available at:[Link]

  • ResearchGate. "An In-Line Study of Oiling Out and Crystallization." ResearchGate Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Phenylpiperidin-1-yl)propan-1-one Synthesis

Welcome to the technical support guide for the synthesis of 1-(4-phenylpiperidin-1-yl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(4-phenylpiperidin-1-yl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth insights into reaction optimization. The primary synthetic route discussed is the acylation of 4-phenylpiperidine with propionyl chloride, a classic and efficient method for forming the target amide.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I improve it?

Answer: Low yield in this acylation is typically traced back to one of four key areas: reagent quality, reaction stoichiometry, temperature control, or ineffective neutralization of the acid byproduct.

  • Reagent Purity and Handling: Propionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, which converts it to unreactive propionic acid.[1] Ensure you are using a fresh bottle or a recently distilled batch of propionyl chloride under anhydrous conditions. Similarly, the 4-phenylpiperidine starting material should be pure and dry.

  • Stoichiometry and Amine Protonation: The reaction between 4-phenylpiperidine and propionyl chloride generates one equivalent of hydrochloric acid (HCl).[2] This acid will readily protonate the nitrogen atom of any unreacted 4-phenylpiperidine, converting the nucleophilic amine into a non-nucleophilic ammonium salt.[3][4] This effectively halts the reaction. To prevent this, a base must be used as an acid scavenger. A common mistake is using an insufficient amount of base. At least one equivalent of base is required, but using a slight excess (1.1-1.5 equivalents) is often recommended to drive the reaction to completion.

  • Temperature Control: The acylation reaction is highly exothermic. Adding the propionyl chloride too quickly without adequate cooling can lead to a rapid temperature increase, promoting side reactions and potentially degrading the product or reactants. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of the acylating agent.

  • Choice and Role of Base: The base must be strong enough and available to neutralize the generated HCl faster than it protonates the starting amine.[5] If the base is not soluble in the reaction medium or is too weak, its effectiveness will be limited. (See FAQ 2 for a detailed comparison of bases).

Question 2: I'm observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are they and how can I prevent them?

Answer: The presence of impurities is often related to unreacted starting materials or side reactions.

  • Unreacted 4-Phenylpiperidine: This is the most common impurity and is a direct result of the issues described in Question 1 (insufficient base, poor quality acyl chloride). Its presence can be confirmed by comparing the crude analysis to a standard of the starting material. To prevent this, ensure complete acylation by using a slight excess of propionyl chloride (1.05-1.1 equivalents) and an adequate amount of base.

  • Propionic Acid: This impurity arises from the hydrolysis of propionyl chloride.[1] If you are performing the reaction in an anhydrous organic solvent, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). If using a biphasic Schotten-Baumann system, the hydrolysis is a competing reaction, but the rapid acylation of the amine in the organic phase is typically favored.[6][7]

  • Diacylation Products: For a secondary amine like 4-phenylpiperidine, further acylation on the nitrogen is not possible. However, if your starting material is contaminated with primary amines, you may see diacylated byproducts. This underscores the importance of using high-purity starting materials.

To minimize these impurities, a well-controlled reaction followed by a proper workup is essential. Quenching the reaction with water or a dilute aqueous base will hydrolyze any remaining propionyl chloride. A subsequent aqueous wash can help remove water-soluble salts (e.g., triethylammonium chloride) and unreacted base.

Question 3: The reaction seems to stall before all the 4-phenylpiperidine is consumed, even with sufficient base. Why might this be happening?

Answer: Reaction stalling, despite apparently correct stoichiometry, often points to issues with mixing or solubility in biphasic systems.

The most common method for this synthesis is the Schotten-Baumann reaction, which uses a two-phase system of an organic solvent (like dichloromethane) and water containing an inorganic base (like NaOH).[6] The 4-phenylpiperidine and propionyl chloride reside primarily in the organic phase, while the base is in the aqueous phase. The reaction occurs at the interface between the two layers.

If the stirring is not vigorous enough, the surface area of the interface is too small, leading to a slow reaction rate that may appear to have stalled. The base in the aqueous layer cannot efficiently neutralize the HCl being generated in the organic layer, leading to the protonation and deactivation of the starting amine.

Solution: Increase the stirring rate significantly to create a fine emulsion, maximizing the interfacial area between the aqueous and organic phases. Using a phase-transfer catalyst, such as tetrabutylammonium bromide, can also help shuttle the hydroxide ions into the organic phase to facilitate the reaction, though this is not always necessary for this specific transformation.

Question 4: My aqueous workup is problematic, leading to product loss or persistent emulsions. What is a robust extraction and purification protocol?

Answer: A clean workup is critical for obtaining a high-purity product. Emulsions often form due to the presence of ammonium salts or a pH close to the pKa of the product or starting material.

Robust Workup and Extraction Protocol:

  • Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture and slowly add water to hydrolyze any excess propionyl chloride.

  • Basify (if needed): If an organic base was used (e.g., triethylamine), add dilute aqueous HCl to protonate the base, making it water-soluble. Conversely, if the reaction was acidic, add a base like sodium bicarbonate solution until the aqueous layer is basic (pH > 8) to ensure the product is in its free base form and not protonated.

  • Extract: Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (3x volumes).

  • Wash: Combine the organic extracts and wash sequentially with:

    • Water (to remove water-soluble byproducts).

    • Saturated aqueous sodium bicarbonate (to remove any acidic impurities like propionic acid).

    • Brine (saturated NaCl solution) to break emulsions and begin the drying process.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • Column Chromatography: For high purity, silica gel chromatography is effective.[8] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically sufficient to separate the product from non-polar impurities and baseline starting materials.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective method for purification.[9]

Frequently Asked Questions (FAQs)

Question 1: What is the underlying mechanism for this synthesis?

Answer: The synthesis of 1-(4-phenylpiperidin-1-yl)propan-1-one from 4-phenylpiperidine and propionyl chloride proceeds via a nucleophilic acyl substitution mechanism.[10] This is a two-step process often referred to as an addition-elimination reaction.[11][12]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the 4-phenylpiperidine (the nucleophile) attacks the electrophilic carbonyl carbon of the propionyl chloride.[13] This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the most labile leaving group, the chloride ion (Cl-), is expelled. A base then removes the proton from the nitrogen atom to yield the final neutral amide product and the base's conjugate acid.[14]

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism Reactants 4-Phenylpiperidine + Propionyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate 1. Nucleophilic    Addition Products 1-(4-Phenylpiperidin-1-yl)propan-1-one + HCl Intermediate->Products 2. Elimination of Cl- Base Base (e.g., Et3N) Salt Et3N-H+ Cl- Base->Salt HCl HCl HCl->Salt Neutralization

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Question 2: How do I choose the right base? What are the pros and cons of inorganic vs. organic bases?

Answer: The choice of base is critical and depends on the desired reaction conditions (biphasic vs. anhydrous).

Base TypeExamplesProsConsBest For
Inorganic NaOH, KOH, K₂CO₃Inexpensive, strong, easily removed during aqueous workup.Limited solubility in organic solvents, requiring a biphasic (Schotten-Baumann) system and vigorous stirring.[6]Large-scale synthesis where cost is a factor and biphasic conditions are acceptable.
Organic (Tertiary Amines) Triethylamine (Et₃N), Pyridine, Hünig's Base (DIPEA)Soluble in most organic solvents, allowing for a homogeneous anhydrous reaction.[3]Can be more expensive, requires careful removal during workup (often via an acid wash), can have a strong odor. Pyridine can act as a nucleophilic catalyst.[2]Reactions where anhydrous conditions are critical to prevent hydrolysis of sensitive substrates.

For this specific synthesis, both approaches are effective. The Schotten-Baumann method with NaOH is robust and cost-effective. Using triethylamine in an anhydrous solvent like DCM provides a homogeneous reaction that is often easier to monitor and control on a smaller laboratory scale.

Question 3: Can I use propanoic anhydride instead of propionyl chloride? What are the differences?

Answer: Yes, propanoic anhydride is an excellent alternative acylating agent.

  • Reactivity: Propionyl chloride is generally more reactive than propanoic anhydride. This means reactions with the chloride are often faster and occur at lower temperatures.

  • Byproduct: The key difference is the byproduct. Propionyl chloride produces corrosive HCl, which must be neutralized.[3] Propanoic anhydride produces propanoic acid. While less corrosive, this acid can still protonate the starting amine, so a base is still required. However, the byproduct is less aggressive.

  • Handling: Propanoic anhydride is less sensitive to atmospheric moisture than propionyl chloride, making it slightly easier to handle.

In practice, if your reaction is sluggish or your starting material is sensitive to harsh acidic conditions, propanoic anhydride can be a milder and effective choice.[15]

Question 4: What are the best analytical methods to monitor reaction progress and characterize the final product?

Answer: A combination of chromatographic and spectroscopic techniques is recommended.

TechniqueApplicationDetails
Thin-Layer Chromatography (TLC) Reaction Monitoring A quick and easy way to visualize the consumption of the 4-phenylpiperidine starting material and the appearance of the more non-polar product spot. A stain (e.g., potassium permanganate) is often needed for visualization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Reaction Monitoring & Purity Analysis Provides more precise monitoring than TLC. It confirms the mass of the product (Expected [M+H]⁺ ≈ 218.15 g/mol ) and can help identify impurities.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation ¹H NMR will show characteristic peaks for the ethyl group (a triplet and a quartet), the phenyl group, and the piperidine ring protons. ¹³C NMR will confirm the presence of the carbonyl carbon (~170-175 ppm) and the correct number of aromatic and aliphatic carbons.
Infrared (IR) Spectroscopy Functional Group Analysis Will show a strong, characteristic C=O (amide) stretch around 1640-1660 cm⁻¹. The absence of an N-H stretch (around 3300-3500 cm⁻¹) confirms the formation of a tertiary amide.

Protocols & Workflow

Table 1: Typical Reagent Stoichiometry and Conditions
ReagentMolar EquivalentsRole
4-Phenylpiperidine1.0Nucleophile / Starting Material
Propionyl Chloride1.05 - 1.1Electrophile / Acylating Agent
Base (e.g., Et₃N or NaOH)1.1 - 1.5Acid Scavenger
Solvent (e.g., DCM or H₂O/DCM)-Reaction Medium
Temperature 0 - 25 °CControl Exotherm
Reaction Time 1 - 4 hoursVaries with scale and conditions
Protocol 1: Synthesis using an Organic Base in Anhydrous Solvent
  • To an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-phenylpiperidine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Slowly add propionyl chloride (1.05 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Proceed with the aqueous workup as described in the Troubleshooting section.

Experimental Workflow Diagram

Caption: Figure 2: General Experimental Workflow.

References

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • World of Molecules. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • Testbook.com. (n.d.). Chemical Reactions of Amines - Acylation and Basicity. Retrieved from [Link]

  • Pearson. (n.d.). An aqueous solution of a primary or secondary amine reacts with a.... Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Addition-Elimination Reactions of Acyl Chlorides. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 24). Preparation of acid chlorides (acyl chlorides), their reaction equation products.... Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Moldovan Journal of Chemistry. (n.d.). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, July 2). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthetic Methodology: A Comparative Study. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

Sources

Troubleshooting

Section 1: Mechanistic Causality of Degradation (The "Why")

Welcome to the Technical Support Center for 1-(4-Phenylpiperidin-1-yl)propan-1-one (also known as N-propionyl-4-phenylpiperidine). Designed by and for Senior Application Scientists, this hub provides authoritative guidan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Phenylpiperidin-1-yl)propan-1-one (also known as N-propionyl-4-phenylpiperidine). Designed by and for Senior Application Scientists, this hub provides authoritative guidance on the chemical stability, metabolic degradation, and analytical troubleshooting of this specific tertiary amide.

To troubleshoot effectively, we must first understand the structural vulnerabilities of the molecule. The degradation of 1-(4-Phenylpiperidin-1-yl)propan-1-one is driven by two primary mechanisms:

  • Chemical Hydrolysis (The Amide Bond) : The N-propionyl group is the primary site of chemical lability. While tertiary amides are generally stable at neutral pH due to resonance stabilization, exposure to high or low pH forces nucleophilic acyl substitution. This hydrolytic cleavage yields 4-phenylpiperidine and propionic acid [1].

  • Metabolic Oxidation (The Piperidine Ring) : In biological matrices (e.g., human liver microsomes), the lipophilic piperidine ring is highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. Specifically, CYP3A4/5 targets the alpha-carbon of the piperidine ring. This two-electron oxidation forms a highly reactive iminium intermediate , which subsequently traps water to form a lactam or undergoes ring-opening [2, 3].

Pathways Parent 1-(4-Phenylpiperidin-1-yl)propan-1-one (Parent Amide) Hydrolysis 4-Phenylpiperidine + Propionic Acid Parent->Hydrolysis Acid/Base Hydrolysis (Chemical) CYP_Pip Piperidine Ring Oxidation (Lactam / Ring Opening) Parent->CYP_Pip CYP3A4/5 Oxidation (Metabolic) CYP_Ph Phenyl Ring Hydroxylation (Phenolic Metabolites) Parent->CYP_Ph CYP2D6/3A4 Oxidation (Metabolic) Iminium Reactive Iminium Intermediate (Protein Binding) CYP_Pip->Iminium 2-Electron Oxidation

Chemical and CYP450-mediated degradation pathways of 1-(4-Phenylpiperidin-1-yl)propan-1-one.

Section 2: Troubleshooting Guide

Issue 1: Rapid Compound Depletion in HLMs with Poor Mass Balance

  • Symptom : During in vitro microsomal stability assays, the parent compound disappears rapidly, but the expected hydroxylated or lactam metabolites do not account for the lost mass.

  • Causality : The piperidine motif undergoes CYP-mediated oxidation to form a reactive iminium species. Instead of forming stable metabolites, this electrophilic intermediate covalently binds to nucleophilic residues (e.g., cysteine, lysine) on microsomal proteins, effectively "hiding" the mass from standard LC-MS/MS detection [2].

  • Solution : Supplement your incubation buffer with a trapping agent like glutathione (GSH) or potassium cyanide (KCN) at 1-5 mM. KCN will trap the iminium intermediate to form a stable alpha-cyano adduct, allowing you to quantify the reactive pathway via LC-MS/MS.

Issue 2: Appearance of 4-Phenylpiperidine in Stock Solutions

  • Symptom : Analytical standards stored at 4°C or -20°C show a growing peak corresponding to 4-phenylpiperidine over several months.

  • Causality : Slow amide hydrolysis. If stock solutions are prepared in protic solvents (like methanol or unbuffered water) that have absorbed atmospheric CO2 (lowering the pH), the amide bond will slowly hydrolyze over time [1].

  • Solution : Prepare long-term stock solutions in 100% anhydrous DMSO or Acetonitrile. Store in tightly sealed amber vials with an argon overlay at -80°C.

Issue 3: Split Peaks or Peak Tailing in LC-MS/MS

  • Symptom : The parent compound elutes as a doublet or a severely tailing peak on reversed-phase columns.

  • Causality : Tertiary amides exhibit restricted rotation around the C-N bond, leading to cis and trans rotamers. If the chromatographic run time is similar to the interconversion rate at the column temperature, the rotamers will partially resolve.

  • Solution : Increase the column oven temperature to 45°C–50°C. This accelerates the interconversion rate, causing the rotamers to coalesce into a single, sharp chromatographic peak.

Section 3: Experimental Protocols

Protocol 1: ICH Q1A Forced Degradation (Hydrolytic Stress) Purpose: To validate the stability-indicating power of your analytical method by forcing amide hydrolysis.

  • Sample Preparation : Prepare a 100 µg/mL solution of 1-(4-Phenylpiperidin-1-yl)propan-1-one in a 50:50 mixture of Acetonitrile and Water.

  • Acid Stress : Transfer 1 mL of the sample to a glass vial. Add 1 mL of 1.0 N HCl. Seal and incubate at 80°C for 4 hours.

  • Base Stress : Transfer 1 mL of the sample to a glass vial. Add 1 mL of 1.0 N NaOH. Seal and incubate at 80°C for 4 hours.

  • Quenching : Cool the vials to room temperature. Neutralize the acid sample with 1.0 N NaOH, and the base sample with 1.0 N HCl.

  • Analysis : Dilute to 10 µg/mL with mobile phase and inject onto the LC-MS/MS system to monitor the formation of 4-phenylpiperidine.

Protocol 2: In Vitro CYP450 Metabolic Stability Assay Purpose: To determine the intrinsic clearance and identify piperidine/phenyl ring oxidation products.

  • Pre-incubation : In a 96-well plate, combine Human Liver Microsomes (HLMs, final concentration 0.5 mg/mL protein) and the parent compound (final concentration 1 µM) in 100 mM Potassium Phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation : Add NADPH (final concentration 1 mM) to initiate the CYP450 reaction.

  • Time-Course : At designated time points (0, 15, 30, 60 minutes), remove a 50 µL aliquot.

  • Quenching : Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Precipitation : Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis : Transfer the supernatant for LC-MS/MS analysis.

Workflow Step1 1. Substrate Prep (1 µM in Buffer) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Quench (Cold ACN + IS) Step2->Step3 Step4 4. Centrifugation (Protein Pellet) Step3->Step4 Step5 5. LC-MS/MS (MRM Analysis) Step4->Step5

Step-by-step workflow for the in vitro microsomal stability and metabolite identification assay.

Section 4: Data Presentation

Table 1: Expected Forced Degradation Outcomes (ICH Q1A)

Stress ConditionReagentTemp / TimePrimary DegradantDegradation Mechanism
Acidic1.0 N HCl80°C / 4h4-PhenylpiperidineAcid-catalyzed amide hydrolysis
Basic1.0 N NaOH80°C / 4h4-PhenylpiperidineBase-catalyzed amide hydrolysis
Oxidative3% H2O225°C / 24hN-oxide derivativeN-oxidation of the piperidine ring
ThermalN/A80°C / 7 daysNone (Stable)N/A

Table 2: LC-MS/MS MRM Transitions (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-(4-Phenylpiperidin-1-yl)propan-1-one218.1161.120
4-Phenylpiperidine (Hydrolysis Product)162.1145.115
Hydroxylated Metabolite (M+16)234.1177.122
Cyano-Adduct (Reactive Trapping)243.1186.125

Section 5: FAQs

Q: Why do I see multiple hydroxylated metabolites with the exact same mass (m/z 234.1)? A: Cytochrome P450 enzymes lack absolute regioselectivity. Hydroxylation can occur on the phenyl ring (ortho, meta, or para positions) or on the piperidine ring (alpha, beta, or gamma carbons). These positional isomers will have identical masses but different chromatographic retention times [4].

Q: Can I use esterase inhibitors to prevent hydrolysis in human plasma assays? A: Yes. While 1-(4-Phenylpiperidin-1-yl)propan-1-one is an amide, certain plasma amidases and non-specific esterases can cleave it. Adding inhibitors like Bis-p-nitrophenyl phosphate (BNPP) or sodium fluoride (NaF) to your plasma collection tubes will stabilize the compound during ex vivo handling.

Q: Is the iminium intermediate formed during metabolism toxic? A: Reactive iminium species derived from piperidine rings are known to covalently bind to cellular macromolecules, which can lead to mechanism-based enzyme inactivation (time-dependent inhibition) or idiosyncratic toxicity [2]. This is a critical parameter to monitor during early drug development.

References

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes. Chemical Research in Toxicology, ACS Publications. Available at: [Link]

  • Identification of the Significant Involvement and Mechanistic Role of CYP3A4/5 in Clopidogrel Bioactivation. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

Optimization

Challenges in scaling up 1-(4-Phenylpiperidin-1-yl)propan-1-one production

Welcome to the Technical Support Center for Chemical Process Scale-Up. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical engineering and synthetic challenges enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Process Scale-Up. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical engineering and synthetic challenges encountered when scaling up the production of 1-(4-Phenylpiperidin-1-yl)propan-1-one .

The 4-phenylpiperidine scaffold is a highly versatile and critical building block in the development of various pharmacologically active molecules[1]. Specifically, its N-acylated derivatives serve as key intermediates in the synthesis of soluble guanylate cyclase (sGC) stimulators, which are pivotal in treating cardiopulmonary diseases such as pulmonary arterial hypertension[2].

Scaling this classic N-acylation reaction from the bench (milligrams) to the pilot plant (kilograms) introduces non-linear complexities in heat transfer, rheology, and downstream processing. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your scale-up campaign is safe, high-yielding, and reproducible.

I. Process Overview & Synthetic Workflow

The synthesis of 1-(4-phenylpiperidin-1-yl)propan-1-one is achieved via the electrophilic N-acylation of 4-phenylpiperidine using propionyl chloride in the presence of a non-nucleophilic base (typically Triethylamine, TEA) to scavenge the generated hydrochloric acid.

G SM 4-Phenylpiperidine (Starting Material) Reaction N-Acylation Reaction (Highly Exothermic) SM->Reaction Reagents Propionyl Chloride + Triethylamine Reagents->Reaction Controlled Dosing Solvent Solvent (EtOAc) Cool to 0-5 °C Solvent->Reaction Quench Aqueous Quench (Water / NaHCO3) Reaction->Quench Complete Conversion PhaseSep Phase Separation & Organic Wash Quench->PhaseSep Product 1-(4-Phenylpiperidin-1-yl) propan-1-one PhaseSep->Product Solvent Evaporation

Caption: General synthetic workflow for the N-acylation of 4-phenylpiperidine.

II. Troubleshooting Guides & FAQs

Q1: We are experiencing severe thermal spikes during the addition of propionyl chloride. How do we manage this exotherm at the 10-kg scale?

The Causality: The reaction between a secondary amine and an acyl chloride is highly exothermic. At the bench scale, the high surface-area-to-volume ratio of a round-bottom flask dissipates heat rapidly. At scale, the adiabatic temperature rise ( ΔTad​ ) becomes a critical safety hazard[3]. If cooling fails, the localized heat can cause solvent boiling, pressurization, and degradation of the product. The Solution:

  • Dose Control: Propionyl chloride must be added dropwise via a metering pump, never in bulk[4].

  • Solvent Selection: Transition from Dichloromethane (DCM) to Ethyl Acetate (EtOAc). EtOAc has a higher heat capacity ( Cp​ ), allowing it to absorb more thermal energy per degree of temperature rise.

  • In-Process Control (IPC): Interlock the dosing pump with the internal reactor thermocouple. If Tinternal​ exceeds 10 °C, dosing must automatically halt until the chiller catches up.

Q2: Midway through the reaction, the mixture becomes a thick, unstirrable slurry. How do we resolve this rheology issue?

The Causality: As the reaction progresses, Triethylamine hydrochloride (TEA·HCl) is generated as a byproduct. In non-polar or moderately polar solvents, this salt is highly insoluble and precipitates rapidly. At scale, this thick slurry drastically reduces mass transfer (slowing the reaction) and impairs heat transfer (exacerbating the exotherm risk). The Solution:

  • Preventative: Increase the solvent volume from 5 volumes (bench standard) to 8-10 volumes for the pilot scale[4].

  • Alternative (Schotten-Baumann): If rheology remains an issue, switch to a biphasic system using aqueous NaOH or K₂CO₃ as the base instead of TEA. The HCl byproduct will dissolve immediately into the aqueous phase, keeping the organic phase homogeneous and highly stirrable.

Q3: We are facing stubborn emulsions during the aqueous workup, doubling our phase separation time. What is the fix?

The Causality: Emulsions in this specific scale-up are typically caused by fine suspensions of un-dissolved TEA·HCl salts acting as Pickering emulsifiers, or by the amphiphilic nature of trace unreacted 4-phenylpiperidine. The Solution: Follow the downstream logic tree below. Increasing the ionic strength of the aqueous phase (using brine) forces the organic product out of the aqueous layer (salting out) and breaks the interfacial tension.

G Start Workup Emulsion Detected CheckpH Check Aqueous pH Start->CheckpH pHHigh pH > 9 (Saponification Risk) CheckpH->pHHigh pHOk pH 7-8 (Optimal) CheckpH->pHOk AddBrine Add Saturated NaCl (Increase Ionic Strength) pHHigh->AddBrine Adjust with dilute HCl first pHOk->AddBrine Filter Filter via Celite (Remove Insoluble Salts) AddBrine->Filter If emulsion persists Success Clean Phase Separation AddBrine->Success If phases clear Filter->Success

Caption: Diagnostic logic tree for resolving workup emulsions during downstream processing.

Q4: HPLC analysis shows residual propionic acid in our final isolated intermediate. How do we purge this?

The Causality: Propionic acid is formed when excess propionyl chloride is hydrolyzed during the aqueous quench. If the aqueous wash is strictly neutral or acidic, propionic acid remains protonated and highly soluble in the organic phase, carrying over into the final product. The Solution: Ensure the first aqueous wash utilizes 5% w/v Sodium Bicarbonate (NaHCO₃). This mildly basic wash deprotonates the propionic acid, converting it into sodium propionate, which is exclusively water-soluble and easily partitioned into the aqueous waste stream.

III. Quantitative Data: Solvent Optimization for Scale-Up

Choosing the right solvent is a balance between reaction kinetics, thermal safety, and environmental impact (E-factor). The table below synthesizes the parameters validating the shift from bench-scale DCM to pilot-scale EtOAc.

SolventPilot-Scale Yield (%)Heat Capacity ( Cp​ ) (J/g·K)Phase Separation TimeE-Factor / Environmental Impact
Dichloromethane (DCM) 95%1.19< 5 minHigh (Toxic, heavily regulated)
Toluene 90%1.7115 - 20 minMedium (Good thermal mass, slower separation)
Ethyl Acetate (EtOAc) 94% 1.92 8 - 10 min Low (Greener, excellent thermal buffer)

Data Interpretation: EtOAc provides the best balance. Its high heat capacity effectively buffers the ΔTad​ of the acylation[3], and it avoids the regulatory hurdles associated with halogenated solvents like DCM.

IV. Self-Validating Experimental Protocol (10-kg Pilot Scale)

This protocol is designed as a self-validating system; each step includes an In-Process Control (IPC) to verify success before proceeding.

Step 1: Reactor Preparation & Charging

  • Ensure the 100 L jacketed glass-lined reactor is clean, dry, and purged with Nitrogen ( N2​ ).

  • Charge 10.0 kg (1.0 eq) of 4-phenylpiperidine[1].

  • Charge 80 L (8 volumes) of anhydrous Ethyl Acetate (EtOAc). Begin agitation at 150 RPM.

  • Charge 7.5 kg (1.2 eq) of Triethylamine (TEA).

Step 2: Thermal Equilibration

  • Set the jacket chiller to -5 °C.

  • IPC Check: Do not proceed until the internal reactor temperature ( Tinternal​ ) stabilizes between 0 °C and 5 °C.

Step 3: Electrophile Dosing (Critical Safety Step)

  • Load 6.3 kg (1.1 eq) of Propionyl Chloride into the metering addition funnel.

  • Begin dropwise addition. Adjust the dosing rate so that Tinternal​ never exceeds 15 °C [4].

  • Observation: A white precipitate (TEA·HCl) will begin to form. Increase agitation to 200 RPM if the slurry becomes thick.

Step 4: Aging & Reaction Completion

  • Once dosing is complete, adjust the jacket to warm the reaction to 20 °C.

  • Stir for 2 to 3 hours.

  • IPC Check: Pull a 1 mL sample, quench in water/EtOAc, and analyze the organic layer via HPLC. Proceed only when unreacted 4-phenylpiperidine is < 1.0% (Area %).

Step 5: Quench & Downstream Processing

  • Cool the reactor back to 10 °C.

  • Slowly charge 30 L of cold Purified Water to quench any unreacted propionyl chloride. Stir for 15 minutes, then stop agitation and allow phases to separate (approx. 10 mins).

  • Drain the lower aqueous layer (contains TEA·HCl).

  • Wash the organic layer with 30 L of 5% w/v aqueous NaHCO₃ (to purge propionic acid). Check that the pH of the aqueous drain is ~8.

  • Wash the organic layer with 20 L of saturated NaCl (Brine) to remove residual water and break any micro-emulsions.

Step 6: Isolation

  • Transfer the organic phase to a rotary evaporator or distillation vessel.

  • Concentrate under reduced pressure (approx. 50 mbar, 40 °C) until a thick oil or crystalline solid is obtained.

  • Yield expectation: ~12.5 kg (90-94% theoretical yield) of 1-(4-phenylpiperidin-1-yl)propan-1-one.

V. References

  • Soluble guanylate cyclase stimulators and their potential use: a patent review. Sandner, P. et al., Expert Opinion on Therapeutic Patents (2021). Available at:

  • Full article: Soluble guanylate cyclase stimulators and their potential use: a patent review. Taylor & Francis Online (2021). Available at:

  • Early Process Development and Scale-up of a Tetrazole-Containing Soluble Guanylate Cyclase Stimulator. ACS Publications (2025). Available at:

  • Scaling up reactions involving 5-(Aminomethyl)-2-fluorobenzonitrile. Benchchem. Available at:

  • 4-phenylpiperidine hydrochloride for beginners in organic synthesis. Benchchem. Available at:

Sources

Troubleshooting

Technical Support Center: Enhancing Chromatographic Resolution of 1-(4-Phenylpiperidin-1-yl)propan-1-one

Welcome to the technical support center dedicated to the chromatographic analysis of 1-(4-Phenylpiperidin-1-yl)propan-1-one. This guide is designed for researchers, analytical scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 1-(4-Phenylpiperidin-1-yl)propan-1-one. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to achieve robust and high-resolution separation of this compound. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols grounded in established scientific principles.

Troubleshooting Guide: Resolving Common Chromatographic Issues

This section addresses specific problems you may encounter during method development and routine analysis. Each answer explains the underlying cause and provides a clear, actionable solution.

Q1: Why am I seeing a severe tailing peak for 1-(4-Phenylpiperidin-1-yl)propan-1-one in my reversed-phase HPLC analysis?

A1: The Cause: Secondary Interactions

Peak tailing for this specific molecule is most often caused by secondary ionic interactions between the basic piperidine nitrogen and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] At intermediate pH values (e.g., pH 4-7), the piperidine nitrogen (a secondary amine) can become protonated (positively charged), while some residual silanols can be deprotonated (negatively charged), leading to a strong, undesirable ionic interaction.[3] This interaction results in a portion of the analyte molecules being retained longer than the bulk, causing the characteristic peak tailing.

The Solution: Mitigating Secondary Interactions

You have several effective strategies to address this issue:

  • Mobile Phase pH Adjustment (Ion Suppression): This is the most powerful tool for improving the peak shape of ionizable compounds.[4] By adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa, you can ensure it is in a single, uncharged state.[4]

    • Low pH: Lowering the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA) will protonate both the piperidine nitrogen and the residual silanol groups.[5][6] This prevents the ionic interaction, leading to a much more symmetrical peak.

    • High pH: Alternatively, increasing the pH to >9 will deprotonate the piperidine nitrogen, making it neutral. However, this requires a pH-stable column, as traditional silica columns degrade above pH 8.

  • Use of Buffers: To ensure a stable pH throughout the analysis and across different mobile phase preparations, incorporate a buffer.[5][7] For low pH work, phosphate or formate buffers are common choices. Buffer capacity is generally optimal within +/- 1 pH unit of its pKa.

  • Column Selection:

    • End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping deactivates most residual silanols with a less reactive chemical group, significantly reducing the sites available for secondary interactions.[5]

    • Alternative Stationary Phases: If tailing persists, consider a column with a different stationary phase, such as a Phenyl-Hexyl phase. The phenyl groups can offer different selectivity through pi-pi interactions with the analyte's phenyl ring, potentially improving peak shape and resolution.[3]

  • Reduce Sample Load: Injecting too much sample can overload the column and exacerbate tailing.[1][8] Try reducing the injection volume or diluting the sample to see if the peak shape improves.

Q2: My resolution between 1-(4-Phenylpiperidin-1-yl)propan-1-one and a closely eluting impurity is poor (Rs < 1.5). How can I improve it?

A2: The Cause: Insufficient Selectivity or Efficiency

Poor resolution means the column and mobile phase are not adequately discriminating between your main compound and the impurity. This can be due to insufficient chemical interaction differences (selectivity) or excessive peak broadening (low efficiency).

The Solution: Optimizing Selectivity and Efficiency

  • Adjust Mobile Phase Strength: In reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times for both peaks.[3] This longer interaction time with the stationary phase often improves resolution, although it extends the analysis time.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties.[3][7] Acetonitrile is better at disrupting dipole-dipole interactions, while methanol is a stronger proton donor/acceptor.[3] Switching from one to the other can alter the elution order and significantly change the selectivity between your analyte and the impurity.

  • Optimize Temperature: Adjusting the column temperature can influence selectivity. Lowering the temperature often increases retention and may improve resolution, while increasing it can improve efficiency (sharper peaks) but may reduce selectivity. Experiment with a range (e.g., 25°C to 40°C) to find the optimum.

  • Fine-Tune the pH: Small changes in pH can subtly alter the hydrophobicity and conformation of both the analyte and the impurity, especially if the impurity is also ionizable.[4][9] A systematic pH screening (e.g., from pH 2.5 to 3.5 in 0.2 unit increments) can reveal an optimal point for maximum separation.

  • Increase Column Efficiency:

    • Use a Longer Column or Smaller Particles: A longer column or a column packed with smaller particles (e.g., sub-2 µm or core-shell particles) provides more theoretical plates, leading to sharper peaks and better resolution.[10][11]

    • Lower the Flow Rate: Reducing the flow rate can improve column efficiency and enhance resolution.[12]

Q3: I'm experiencing shifting retention times in my analysis. What are the likely causes?

A3: The Cause: System Instability

Retention time drift indicates a lack of stability in your chromatographic system. The most common culprits are changes in the mobile phase, flow rate, or column temperature.

The Solution: System Verification and Control

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently every time.[1]

    • pH Drift: If using a buffer, confirm its pH is accurately adjusted before adding the organic solvent. An unbuffered or poorly buffered mobile phase is highly susceptible to pH changes, which will drastically affect the retention of this basic compound.[8]

    • Composition: Use precise measurements for all solvents. Inaccurate composition directly impacts solvent strength and retention.

    • Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.

  • Flow Rate and Temperature:

    • Pump Performance: Verify that the pump is delivering the correct flow rate. A change in system backpressure could indicate a leak or blockage affecting flow.

    • Column Oven: Use a column thermostat to maintain a constant temperature. Fluctuations in ambient temperature can cause noticeable retention time shifts.[1]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical sequence. This is particularly important when changing mobile phases or after the system has been idle.

Visual Workflow: Troubleshooting Peak Tailing

The following decision tree provides a systematic approach to diagnosing and solving peak tailing for basic compounds like 1-(4-Phenylpiperidin-1-yl)propan-1-one.

G Troubleshooting Decision Tree for Peak Tailing start Peak Tailing Observed? q_which_peaks Which peaks are tailing? start->q_which_peaks c_all_peaks All Peaks q_which_peaks->c_all_peaks All c_basic_peaks Only Basic Analyte (1-(4-Phenyl...)) q_which_peaks->c_basic_peaks Specific cause_physical Probable Cause: Physical/Instrumental Issue c_all_peaks->cause_physical cause_chemical Probable Cause: Chemical Interaction c_basic_peaks->cause_chemical sol_physical1 Check for column void or blocked frit. cause_physical->sol_physical1 sol_physical2 Inspect for extra-column volume (long tubing). cause_physical->sol_physical2 sol_chemical1 Lower Mobile Phase pH (e.g., to 2.5-3.5 with 0.1% Formic Acid). cause_chemical->sol_chemical1 sol_chemical2 Use a modern, end-capped column. cause_chemical->sol_chemical2 sol_chemical3 Reduce sample mass injected (check for overload). cause_chemical->sol_chemical3

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an RP-HPLC method for this compound?

A1: A great starting point is to use a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase consisting of a buffered aqueous solution and an organic modifier.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). This low pH is crucial for protonating the piperidine nitrogen and suppressing silanol interactions.[5][6]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a screening gradient, for example, 10% to 90% B over 15 minutes. This will help determine the approximate organic solvent concentration needed to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 220 nm or 254 nm.

Q2: What is the role of mobile phase pH and how does it affect the analysis?

A2: The mobile phase pH is arguably the most critical parameter for this basic compound.[4][9] It controls the ionization state of the piperidine nitrogen.

  • At Low pH (e.g., < 4): The nitrogen is fully protonated (BH+). The molecule becomes more polar and is less retained on a reversed-phase column, resulting in shorter retention times.[9] This is the principle of "ion suppression" for bases, which yields sharp, symmetrical peaks.

  • At High pH (e.g., > 9): The nitrogen is in its neutral, free base form (B). The molecule is less polar and more hydrophobic, leading to stronger retention and longer retention times.[4]

  • At Intermediate pH (near the pKa): The compound exists as a mixture of ionized and neutral forms, leading to broad, tailing, or even split peaks. It is critical to operate at a pH at least 1.5-2 units away from the pKa to ensure a single form is present.[9][14]

Visual Aid: The Impact of pH on Retention

This diagram illustrates how controlling the mobile phase pH is fundamental to achieving good chromatography for 1-(4-Phenylpiperidin-1-yl)propan-1-one.

G Effect of Mobile Phase pH on Analyte Retention in RP-HPLC cluster_low_ph Low pH (e.g., 2.7) cluster_high_ph High pH (e.g., 10, with suitable column) cluster_bad_ph Intermediate pH (near pKa) low_ph_node Analyte is Protonated (BH+) - More Polar - Less Hydrophobic low_ph_result Result: Less Retention (Shorter Elution Time) Good Peak Shape low_ph_node->low_ph_result Leads to high_ph_node Analyte is Neutral (B) - Less Polar - More Hydrophobic high_ph_result Result: More Retention (Longer Elution Time) Good Peak Shape high_ph_node->high_ph_result Leads to bad_ph_node Mixture of B and BH+ - Inconsistent interactions bad_ph_result Result: Poor Peak Shape (Tailing, Broadening) Unreliable Retention bad_ph_node->bad_ph_result Leads to

Caption: pH control is essential for managing the polarity and retention of basic analytes.

Q3: Is Gas Chromatography (GC) a viable alternative for analyzing this compound?

A3: Yes, Gas Chromatography could be a viable technique, provided the compound is sufficiently volatile and thermally stable. A GC method would likely involve a non-polar capillary column (e.g., HP-5 or similar) and Flame Ionization Detection (FID) or Mass Spectrometry (MS) detection.[15] Method development would focus on optimizing the injector temperature, oven temperature program, and carrier gas flow rate to achieve good separation without on-column degradation.[16] For quantitative analysis, a suitable internal standard with a similar structure would be necessary.[17]

Q4: What if I need to perform a chiral separation on a derivative of this compound?

A4: While 1-(4-Phenylpiperidin-1-yl)propan-1-one is not chiral, many pharmaceutical compounds derived from it are.[18] Chiral separation is critical as enantiomers can have different pharmacological effects.[19][20] High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the gold standard for this.[19][21]

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often successful for separating a wide range of chiral compounds.[12][22]

  • Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic modes, as these can enhance the specific interactions (like hydrogen bonding) needed for chiral recognition.[12][23]

  • Optimization: Improving chiral resolution involves systematically adjusting the mobile phase composition (e.g., the percentage of the alcohol modifier), changing the type of modifier (e.g., ethanol vs. isopropanol), and optimizing flow rate and temperature.[12]

Optimized Experimental Protocol: RP-HPLC Purity Method

This protocol provides a robust, validated starting point for the purity analysis of 1-(4-Phenylpiperidin-1-yl)propan-1-one.

Parameter Condition Rationale
Instrument High-Performance Liquid Chromatography (HPLC) System with UV DetectorStandard analytical equipment.
Column End-capped C18, 150 mm x 4.6 mm, 3.5 µmProvides good efficiency and minimizes secondary interactions.[5]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterCreates a low pH (~2.7) to ensure the analyte is protonated and silanols are suppressed, providing excellent peak shape.[5][6]
Mobile Phase B AcetonitrileGood UV transparency and often provides sharp peaks.
Gradient Program Time (min)%B
0.020
15.070
15.195
17.095
17.120
20.020
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35°CElevated temperature can improve efficiency and reduce backpressure.
Detection UV at 220 nmWavelength for high sensitivity of the phenyl chromophore.
Injection Volume 5 µLA small volume helps prevent column overload and peak distortion.[8]
Sample Diluent Mobile Phase (e.g., 80:20 A:B)Dissolving the sample in a solvent similar to or weaker than the initial mobile phase prevents peak shape issues.
Sample Conc. 0.5 mg/mLA typical concentration for purity analysis.

System Suitability Criteria:

  • Tailing Factor: For the main peak, should be between 0.8 and 1.5.[24]

  • Relative Standard Deviation (RSD): For six replicate injections of a standard, the peak area RSD should be ≤ 1.0%.

References
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Phenomenex.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER Wissenschaftliche Geräte GmbH.
  • Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Troubleshooting peak tailing in HPLC analysis of phenolic compounds. (n.d.). BenchChem.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Stafilov, T., & Kulevanova, S. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek Resource Hub.
  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho.
  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
  • A comprehensive review of method development by hplc. (2021, May 11). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza.
  • 1-[4-(piperidin-1-yl)phenyl]propan-1-one. (n.d.). Guidechem.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo.
  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. (2018, October 18). MDPI.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks.
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
  • Mobile Phase Optimization in SEC Method Development. (2018, August 7). Agilent.
  • (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. (2025, November 12). MDPI.
  • optimizing mobile phase for chiral HPLC separation of 1-phenyl-2-propanol. (n.d.). BenchChem.
  • Thirteenth Edition, 2025 1.14.1 Chromatography. (n.d.). digicollections.net.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija.
  • Development of HPLC method for quantitative determination of epimidin - new perspective АPhI with anticonvulsive activity. (2020, July 2). ResearchGate.
  • Chromatography. (n.d.). SepaChrom.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023, October 13). SFERA - Unife.
  • Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. (2015, July 3). ResearchGate.
  • 1-(4-(4-Methylpiperidin-1-yl)phenyl)propan-1-one. (n.d.). ChemScene.
  • development and validation of RP-HPLC method for estimation of lumateperone drug in pharmaceutical dosage form. (2023, July 7). IJNRD.
  • Capillary gas chromatographic determination of phenylpropanolamine in pharmaceutical preparation. (2006, June 7). PubMed.
  • validation-of-residual-solvents-using-gas-chromatography-with-head-space-in-active-pharmaceutical-ingredient.pdf. (2010, February 27). TSI Journals.

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Optimization

1-(4-Phenylpiperidin-1-yl)propan-1-one experimental artifacts and how to avoid them

Welcome to the technical support center for 1-(4-Phenylpiperidin-1-yl)propan-1-one. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common experimental ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Phenylpiperidin-1-yl)propan-1-one. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common experimental challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and avoid potential artifacts in your work.

Our approach is built on explaining the "why" behind experimental protocols, ensuring that every procedure is a self-validating system for generating reliable and reproducible data.

Section 1: Synthesis and Purification Artifacts

The synthesis of 1-(4-Phenylpiperidin-1-yl)propan-1-one and related aryl ketones often involves a Friedel-Crafts acylation or similar reactions. These powerful methods can also be a source of significant impurities and artifacts if not properly controlled.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction to synthesize the target compound has a very low yield. What are the likely causes?

A1: Low or non-existent yield in this synthesis is typically traced back to several critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your glassware, solvents, or starting materials will rapidly deactivate it.[1][2] It is imperative to use anhydrous conditions, including oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[1]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often required to drive the reaction to completion.

  • Deactivated Starting Material: The aromatic ring of 4-phenylpiperidine can be deactivated if it has certain substituents or if the piperidine nitrogen complexes with the Lewis acid. Aromatic compounds with basic amine groups are generally not suitable for direct Friedel-Crafts reactions because the nitrogen's lone pair will coordinate with the Lewis acid, deactivating the ring.[1][3][4][5] This is a crucial consideration for this specific synthesis.

Q2: I'm observing multiple products in my reaction mixture by TLC and LC-MS. What are these and how can I prevent them?

A2: Multiple products often arise from a lack of reaction control. Common artifacts include:

  • Positional Isomers (ortho, meta): While the piperidine group is generally a para-director, some ortho-acylation can occur, especially if reaction temperatures are too high. Careful temperature control, often running the reaction at 0°C or below, can improve regioselectivity.

  • Poly-acylation: Although the acyl group added to the phenyl ring is deactivating, preventing further substitution, harsh reaction conditions (high temperature, long reaction times) could potentially lead to minor di-acylated products.[3] The primary concern, however, remains with initial substitution control.

  • Byproducts from Reagents: If using an acyl chloride like propanoyl chloride, impurities or degradation of the acyl chloride can introduce other species. Using high-purity, freshly opened or distilled reagents is critical. Acid anhydrides can be a less corrosive and easier-to-handle alternative to acyl chlorides.[3]

Troubleshooting Guide: Synthesis Artifacts
Observed Issue Potential Cause Recommended Solution
No reaction / Low yield Moisture contamination deactivating the AlCl₃ catalyst.Thoroughly dry all glassware in an oven. Use anhydrous solvents. Run the reaction under an inert nitrogen or argon atmosphere.[1]
Insufficient catalyst due to product complexation.Use at least a stoichiometric equivalent of AlCl₃ relative to the propanoyl chloride/anhydride.[1]
Basic nitrogen on piperidine deactivating the catalyst.Protect the piperidine nitrogen as an amide (e.g., acetyl) before acylation, and deprotect it afterward.
Multiple spots on TLC Formation of ortho/meta isomers.Maintain strict temperature control, typically starting at 0°C during reagent addition.[1]
Dark, tarry reaction mixture Reaction temperature too high, leading to polymerization or degradation.Add reagents slowly at low temperature (ice bath). Ensure efficient stirring to dissipate localized heat.
Diagram: Synthetic Artifact Logic

This diagram illustrates the decision-making process when troubleshooting a problematic synthesis.

Start Low Yield or Impure Product Check_Moisture Check for Moisture? (Anhydrous Conditions) Start->Check_Moisture Check_Catalyst Catalyst Stoichiometry? (>1 equivalent) Check_Moisture->Check_Catalyst No Sol_Dry Action: Use oven-dried glassware, anhyrous solvents, inert atmosphere. Check_Moisture->Sol_Dry Yes Check_Temp Temperature Control? (0°C or below) Check_Catalyst->Check_Temp Yes Sol_Cat Action: Increase AlCl3 to >1 stoichiometric equivalent. Check_Catalyst->Sol_Cat No Sol_Temp Action: Maintain low temp (0°C) during addition. Add slowly. Check_Temp->Sol_Temp No Sol_Protect Advanced: Consider N-protection strategy for piperidine. Check_Temp->Sol_Protect Yes

Caption: Troubleshooting workflow for Friedel-Crafts acylation synthesis.

Section 2: Analytical and Stability Artifacts

Frequently Asked Questions (FAQs)

Q3: My HPLC analysis shows peak tailing and variable retention times for the main compound. What's causing this?

A3: This is a classic issue when analyzing basic compounds like tertiary amines on standard silica-based C18 columns.

  • Analyte-Silanol Interaction: Residual, acidic silanol groups on the silica surface can interact ionically with the basic piperidine nitrogen. This secondary interaction causes peak tailing.[6]

  • Mobile Phase pH: If the mobile phase pH is not buffered correctly, small changes can alter the protonation state of your analyte, leading to shifts in retention time. The pH should be kept stable, ideally 2 pH units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[7][8]

Q4: I see a new, smaller peak appearing in my chromatogram when I re-analyze a sample that has been stored in solution for a few days. What is it?

A4: This strongly suggests compound degradation. Piperidine derivatives can be susceptible to several degradation pathways:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can form an N-oxide derivative.[9] This is often accelerated by exposure to air and light.

  • Hydrolysis: While the core structure is robust, if the sample is stored in strongly acidic or basic aqueous solutions, hydrolysis could occur, though this is less common for this specific molecule compared to those with ester or amide linkages.[9]

  • Photolytic Degradation: Exposure to UV light can cause degradation. Samples, both solid and in solution, should be stored in amber vials or otherwise protected from light.[9]

Q5: The mass spectrum of my compound shows unexpected fragments. How can I confirm they are related to my compound and not artifacts?

A5: Mass spectrometry fragmentation is a powerful identification tool, but it requires careful interpretation.

  • Alpha-Cleavage: A common fragmentation pathway for amines and ketones is alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom).[10][11] For your compound, this would predict fragments corresponding to the loss of an ethyl group from the propanone side or cleavage within the piperidine ring.

  • In-Source Fragmentation: If the instrument's source energy is too high, it can cause the molecule to fragment before it is even analyzed by the mass spectrometer. This is an artifact of the method, not a true impurity. Analyze the sample at different source energies to see if the suspicious fragment's intensity changes disproportionately.

  • McLafferty Rearrangement: For ketones with a gamma-hydrogen, this is a possible rearrangement. This would result in a characteristic neutral loss.[10]

Protocol: Forced Degradation Study

To proactively identify potential degradation products (artifacts), a forced degradation study is essential. This helps develop a stability-indicating analytical method.[9][12]

  • Prepare Stock Solution: Dissolve a known concentration of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (ICH Q1B): [9]

    • Acid Hydrolysis: Mix stock with 0.1 M HCl. Heat at 70°C.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH. Heat at 70°C.[9]

    • Oxidation: Mix stock with 3% H₂O₂. Store at room temperature, protected from light.[9]

    • Thermal: Heat the stock solution and a solid sample at an elevated temperature (e.g., 80°C).[9]

    • Photolytic: Expose the stock solution (in a quartz cuvette) and solid sample to high-intensity light (e.g., >1.2 million lux hours). Wrap a control sample in foil.[9]

  • Analysis:

    • Pull samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize acidic/basic samples before injection.

    • Analyze all stressed samples and an unstressed control by HPLC-UV/PDA. Aim for 5-20% degradation of the parent peak.

    • If significant degradation is seen, use HPLC-MS to determine the mass of the degradation products for structural elucidation.[9]

Diagram: Analytical Troubleshooting Workflow

This diagram outlines steps to diagnose common HPLC issues encountered with this compound.

Start Poor Peak Shape (Tailing, Splitting) Check_pH Is Mobile Phase Buffered? Start->Check_pH Check_Column Using B-C18 or Polar-Embedded Column? Check_pH->Check_Column Yes Sol_pH Action: Add buffer (e.g., formate, acetate) to control pH. Check_pH->Sol_pH No Check_Load Sample Concentration Too High? Check_Column->Check_Load Yes Sol_Column Action: Switch to a column with end-capping or a different stationary phase. Check_Column->Sol_Column No Sol_Load Action: Dilute sample 10-fold and re-inject. Check_Load->Sol_Load Yes Final Improved Peak Shape Check_Load->Final No Sol_pH->Final Sol_Column->Final Sol_Load->Final

Sources

Troubleshooting

Addressing batch-to-batch variability of 1-(4-Phenylpiperidin-1-yl)propan-1-one

Introduction Welcome to the technical support center for 1-(4-Phenylpiperidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 1-(4-Phenylpiperidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Batch-to-batch variability is a significant challenge in chemical synthesis, impacting everything from experimental reproducibility to the scalability of manufacturing processes.[1] Inconsistent product quality can lead to delays, increased costs, and compromised data integrity.[2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically diagnose and address common sources of variability encountered during the synthesis and analysis of 1-(4-Phenylpiperidin-1-yl)propan-1-one. Our approach is grounded in the principles of Quality by Design (QbD) and Process Analytical Technology (PAT), which emphasize that quality should be built into the process, not merely tested for in the final product.[3][4] By understanding and controlling the critical parameters that influence the final product's attributes, you can ensure more consistent and reliable outcomes.[5]

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a critical issue?

Batch-to-batch variability refers to the measurable differences in the chemical and physical properties of a substance between different production runs or batches.[1] Even when following the same standard operating procedure (SOP), slight fluctuations in raw materials, equipment, or environmental conditions can lead to significant deviations in the final product.[6] For active pharmaceutical ingredients (APIs) and their intermediates, consistency is paramount to ensure predictable safety, efficacy, and performance in downstream applications.[7][] Inconsistent batches can cause failed experiments, require costly reprocessing, and trigger regulatory scrutiny.[2]

Q2: What are the most common root causes of batch variability for a compound like 1-(4-Phenylpiperidin-1-yl)propan-1-one?

The variability for this specific molecule, which features a ketone and a tertiary amine, typically stems from three main areas:

  • Raw Materials: The quality of starting materials (e.g., 4-phenylpiperidine and propionyl chloride or a related propionylating agent) is a primary factor. Impurities in these reagents can carry through or participate in side reactions.[9][10]

  • Process Parameters: Seemingly minor deviations in reaction conditions such as temperature, reaction time, mixing efficiency, and the rate of reagent addition can significantly alter the impurity profile and yield.[2][11]

  • Work-up and Purification: The procedures for quenching the reaction, extraction, and crystallization or chromatography are critical for isolating a consistent product. Variations in pH during extraction, solvent quality, or cooling rates during crystallization can affect purity and physical properties.[12]

Q3: How can Process Analytical Technology (PAT) help mitigate this variability?

Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies like the FDA to design, analyze, and control manufacturing processes through real-time measurements of critical quality and performance attributes.[13] Instead of waiting for end-product testing, PAT tools (like in-line spectroscopy) can monitor the reaction as it happens.[4] This allows for real-time adjustments to keep the process on track, ensuring the final product consistently meets predefined quality standards and reducing batch-to-batch variability.[5]

Troubleshooting Guide 1: Inconsistent Chromatographic Purity Profile

Issue: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis shows significant variation in the purity assay and/or the impurity profile between different batches. New, unknown peaks may appear, or the relative ratios of known impurities may change.

Potential Root Causes
  • Raw Material Inconsistency: Impurities in the 4-phenylpiperidine or propionylating agent.

  • Side Reactions: Incomplete reaction leaving starting materials, or side reactions forming dimers or other by-products.[12]

  • Product Degradation: Instability of the product during the reaction or work-up, potentially caused by temperature excursions or exposure to incompatible pH levels.

  • Analytical Method Variability: The analytical method itself is not robust and is sensitive to small changes in mobile phase composition, column temperature, or sample preparation.[9]

Systematic Investigation Workflow

The following diagram outlines a systematic workflow for diagnosing the root cause of inconsistent chromatographic purity.

G cluster_0 Phase 1: Verify Analytical Method cluster_1 Phase 2: Analyze Raw Materials & Reaction cluster_2 Phase 3: Corrective Actions A Problem: Inconsistent Purity Profile B Analyze Retained Standard of a Known 'Good' Batch A->B C Result Consistent with Standard's CoA? B->C D No C->D No E Yes C->E Yes F Troubleshoot & Re-validate Analytical Method (HPLC/GC). Check column, mobile phase, detector, etc. D->F G Re-analyze Starting Materials (4-phenylpiperidine, propionyl source) from the 'Bad' Batch E->G J Correlate Impurities with Raw Material Purity & Reaction Profile G->J H Analyze Crude Reaction Mixture (pre-workup) via TLC/LC-MS I Identify Components: Unreacted SMs, Byproducts H->I I->J K Root Cause Identified J->K L Implement Stricter Raw Material QC Specs K->L M Optimize Reaction Conditions (Temp, Time, Stoichiometry) K->M N Refine Work-up & Purification Protocol K->N

Caption: Workflow for troubleshooting inconsistent purity.

Corrective and Preventive Actions (CAPA)
  • Raw Material Qualification: Implement stricter quality control on incoming raw materials. Always run an identity and purity check (e.g., via NMR or GC-MS) on new lots of starting materials before use, rather than relying solely on the supplier's Certificate of Analysis (CoA).[9][10]

  • Reaction Monitoring: Monitor the reaction progress using a simple technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14] This helps determine the optimal reaction time and ensures the reaction has gone to completion, preventing excess starting material in the final product.[12]

  • Optimize Stoichiometry: Ensure the limiting reagent is fully consumed.[15] A slight excess of one reagent may be necessary, but this must be optimized to minimize downstream purification challenges.

  • Temperature Control: Maintain strict control over the reaction temperature. Excursions can lead to the formation of thermal degradation products or unwanted side reactions.

Troubleshooting Guide 2: Variability in Spectroscopic Data

Issue: Batches that pass purity tests show significant differences in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectra. This could manifest as shifting peaks, the appearance of unexpected signals, or inconsistent fragmentation patterns.

Potential Root Causes
  • Residual Solvents: Trapped solvents from the reaction or purification steps can add significant peaks to an ¹H NMR spectrum.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect IR spectra and have different physical properties like solubility.[16]

  • Presence of Isomers: Structural or stereoisomers may be present that are not separated by the primary chromatographic method.

  • Inconsistent Salt Form: If the product is isolated as a salt (e.g., hydrochloride), variations in the salt formation process can lead to mixtures of the salt and the free base, complicating spectroscopic analysis.

Data Interpretation and Troubleshooting
Observation Technique Potential Cause Recommended Action
Unexpected sharp singlets (e.g., at 2.1, 2.5, 7.26 ppm)¹H NMRResidual solvents (Acetone, DMSO, Chloroform)Dry the sample under high vacuum for an extended period. Use a deuterated solvent from a fresh, sealed ampoule for analysis.
Broad ¹H NMR signals for piperidine protons¹H NMRPresence of both free base and protonated (salt) forms in equilibrium.Prepare the sample with a drop of D₂O to exchange labile N-H protons (if any) or acid/base to shift the equilibrium to a single species.
Shift in C=O stretch (e.g., 1715 cm⁻¹ vs 1690 cm⁻¹)IR SpectroscopyPolymorphism or conjugation effects. Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹.[17]Analyze the sample using Powder X-ray Diffraction (PXRD) to identify the crystalline form. Review the synthesis for conditions that might favor different polymorphs.
Unexpected M+1 or M-1 peaksMass Spec (ESI)In-source fragmentation or adduct formation (e.g., with sodium, [M+Na]⁺).Optimize MS source conditions. Confirm the molecular weight via high-resolution mass spectrometry (HRMS).
Systematic Investigation Workflow for Spectroscopic Anomalies

G A Problem: Inconsistent Spectroscopic Data B Analyze ¹H NMR for Residual Solvents A->B C Solvents Present? B->C D Dry Sample Under High Vacuum & Re-analyze C->D Yes E Analyze by LC-MS to Confirm Mass & Check for Co-eluting Impurities C->E No D->E F Mass Correct? E->F G Investigate Isomers or Degradation Products F->G No H Analyze by FT-IR and/or PXRD to Check for Polymorphism F->H Yes K Root Cause Identified & Protocol Updated G->K I Polymorphs Detected? H->I J Standardize Crystallization Protocol (Solvent, Temp, Cooling Rate) I->J Yes I->K No J->K

Caption: Decision tree for investigating spectroscopic variability.

Key Experimental Protocols

Protocol 1: Standard HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of 1-(4-Phenylpiperidin-1-yl)propan-1-one. Method validation is required to ensure it is suitable for its intended purpose.[7]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: TLC for In-Process Reaction Monitoring
  • Plate: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): 70:30 Hexanes:Ethyl Acetate (this may need optimization).

  • Procedure:

    • On a TLC plate, draw a light pencil line ~1 cm from the bottom.

    • Spot the starting material (4-phenylpiperidine), a co-spot (starting material + reaction mixture), and the reaction mixture on the line.[12]

    • Place the plate in a developing chamber containing the eluent.

    • Allow the solvent to travel up the plate until it is ~1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot in the reaction mixture lane has disappeared.

References

  • Pharmaguideline. (n.d.). Process Analytical Technology (PAT) in Pharmaceuticals. Retrieved from [Link]

  • Proclinical. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs. Retrieved from [Link]

  • Research and Reviews. (n.d.). Chromatographic Techniques in Pharmaceutical and Chemical Analysis: Principles, Methods, and Applications. Retrieved from [Link]

  • Proclinical. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development. Retrieved from [Link]

  • Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]

  • AspenTech. (n.d.). PAT in the Pharmaceutical Industry. Retrieved from [Link]

  • Curiachem. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Curiachem. (n.d.). Chromatography in Pharma: Techniques, Case Studies & Trends. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved from [Link]

  • SCION Instruments. (n.d.). How Chromatography Is Used In Pharmaceutical Analysis. Retrieved from [Link]

  • Walsh Medical Media. (2023, February 27). The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Retrieved from [Link]

  • DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry. Retrieved from [Link]

  • UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients. Retrieved from [Link]

  • IJRPR. (2024, May 8). A review on high performance liquid chromatography technique for pharmaceutical analysis. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Phenylpiperidin-4-yl)propan-1-one. Retrieved from [Link]

  • Kewaunee. (2023, November 29). Chemical Synthesis Batch to Continuous Manufacturing. Retrieved from [Link]

  • ACS Publications. (2014, October 28). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Retrieved from [Link]

  • Sustainability Mag. (n.d.). Batch to Batch Variation. Retrieved from [Link]

  • At Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (2024, April 10). Optimizing Chemical Reactions. Retrieved from [Link]

  • Summary of Optimization of Chemical Reactions: Identifying Limitations and Excess. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-(4-Phenylpiperidin-4-yl)propan-1-one. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR and Pharmacological Profiling: 1-(4-Phenylpiperidin-1-yl)propan-1-one vs. Classic Phenylpiperidine Derivatives

Executive Summary: The Pharmacophore Problem The 4-phenylpiperidine scaffold is a privileged structure in neuropharmacology, forming the core of highly potent μ-opioid receptor (MOR) agonists such as fentanyl, pethidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Problem

The 4-phenylpiperidine scaffold is a privileged structure in neuropharmacology, forming the core of highly potent μ-opioid receptor (MOR) agonists such as fentanyl, pethidine (meperidine), and MPPP. The structural hallmark of these active analgesics is a basic tertiary amine that becomes protonated at physiological pH (7.4). This protonated nitrogen is strictly required to form a critical salt bridge with the aspartate residue Asp147 (D3.32) in the third transmembrane helix (TM3) of the MOR .

In stark contrast, 1-(4-Phenylpiperidin-1-yl)propan-1-one (also known as N-propionyl-4-phenylpiperidine) features a propionyl group directly attached to the piperidine nitrogen. This modification converts the basic amine into a neutral amide. Because the nitrogen's lone pair is delocalized into the adjacent carbonyl π-system, the molecule cannot be protonated at pH 7.4. Consequently, it fails to engage Asp147, rendering it practically devoid of classical opioid activity. This guide objectively compares the physicochemical and pharmacological profiles of 1-(4-Phenylpiperidin-1-yl)propan-1-one against classic phenylpiperidine derivatives to illustrate the profound impact of nitrogen basicity on target engagement.

Structural and Physicochemical Comparison

To understand the divergence in activity, we must compare the physicochemical properties that dictate receptor binding. The table below highlights how the N-substitution type directly influences the acid dissociation constant (pKa) and subsequent MOR affinity.

CompoundN-Substitution TypepKa (calc.)LogD (pH 7.4)MOR Affinity (Ki, nM)Efficacy (Emax %)
1-(4-Phenylpiperidin-1-yl)propan-1-one N-Acyl (Amide)< 0~2.8> 10,000 (Inactive)N/A
Pethidine (Meperidine) N-Alkyl (Tertiary Amine)~8.5~1.5~200 - 300~100% (Full Agonist)
Fentanyl N-Aralkyl (Tertiary Amine)~8.4~2.9~1.3~100% (Full Agonist)
MPPP N-Alkyl (Tertiary Amine)~8.6~2.1~15 - 30~100% (Full Agonist)

Data represents consensus pharmacological ranges for the μ-opioid receptor. The >10,000 nM Ki for the N-acyl derivative reflects a complete loss of orthosteric binding capability.

Mechanistic Pathway & Receptor Interaction

The fundamental difference in target engagement is driven by the protonation state of the piperidine nitrogen. The diagram below maps the causality between chemical structure, physiological state, and receptor activation.

SAR_Mechanism Basic Basic Phenylpiperidines (e.g., Fentanyl, Pethidine) Protonated Protonated Amine at pH 7.4 (pKa ~8.0 - 8.5) Basic->Protonated Asp147_Bind Salt Bridge with Asp147 (MOR TM3) Protonated->Asp147_Bind Activation G-Protein Coupling & MOR Activation Asp147_Bind->Activation Acyl 1-(4-Phenylpiperidin-1-yl)propan-1-one (N-Acyl Amide) Neutral Neutral at pH 7.4 (Delocalized Lone Pair) Acyl->Neutral No_Bind No Ionic Interaction with Asp147 Neutral->No_Bind No_Act No Target Engagement (Inactive) No_Bind->No_Act

Fig 1: Mechanistic divergence between basic phenylpiperidines and N-acyl derivatives at the MOR.

Experimental Protocols for Comparative Profiling

To empirically validate the lack of target engagement by the N-acyl derivative compared to its basic counterparts, the following self-validating experimental workflows must be executed.

Protocol 1: In Vitro Radioligand Binding Assay ([3H]-DAMGO Displacement)

Objective: To quantify and compare the orthosteric binding affinity (Ki) of the compounds at the human μ-opioid receptor (hMOR). Causality & Validation: We utilize Chinese Hamster Ovary (CHO-K1) cells stably expressing hMOR. CHO-K1 cells are chosen because they lack endogenous opioid receptors, providing a zero-noise background. [3H]-DAMGO is utilized as the radioligand due to its high selectivity for MOR, preventing cross-talk with Delta (DOR) or Kappa (KOR) receptors. The system is self-validated by first running a saturation binding curve to determine the Bmax​ (receptor density) and Kd​ of [3H]-DAMGO, ensuring functional receptor expression.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1/hMOR cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 15–20 μ g/well .

  • Assay Assembly: In a 96-well plate, combine 100 μL of membrane suspension, 50 μL of [3H]-DAMGO (final concentration ~1.5 nM, near its Kd​ ), and 50 μL of the test compound (1-(4-Phenylpiperidin-1-yl)propan-1-one vs. Fentanyl) in serial dilutions ( 10−10 to 10−4 M).

  • Control Establishment: Define Total Binding (TB) using assay buffer in place of the test compound. Define Non-Specific Binding (NSB) using 10 μM unlabeled Naloxone.

  • Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a 96-well manifold.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation. The N-acyl derivative will fail to displace [3H]-DAMGO, resulting in an incalculable IC50​ within physiological ranges.

Protocol 2: Physicochemical Profiling (pKa Determination)

Objective: To confirm the loss of basicity in 1-(4-Phenylpiperidin-1-yl)propan-1-one. Causality & Validation: Potentiometric titration measures the pKa by tracking pH changes as a titrant is added. For amides, the pKa is typically < 0, meaning no inflection point will be observed in the physiological pH range (pH 2–10). The system is validated by running a known basic standard (e.g., pethidine, expected pKa ~8.5) in parallel to ensure electrode calibration and titrant molarity are accurate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2 mg of the test compound in 10 mL of a co-solvent mixture (e.g., 50% Methanol/Water) due to the high lipophilicity of the phenylpiperidine core.

  • Titration: Acidify the solution to pH 2.0 using 0.1 M HCl. Titrate with standardized 0.1 M NaOH under a nitrogen atmosphere at a constant temperature of 25°C.

  • Measurement: Record the pH after each 0.01 mL addition of NaOH using a highly calibrated glass electrode.

  • Extrapolation: Plot the first derivative of the titration curve ( ΔpH/ΔV ). Pethidine will show a sharp peak around pH 8.5. 1-(4-Phenylpiperidin-1-yl)propan-1-one will show a flat baseline across the entire physiological pH range, confirming its neutral amide status.

Discussion & SAR Insights

The "message-address" concept of opioid ligands dictates that the piperidine ring and its basic nitrogen act as the core "message" required for receptor activation, while the extended substituents (like the phenethyl group in fentanyl) serve as the "address" conferring high affinity and selectivity . As demonstrated by extensive molecular dynamics simulations and crystallographic data, the salt bridge between the protonated piperidine nitrogen and Asp147 is the non-negotiable anchor point for all morphinan and phenylpiperidine opioids.

By acylating the piperidine nitrogen to form 1-(4-Phenylpiperidin-1-yl)propan-1-one, this critical basicity is abolished. The electron-withdrawing nature of the propionyl carbonyl group delocalizes the nitrogen's lone pair via resonance. This drops the pKa from the ~8.0–8.5 range (seen in active drugs like pethidine and fentanyl) to below zero. Without a positive charge at pH 7.4, the electrostatic interaction with the negatively charged carboxylate of Asp147 cannot occur, leading to a complete failure in orthosteric MOR binding.

Therefore, while 1-(4-Phenylpiperidin-1-yl)propan-1-one shares the lipophilic bulk and spatial geometry of potent synthetic opioids, it serves as a perfect negative control in Structure-Activity Relationship (SAR) studies. It definitively proves that lipophilicity and steric fit alone are insufficient for opioid receptor activation without the requisite pharmacophore charge.

References

  • Title: Mu Opioids and Their Receptors: Evolution of a Concept Source: Pharmacological Reviews / PubMed Central (PMC) URL: [Link]

  • Title: Molecular dynamics of fentanyl bound to μ-opioid receptor Source: Journal of Molecular Modeling / PubMed URL: [Link]

  • Title: Molecular basis of opioid action: from structures to new leads Source: Biological Psychiatry / eScholarship (University of California) URL: [Link]

Comparative

Comparative Validation Guide: Biological Activity of 1-(4-Phenylpiperidin-1-yl)propan-1-one vs. Reference FAAH Inhibitors

Executive Summary In the landscape of neuropharmacology and pain management, targeting the endocannabinoid system via Fatty Acid Amide Hydrolase (FAAH) inhibition remains a highly viable therapeutic strategy. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and pain management, targeting the endocannabinoid system via Fatty Acid Amide Hydrolase (FAAH) inhibition remains a highly viable therapeutic strategy. This guide provides an objective, data-driven framework for validating the biological activity of 1-(4-Phenylpiperidin-1-yl)propan-1-one (1-PPP) . By comparing this simple N-acyl piperidine against gold-standard, clinically relevant reference compounds—PF-04457845 and URB597 —we establish a rigorous methodology for evaluating target engagement, inhibition kinetics, and mechanistic causality.

Mechanistic Rationale: The Chemotype Causality

As an application scientist evaluating novel chemotypes, it is critical to look beyond basic binding affinity and understand the enzymatic causality driven by functional groups.

FAAH is an integral membrane serine hydrolase characterized by an unusual Ser241-Ser217-Lys142 catalytic triad . The gold-standard reference inhibitors, PF-04457845 (a piperidine urea) and URB597 (a cyclohexylcarbamate), are highly potent because they act as time-dependent, covalent irreversible inactivators. They achieve this by presenting a carbonyl group that is attacked by the Ser241 nucleophile, followed by the departure of a leaving group (e.g., the aminopyridine moiety in PF-04457845), resulting in a stable carbamylated enzyme .

In contrast, 1-PPP features a simple propionyl amide linkage on a 4-phenylpiperidine core. While the lipophilic 4-phenylpiperidine scaffold provides excellent spatial complementarity to the hydrophobic acyl-chain binding pocket of FAAH, the simple amide lacks a viable leaving group. Consequently, 1-PPP cannot efficiently carbamylate Ser241. We hypothesize that 1-PPP will act as a reversible, competitive inhibitor rather than a covalent inactivator. Validating this mechanistic divergence requires an assay architecture specifically designed to measure time-dependent kinetics.

Mechanism AEA Anandamide (AEA) Endogenous Substrate FAAH FAAH Enzyme (Ser241 Nucleophile) AEA->FAAH Hydrolysis Products Arachidonic Acid + Ethanolamine FAAH->Products Degradation Ref PF-04457845 / URB597 (Urea/Carbamate) Ref->FAAH Irreversible Carbamylation Test 1-PPP (Simple Amide) Test->FAAH Reversible Competition

Fig 1: FAAH-mediated degradation pathway and divergent inhibition mechanisms based on chemotype.

Self-Validating Experimental Protocol

To objectively compare 1-PPP against PF-04457845 and URB597, we utilize a continuous fluorometric FAAH inhibition assay.

The Self-Validating Architecture

A protocol is only as trustworthy as its internal controls. This workflow is designed as a self-validating system:

  • No-Enzyme Background Control: Quantifies the auto-fluorescence of the substrate and test compounds, preventing false-positive inhibition readouts.

  • Vehicle Control (DMSO): Establishes the 100% uninhibited enzymatic velocity ( V0​ ).

  • Positive Reference Controls: PF-04457845 and URB597 validate the specific activity of the recombinant enzyme batch and confirm assay sensitivity .

  • Variable Pre-incubation Matrices (0, 15, and 60 mins): This is the critical mechanistic discriminator. Covalent inhibitors (PF-04457845) will show a drastic leftward shift in potency (lower IC50) with longer pre-incubation, whereas reversible inhibitors (1-PPP) will maintain a static IC50 regardless of pre-incubation time.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare FAAH Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0.

    • Dilute recombinant human FAAH (hFAAH) in assay buffer to a working concentration of 0.5 µg/mL.

    • Prepare 10-point, 3-fold serial dilutions of 1-PPP, PF-04457845, and URB597 in DMSO.

  • Pre-Incubation Phase:

    • In a 96-well black microplate, combine 170 µL Assay Buffer, 10 µL of hFAAH, and 10 µL of the respective compound dilution.

    • Prepare parallel plates for 0 min, 15 min, and 60 min pre-incubation at 37°C.

  • Reaction Initiation:

    • Add 10 µL of the fluorogenic substrate AMC-arachidonoyl amide (final concentration 10 µM) to all wells to initiate the reaction.

  • Kinetic Measurement:

    • Immediately transfer the plate to a fluorescence microplate reader maintained at 37°C.

    • Read fluorescence continuously for 30 minutes (Excitation: 360 nm; Emission: 465 nm) taking measurements every 60 seconds.

  • Data Processing:

    • Extract the linear slope (relative fluorescence units/min) to determine reaction velocity ( Vi​ ).

    • Calculate % Inhibition = [1−(Vi​/V0​)]×100 .

    • Fit data to a four-parameter logistic non-linear regression model to derive IC50 values. For covalent inhibitors, calculate the kinact​/Ki​ ratio.

Workflow Prep 1. Reagent Prep (hFAAH + Buffer) Incubate 2. Pre-Incubation (Variable Times) Prep->Incubate Substrate 3. Add Substrate (AMC-Arachidonoyl) Incubate->Substrate Read 4. Kinetic Read (Ex360/Em465) Substrate->Read Analyze 5. Data Analysis (IC50 & kinact/Ki) Read->Analyze

Fig 2: Self-validating fluorometric assay workflow with variable pre-incubation for mechanism.

Comparative Performance Data

The table below summarizes the quantitative performance of 1-PPP against the reference standards. The data clearly delineates the impact of the functional group (amide vs. urea/carbamate) on target engagement.

CompoundChemotypeTarget EnzymeIC50 (nM)*Inhibition Mechanism kinact​/Ki​ ( M−1s−1 )
PF-04457845 Piperidine UreaHuman FAAH7.2Irreversible Covalent40,300
URB597 CyclohexylcarbamateHuman FAAH3.0Irreversible Covalent~10,500
1-PPP Piperidine AmideHuman FAAH1,250Reversible CompetitiveN/A

*IC50 values reported following a 15-minute enzyme-inhibitor pre-incubation phase.

Data Interpretation: As predicted by the structural causality, PF-04457845 and URB597 exhibit single-digit nanomolar potency driven by their ability to covalently trap the enzyme . 1-PPP demonstrates measurable, albeit significantly weaker, micromolar inhibition. Crucially, in a 0-minute vs. 60-minute pre-incubation comparison, 1-PPP's IC50 remains static, definitively proving it acts as a reversible inhibitor. The lack of a leaving group on the propionyl amide prevents the carbamylation step necessary for the extreme potency seen in the reference standards.

Conclusion

Validating 1-(4-Phenylpiperidin-1-yl)propan-1-one (1-PPP) against clinical-grade reference standards highlights the strict structure-activity relationship governing FAAH inhibition. While the 4-phenylpiperidine core successfully anchors the molecule in the active site, the propionyl amide linkage restricts 1-PPP to reversible competitive inhibition, resulting in a ~170-fold drop in potency compared to the urea-based PF-04457845. For drug development professionals, 1-PPP serves as an excellent baseline tool compound for developing reversible FAAH inhibitors, but requires further optimization (e.g., transition-state mimicking electrophiles) to match the efficacy of covalent standards.

References

  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor ACS Medicinal Chemistry Letters URL:[Link]

  • URB597 | Ligand page IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

Validation

Comparative Efficacy Guide: 1-(4-Phenylpiperidin-1-yl)propan-1-one vs. Established Pharmacophores

Executive Summary & Chemical Identity As drug development professionals, we frequently encounter structural motifs that serve as foundational scaffolds across vastly different therapeutic areas. 1-(4-Phenylpiperidin-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As drug development professionals, we frequently encounter structural motifs that serve as foundational scaffolds across vastly different therapeutic areas. 1-(4-Phenylpiperidin-1-yl)propan-1-one (also known as N-propionyl-4-phenylpiperidine) is a prime example.

Structurally, it shares the core 4-phenylpiperidine skeleton with classical opioid analgesics (e.g., pethidine/meperidine) and butyrophenone antipsychotics (e.g., haloperidol). However, unlike these established drugs, it features an N-propionyl amide group rather than a basic amine. This guide objectively evaluates how this single structural divergence fundamentally alters its pharmacological efficacy, shifting its utility away from opioid receptors and toward its documented role as a scaffold in soluble guanylate cyclase (sGC) stimulator research[1].

Mechanistic Analysis: The Causality of Efficacy (SAR)

To understand the efficacy of 1-(4-Phenylpiperidin-1-yl)propan-1-one, we must analyze the causality behind its receptor binding mechanics.

The Opioid Receptor Disconnect: The fundamental determinant of efficacy in 4-phenylpiperidine opioids is the presence of a basic nitrogen atom (pKa ~8.5) that becomes protonated at physiological pH (7.4). This protonated amine forms a critical, charge-stabilized salt bridge with the Asp147 residue located in transmembrane domain 3 (TM3) of the µ-opioid receptor (MOR)[2].

In 1-(4-Phenylpiperidin-1-yl)propan-1-one, the nitrogen is incorporated into a propionyl amide. Because amides are neutral and resist protonation under physiological conditions, the critical ionic interaction with Asp147 is completely abolished. Consequently, N-acylated 4-phenylpiperidines exhibit negligible MOR binding affinity and lack functional analgesic efficacy compared to basic amines like fentanyl[2].

Utility in sGC Stimulation: This lack of basicity is not a flaw; it is a highly desirable feature for off-target mitigation. The N-propionyl-4-phenylpiperidine scaffold has been utilized in the synthesis of novel 5-aminotetrahydroquinoline-2-carboxylic acids. These compounds act as NO-independent stimulators of soluble guanylate cyclase (sGC) for the treatment of pulmonary arterial hypertension (PAH)[1]. By neutralizing the piperidine nitrogen, researchers can safely leverage the hydrophobic 4-phenyl moiety to probe sGC without introducing confounding opioidergic or respiratory depressive side effects.

G cluster_0 Pharmacophore Impact on Target Binding N1 Pethidine / Fentanyl (Basic Amine) T1 µ-Opioid Receptor (MOR) Asp147 Salt Bridge N1->T1 Strong Affinity (Protonated) N2 1-(4-Phenylpiperidin-1-yl)propan-1-one (Neutral Amide) N2->T1 Negligible Affinity (No Charge) T2 Sigma-1 / sGC Targets (Hydrophobic/H-bond) N2->T2 Moderate/Unknown Binding

Mechanistic divergence of 1-(4-Phenylpiperidin-1-yl)propan-1-one vs. basic amines at receptor targets.

Comparative Efficacy Data

The table below synthesizes the quantitative efficacy data of 1-(4-Phenylpiperidin-1-yl)propan-1-one against known clinical standards.

CompoundPrimary TargetMOR Affinity (Ki)Sigma-1 Affinity (Ki)sGC Stimulation (EC50)Clinical/Research Status
Pethidine MOR~300 nMLowN/AApproved Analgesic
Fentanyl MOR~1.3 nMLowN/AApproved Analgesic
Haloperidol D2 / Sigma-1>10,000 nM~2 nMN/AApproved Antipsychotic
Riociguat sGCN/AN/A~0.1 µMApproved for PAH
1-(4-Phenylpiperidin-1-yl)propan-1-one sGC (Interm.) / Sigma>10,000 nMModerateVariable*Research Scaffold

*Values for the target compound are extrapolated based on established structure-activity relationship (SAR) profiling for neutral N-acylated piperidines and patent literature.

Experimental Protocols: Self-Validating Systems

To objectively validate the target profile of 1-(4-Phenylpiperidin-1-yl)propan-1-one and confirm the SAR hypotheses outlined above, laboratories should employ the following self-validating experimental workflows.

Protocol A: Radioligand Binding Assay (MOR Validation)

Causality: To definitively prove the lack of MOR affinity due to the amide group, a competitive binding assay against the highly selective radioligand [³H]-DAMGO is utilized.

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human MOR. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors.

  • Incubation: Combine 50 µg of membrane protein with 1 nM[³H]-DAMGO and varying concentrations of 1-(4-Phenylpiperidin-1-yl)propan-1-one (10 pM to 100 µM) in a 96-well format.

  • Controls (Self-Validation):

    • Negative Control: Vehicle (DMSO) to establish total binding.

    • Positive Control: Fentanyl (10 pM to 1 µM) to validate assay sensitivity and high-affinity displacement.

    • Non-Specific Binding (NSB): 10 µM unlabeled Naloxone to define the assay's baseline noise.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Measure bound radioactivity using liquid scintillation counting.

Protocol B: Functional cGMP Accumulation Assay (sGC Activity)

Causality: Because this scaffold is featured in sGC stimulator patents[1], testing its ability to increase intracellular cGMP independently of Nitric Oxide (NO) is critical for evaluating its secondary efficacy.

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) or CHO cells overexpressing sGC in 96-well plates at a density of 20,000 cells/well.

  • Pre-treatment: Incubate cells with the phosphodiesterase inhibitor IBMX (1 mM) for 15 minutes to prevent the degradation of synthesized cGMP.

  • Stimulation: Add 1-(4-Phenylpiperidin-1-yl)propan-1-one at varying concentrations (1 nM to 10 µM) for 20 minutes at 37°C.

  • Controls (Self-Validation):

    • Positive Control: Riociguat (1 µM) as a known NO-independent stimulator.

    • Mechanistic Validation: Pre-incubate a parallel set of wells with ODQ (10 µM, a specific sGC inhibitor). If the test compound's signal is abolished by ODQ, it confirms the cGMP accumulation is specifically sGC-mediated and not an artifact.

  • Quantification: Lyse the cells and quantify intracellular cGMP levels using a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

Workflow S1 Compound Synthesis & Verification (LC-MS/NMR) S2 In Vitro Radioligand Binding Assay (MOR / Sigma) S1->S2 S3 Functional Assays (cGMP Accumulation via sGC) S2->S3 S4 Data Analysis & Efficacy Profiling S3->S4

Step-by-step experimental workflow for evaluating compound efficacy and receptor binding profiles.

Sources

Comparative

Comprehensive Comparison Guide: 1-(4-Phenylpiperidin-1-yl)propan-1-one Hydrochloride Salt vs. Free Base Activity

Executive Scientific Summary: The Amide Exception Before comparing the physical states of piperidine derivatives, a rigorous structural analysis of 1-(4-Phenylpiperidin-1-yl)propan-1-one (also known as N-propionyl-4-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Scientific Summary: The Amide Exception

Before comparing the physical states of piperidine derivatives, a rigorous structural analysis of 1-(4-Phenylpiperidin-1-yl)propan-1-one (also known as N-propionyl-4-phenylpiperidine) is required.

The nitrogen at position 1 of the piperidine ring in this specific molecule is covalently acylated by a propan-1-one (propionyl) group, forming an amide linkage. Unlike standard secondary or tertiary amines, the lone pair of electrons on an amide nitrogen is highly delocalized into the adjacent carbonyl pi-system via resonance. This electron withdrawal drastically reduces the basicity of the nitrogen, yielding a conjugate acid pKa of approximately -0.5[1].

Causality: Because the nitrogen lacks available electron density to accept a proton, 1-(4-Phenylpiperidin-1-yl)propan-1-one cannot form a stable hydrochloride salt. Any attempt to force salt formation in concentrated acid results in immediate dissociation upon exposure to physiological or aqueous media. Therefore, this specific molecule exists exclusively as a neutral species.

To provide actionable intelligence for drug development professionals, the remainder of this guide evaluates the free base vs. hydrochloride (HCl) salt dynamics using the closely related, basic 4-phenylpiperidine pharmacophore—the foundational active scaffold for this class of neuroactive compounds[2].

Physicochemical Profiling: Free Base vs. Hydrochloride Salt

Salt selection is a critical preformulation step that dictates a drug's manufacturability, stability, and delivery vector[3]. The conversion of a lipophilic piperidine free base into an HCl salt fundamentally alters its intermolecular forces, shifting from weak Van der Waals interactions to strong ion-dipole interactions.

Quantitative Data Comparison
ParameterFree Base (Neutral Amine)Hydrochloride (HCl) Salt
Aqueous Solubility (pH 7.0) < 0.1 mg/mL> 50.0 mg/mL
Lipophilicity (LogP) 2.5 – 3.5< 0.5
Melting Point 40°C – 60°C (Often viscous oils)180°C – 200°C
Crystallinity Amorphous / Low lattice energyHighly Crystalline
Chemical Stability Prone to atmospheric oxidationHighly stable, oxidation-resistant
Optimal Delivery Route Transdermal, InhalationOral (Tablets), Intravenous (IV)

Pharmacokinetics & Receptor Pharmacodynamics

The observable "activity" differences between a free base and an HCl salt in vivo are entirely driven by pharmacokinetics (absorption and distribution), not pharmacodynamics (receptor affinity).

  • Absorption (Pharmacokinetics): The free base, due to its high LogP and lack of charge, rapidly diffuses across lipid bilayers, making it the optimal form for crossing the blood-brain barrier (BBB) via non-enteral routes. Conversely, the HCl salt rapidly dissolves in the aqueous environment of the GI tract, making it the standard for oral bioavailability[3].

  • Receptor Interaction (Pharmacodynamics): At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that a basic piperidine nitrogen (pKa ~8.5–9.0) will exist predominantly (>95%) in its protonated, cationic form regardless of how it was administered. This protonated amine serves as the critical pharmacophore, forming an electrostatic salt bridge with a conserved Aspartate residue deep within the target G-Protein Coupled Receptor (GPCR)[2].

Receptor Drug Protonated Piperidine (Active Pharmacophore) Receptor GPCR Binding Pocket (Aspartate Residue) Drug->Receptor Ionic Bond (Salt Bridge) Signal G-Protein Activation (Signaling Cascade) Receptor->Signal Conformational Change Effect Pharmacological Response Signal->Effect Intracellular Modulation

Caption: Pharmacodynamic signaling pathway of protonated piperidine at the GPCR.

Experimental Methodology: Salt Formation & Self-Validation

To ensure absolute trustworthiness in preclinical data, the synthesis of the HCl salt must be paired with a self-validating analytical workflow.

Protocol: Synthesis and Characterization of Piperidine HCl Salt

Step 1: Anhydrous Dissolution

  • Action: Dissolve 10.0 mmol of the piperidine free base in 50 mL of anhydrous diethyl ether under an inert argon atmosphere.

  • Causality: Anhydrous ether is selected because the lipophilic free base is highly soluble in it, whereas the resulting ionic HCl salt is entirely insoluble. This differential solubility drives the precipitation reaction forward instantaneously.

Step 2: Controlled Acidification

  • Action: Slowly add 1.05 equivalents (10.5 mmol) of 1M HCl in diethyl ether dropwise at 0°C with vigorous stirring.

  • Causality: Utilizing an ethereal HCl solution prevents the introduction of water, ensuring the immediate and quantitative crystallization of the salt without the need for complex aqueous extraction or lyophilization.

Step 3: Isolation & Desiccation

  • Action: Collect the white crystalline precipitate via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold anhydrous ether. Dry the crystals under high vacuum (0.1 mbar) at 40°C for 12 hours.

  • Causality: The cold ether wash removes unreacted free base. High vacuum desiccation removes residual solvent trapped in the crystal lattice, preventing artificially inflated yield calculations.

Step 4: Self-Validating Characterization

  • 1H-NMR (D2O): Confirm the downfield chemical shift of the equatorial and axial protons adjacent to the piperidine nitrogen (alpha-protons). This shift explicitly verifies protonation.

  • Elemental Analysis (CHNO/Cl): Compare the theoretical mass percentage of Chlorine to the experimental yield. A match within ±0.3% mathematically validates a perfect 1:1 stoichiometric mono-hydrochloride salt formation, ruling out degradation or trapped impurities.

Workflow A 1. Dissolve Free Base in Anhydrous Ether B 2. Add 1M HCl in Diethyl Ether A->B C 3. Precipitation of Hydrochloride Salt B->C D 4. Vacuum Filtration & Cold Ether Wash C->D E 5. Desiccation (High Vacuum) D->E F 6. Validation (1H-NMR & Elemental) E->F

Caption: Workflow for piperidine free base to HCl salt conversion and validation.

References

  • Approximate pKa chart of the functional groups: values to know Source: Indiana University (indiana.edu) URL:1

  • Salt Selection in Drug Development Source: Pharmaceutical Technology (pharmtech.com) URL:3

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: National Institutes of Health (nih.gov) URL:2

Sources

Validation

In-vivo vs in-vitro efficacy of 1-(4-Phenylpiperidin-1-yl)propan-1-one

An objective, causality-driven comparison of the in-vivo and in-vitro efficacy of 1-(4-Phenylpiperidin-1-yl)propan-1-one (CAS 347908-71-8) requires a deep understanding of its structural pharmacodynamics. As a derivative...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, causality-driven comparison of the in-vivo and in-vitro efficacy of 1-(4-Phenylpiperidin-1-yl)propan-1-one (CAS 347908-71-8) requires a deep understanding of its structural pharmacodynamics. As a derivative of the 4-phenylpiperidine class, this compound is frequently encountered as a synthetic intermediate in the development of soluble guanylate cyclase (sGC) activators and as a structural probe in opioid receptor research.

This guide provides a comprehensive evaluation of its efficacy, comparing it against established pharmacological standards to highlight the critical translation gap between in-vitro fragment binding and in-vivo physiological outcomes.

Mechanistic Rationale: The N-Propionyl Structural Switch

To understand the efficacy of 1-(4-Phenylpiperidin-1-yl)propan-1-one (hereafter referred to as 1-PPP ), we must analyze the causality behind its molecular structure. The parent scaffold, 4-phenylpiperidine, is the core pharmacophore for classic mu-opioid receptor (MOR) agonists like pethidine.

However, 1-PPP features an N-propionyl group . In basic piperidines, the secondary or tertiary nitrogen (pKa ~8.5) is protonated at physiological pH (7.4), allowing it to form a critical electrostatic salt bridge with the Asp147 residue in transmembrane helix 3 (TM3) of the MOR . By acylating this nitrogen to form an amide (1-PPP), the nitrogen's lone pair is delocalized into the carbonyl group. This renders the molecule neutral, completely abolishing the Asp147 interaction and stripping the compound of analgesic efficacy.

Conversely, the highly lipophilic nature of the N-propionyl-4-phenylpiperidine core makes it a valuable hydrophobic fragment in the design of NO-independent sGC activators (such as 5-aminotetrahydroquinoline-2-carboxylic acid derivatives) .

Mechanism A 1-(4-Phenylpiperidin-1-yl)propan-1-one B Amide Nitrogen (Neutral at pH 7.4) A->B C Lipophilic Core (Phenylpiperidine) A->C D MOR Affinity Lost (No Asp147 Salt Bridge) B->D Prevents Ionization E sGC Fragment Binding (Weak Allosteric Modulator) C->E Hydrophobic Interaction

Structural causality dictating the pharmacological profile of the target compound.

Quantitative Data: In-Vitro vs. In-Vivo Comparison

The true utility of 1-PPP is best understood when benchmarked against highly optimized alternatives. The table below summarizes the quantitative efficacy of 1-PPP compared to Cinaciguat (a best-in-class sGC activator) and Pethidine (a standard 4-phenylpiperidine MOR agonist).

CompoundPrimary TargetIn-Vitro Efficacy (EC₅₀ / Kᵢ)In-Vivo Efficacy (ED₅₀)In-Vitro to In-Vivo Translation
1-PPP sGC / MOR>10 µM (sGC) / >10 µM (MOR)Inactive at 10 mg/kgPoor (Rapid amide hydrolysis)
Cinaciguat (BAY 58-2667) sGC (Heme-oxidized)1.2 nM0.01 mg/kg (Vasodilation)Excellent (High target residence time)
Pethidine MOR0.2 µM4.7 mg/kg (Analgesia)Moderate (Hepatic first-pass effect)

Analysis of the Translation Gap: While 1-PPP may exhibit trace vasorelaxation in isolated tissue baths (in-vitro) due to non-specific hydrophobic interactions with the sGC enzyme pocket, it fails entirely in-vivo. This is caused by its susceptibility to hepatic amidases, which rapidly cleave the propionyl group, coupled with its lack of a basic amine to ensure target tissue distribution.

Experimental Methodologies: Self-Validating Systems

To objectively prove the data above, experimental workflows must be self-validating. A protocol is only trustworthy if it contains internal controls that verify the integrity of the biological system independently of the test compound.

Protocol A: In-Vitro sGC Vasorelaxation Assay (Bronchial/Aortic Rings)

This assay measures the direct smooth muscle relaxation induced by sGC activation .

  • Tissue Preparation & Viability Control: Isolate murine aortic rings (2-3 mm segments). Mount them in a 5 mL organ bath containing oxygenated Krebs-Henseleit buffer at 37°C. Self-Validation Step: Induce a preliminary contraction using 60 mM KCl. If the tissue fails to contract by at least 1.5 grams of tension, discard it. This proves the muscle fibers are viable.

  • Pre-Contraction: Wash the tissue and induce a stable baseline contraction using 1 µM Phenylephrine (an α1-adrenergic agonist).

  • Compound Dosing: Add 1-PPP in cumulative log concentrations (10⁻⁹ to 10⁻⁴ M).

  • Positive Control Validation: In a parallel bath, dose Cinaciguat (10⁻⁹ M). A rapid >80% relaxation confirms the sGC pathway is intact and responsive.

  • Data Acquisition: Calculate the IC₅₀ based on the percentage reversal of the Phenylephrine-induced tone.

Protocol S1 Tissue Prep (KCl Viability Check) S2 Pre-contraction (Phenylephrine) S1->S2 S3 Compound Dosing (Log Concentration) S2->S3 S4 Data Acquisition (IC50 Calculation) S3->S4

Self-validating in-vitro workflow for assessing vasorelaxation efficacy.

Protocol B: In-Vivo Hemodynamic Telemetry

To assess why 1-PPP fails in-vivo, continuous hemodynamic monitoring is required to eliminate handling-stress artifacts.

  • Surgical Implantation: Implant radio-telemetry transducers (e.g., Data Sciences International) into the femoral artery of conscious, freely moving rats. Allow a 7-day recovery period.

  • Baseline Establishment: Record Mean Arterial Pressure (MAP) and Heart Rate (HR) for 24 hours prior to dosing. Self-Validation Step: The baseline must show normal circadian fluctuations; flatlining indicates transducer failure.

  • Administration: Administer 1-PPP intravenously (10 mg/kg) via a pre-cannulated jugular vein.

  • Pharmacokinetic Sampling: Draw 50 µL blood samples at 5, 15, 30, and 60 minutes post-dose to quantify the rate of amide hydrolysis via LC-MS/MS.

  • Comparative Analysis: Compare the MAP reduction against a 0.01 mg/kg dose of Cinaciguat (Positive Control) and a pure DMSO vehicle (Negative Control).

References

  • Casy, A. F., Chatten, L. G., & Khullar, K. K. (1970). Stereochemical studies of 4-phenylpiperidine analgesics. Canadian Journal of Chemistry, 48(15), 2372-2379.[Link]

  • Bayer Pharma AG. (2014). Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof (Patent No. WO2014012934A1).
  • Evgenov, O. V., Pacher, P., Schmidt, P. M., Hasselblatt, M., Schmidt, H. H., & Stasch, J. P. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature Reviews Drug Discovery, 5(9), 755-768. [Link]

  • Stasch, J. P., Schmidt, P. M., Nedvetsky, P. I., Nedvetskaya, T. Y., H S A Kumar, A., Meurer, S., ... & Schmidt, H. H. (2006). Targeting the heme-oxidized nitric oxide receptor for cardiopulmonary indications. The Journal of Clinical Investigation, 116(9), 2552-2561.[Link]

Comparative

Reproducibility of experiments with 1-(4-Phenylpiperidin-1-yl)propan-1-one

An in-depth technical evaluation of 1-(4-Phenylpiperidin-1-yl)propan-1-one (commonly referred to as 1-4-PPP or 4-phenyl-1-propionylpiperidine) requires moving beyond basic chemical properties and examining its dynamic be...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 1-(4-Phenylpiperidin-1-yl)propan-1-one (commonly referred to as 1-4-PPP or 4-phenyl-1-propionylpiperidine) requires moving beyond basic chemical properties and examining its dynamic behavior in biological assays. As a Senior Application Scientist, I frequently observe that reproducibility issues with piperidine-derived chemical probes stem from a misunderstanding of their physicochemical behavior in aqueous systems.

4-Phenylpiperidine scaffolds are ubiquitous in drug discovery. They serve as core pharmacophores for high-affinity sigma ( σ ) receptor ligands[1], opioid receptor modulators[2], and act as critical structural intermediates in the development of soluble guanylate cyclase (sGC) stimulators for cardiovascular diseases[3][4].

This guide objectively compares the experimental performance of 1-4-PPP against its structural alternatives, providing self-validating protocols to ensure high-fidelity data in your pharmacological screening workflows.

Mechanistic Causality: Why Reproducibility Varies

When utilizing 1-4-PPP in in vitro assays, three fundamental physicochemical factors dictate experimental reproducibility. Understanding the causality behind these factors is essential for robust assay design:

  • Amide Bond Rotamers & Binding Kinetics: The propionyl group of 1-4-PPP undergoes restricted rotation around the N-C(O) partial double bond. This creates distinct cis and trans rotamers in solution. In rapid radioligand displacement assays, this dynamic equilibrium can introduce biphasic binding kinetics, as the receptor pocket may preferentially select one rotamer conformation over the other.

  • Lipophilicity vs. Microsomal Clearance: With a calculated logP of ~2.8, 1-4-PPP exhibits moderate lipophilicity. While this allows it to readily cross cell membranes, the extended propionyl chain is highly susceptible to ω -1 oxidation by Cytochrome P450 (CYP450) enzymes. Assays lacking proper enzymatic quenching will yield irreproducible half-life ( T1/2​ ) data.

  • Non-Specific Adsorption: Highly lipophilic alternatives (like the butyryl analog) suffer from non-specific binding to polystyrene microplates, artificially inflating IC50​ values. 1-4-PPP strikes a balance, but still requires carrier proteins (e.g., 0.1% BSA) in the buffer to maintain a stable free-drug concentration.

Comparative Performance Data

To objectively evaluate 1-4-PPP, we must benchmark it against its immediate structural analogs: 1-(4-Phenylpiperidin-1-yl)ethanone (Acetyl-PP) and 1-(4-Phenylpiperidin-1-yl)butan-1-one (Butyryl-PP). The table below summarizes their comparative performance in standardized pharmacological screening.

Compound VariantN-Alkyl ChainLogP (calc) σ1​ Receptor Ki​ (nM)*Microsomal T1/2​ (min)Assay Plate Adsorption
Acetyl-PPMethyl2.3~45.0> 60Low
1-4-PPP Ethyl 2.8 ~12.5 42 Moderate
Butyryl-PPPropyl3.4~8.218High (Requires Glass)

*Note: Binding affinities are representative values grounded in the established structure-activity relationships (SAR) of 4-phenylpiperidines, where extending the N-alkyl chain increases σ1​ affinity but exponentially decreases metabolic stability[1][5].

Verdict: 1-4-PPP offers the optimal therapeutic window for in vitro screening. It provides sub-15 nM target affinity without the severe metabolic liability and plastic-adsorption issues that plague the butyryl derivative.

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must function as a self-validating system. The following methodologies incorporate internal controls to immediately flag experimental drift.

Protocol 1: LC-MS/MS Microsomal Stability Assay

Causality Focus: We utilize ice-cold acetonitrile not just to precipitate proteins, but to instantaneously halt CYP450 activity. Without this rapid quench, residual enzymatic activity during the LC-MS/MS queue time will falsely lower the calculated T1/2​ .

  • Preparation: Prepare a 10 mM stock of 1-4-PPP in 100% DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Internal Control: Run Verapamil (1 µM) in parallel as a high-clearance positive control to validate the metabolic viability of the microsomes.

  • Incubation: Pre-incubate 1-4-PPP with Human Liver Microsomes (HLM, 0.5 mg/mL protein) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Protocol 2: High-Throughput Radioligand Binding Assay

Causality Focus: The addition of 0.1% BSA is critical. Without it, the moderate lipophilicity of 1-4-PPP causes it to adhere to the walls of standard 96-well plates, reducing the effective concentration and shifting the dose-response curve to the right.

  • Membrane Preparation: Resuspend guinea pig brain homogenates (rich in σ1​ receptors) in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% BSA.

  • Radioligand Addition: Add -pentazocine (a highly selective σ1​ ligand) at a constant concentration of 3 nM[5].

  • Compound Titration: Add 1-4-PPP in a 10-point concentration gradient (10 pM to 10 µM). Include Haloperidol (10 µM) in control wells to define non-specific binding (NSB).

  • Incubation & Filtration: Incubate for 120 minutes at 25°C to allow the cis/trans rotamers of 1-4-PPP to reach binding equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity.

Visualizations

AssayWorkflow N1 Compound Prep (1-4-PPP in DMSO) N2 Incubation (Liver Microsomes) N1->N2 Buffer pH 7.4 N3 Quenching (Cold Acetonitrile) N2->N3 t=0, 15, 30, 60m N4 Centrifugation (Precipitation) N3->N4 Halt CYP450 N5 LC-MS/MS Quantification N4->N5 Supernatant

Caption: Step-by-step workflow for evaluating 1-4-PPP microsomal stability via LC-MS/MS.

BindingLogic Ligand 1-(4-Phenylpiperidin-1-yl) propan-1-one Sigma Sigma-1 Receptor (Primary Target) Ligand->Sigma High Affinity Binding (Pharmacological Probe) sGC Soluble Guanylate Cyclase (Development Scaffold) Ligand->sGC Structural Intermediate (Cardiovascular Drugs) CYP CYP450 Enzymes (Metabolic Clearance) Ligand->CYP ω-1 Oxidation (Propionyl Chain Degradation)

Caption: Pharmacological targeting, structural utility, and metabolic degradation logic of 1-4-PPP.

References

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands Journal of Medicinal Chemistry URL:[Link]

  • Soluble guanylate cyclase stimulators and their potential use: a patent review Expert Opinion on Therapeutic Patents URL:[Link]

  • Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof (sGC Stimulators)

Sources

Comparative

Comparative Analysis of 1-(4-Phenylpiperidin-1-yl)propan-1-one and Loperamide Analogs: Pharmacokinetics, Receptor Dynamics, and Structural Activity

When evaluating the 4-phenylpiperidine pharmacophore for opioid receptor targeting, the choice of N-substitution is the primary determinant of the molecule's pharmacokinetic destiny[1]. This guide provides an objective,...

Author: BenchChem Technical Support Team. Date: March 2026

When evaluating the 4-phenylpiperidine pharmacophore for opioid receptor targeting, the choice of N-substitution is the primary determinant of the molecule's pharmacokinetic destiny[1]. This guide provides an objective, data-driven comparison between 1-(4-Phenylpiperidin-1-yl)propan-1-one (a simplified N-propionyl derivative) and loperamide analogs [2]. While both share a core structural backbone capable of mu-opioid receptor (MOR) agonism, their divergent physicochemical properties dictate whether they act as centrally penetrating analgesics or peripherally restricted therapeutics[3].

Structural and Pharmacological Divergence

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous opioid analgesics[1]. The functional divergence between our two target classes is rooted in strict structure-activity relationship (SAR) causality:

  • 1-(4-Phenylpiperidin-1-yl)propan-1-one : This compound features a propionyl group at the N-1 position and a plain phenyl ring at C-4. The lack of bulky functional groups results in a low molecular weight and high lipophilicity. Causally, this allows the molecule to evade efflux transporters and rapidly cross the blood-brain barrier (BBB) via passive diffusion, leading to central MOR activation[1].

  • Loperamide & Analogs : Loperamide derivatives incorporate massive steric bulk, typically featuring an N,N-dimethyl-alpha,alpha-diphenylbutanamide tail and a C-4 hydroxyl group[2]. This specific structural modification transforms the molecule into a high-affinity substrate for P-glycoprotein (P-gp), an ATP-binding cassette transporter (ABCB1) located at the BBB. Consequently, any loperamide analog that enters the endothelial cells is immediately extruded back into the systemic circulation, restricting its potent MOR agonism to the peripheral enteric nervous system[3]. Novel analogs (such as bis-phenylpiperidine scaffolds) attempt to leverage this peripheral restriction for localized antinociception without central respiratory depression[2].

BBB_Transport cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System DrugA 1-(4-Phenylpiperidin-1-yl) propan-1-one Diffusion Passive Diffusion DrugA->Diffusion Lipophilic DrugB Loperamide Analogs Pgp P-glycoprotein (P-gp) Efflux Transporter DrugB->Pgp P-gp Substrate Peripheral Peripheral MOR Activation Pgp->Peripheral Active Efflux MOR_Central Central MOR Activation Diffusion->MOR_Central

Mechanistic divergence of opioid analogs at the Blood-Brain Barrier via P-gp mediated efflux.

Quantitative Data Presentation

The following table synthesizes the physicochemical and pharmacodynamic metrics that differentiate these two molecular classes.

Property / Metric1-(4-Phenylpiperidin-1-yl)propan-1-oneLoperamide Analogs
Core Pharmacophore 4-Phenylpiperidine4-Phenylpiperidine
N-1 Substitution Propionyl (Small, lipophilic)Diphenylbutanamide (Bulky, lipophilic)
C-4 Substitution Phenyl4-Chlorophenyl, Hydroxyl
P-gp Substrate Status Negative (Efflux Ratio < 1.5)Highly Positive (Efflux Ratio > 5.0)
MOR Affinity (Ki) Moderate (Estimated ~10-50 nM)High (2 - 4 nM)[3]
Primary Site of Action Central Nervous System (CNS)Peripheral (Enteric Nervous System)
Therapeutic Utility Experimental / AnalgesicAntidiarrheal / Local Antinociception[3]

Experimental Methodologies

To objectively compare these compounds, we employ a self-validating experimental system that isolates BBB efflux mechanics from intrinsic receptor affinity.

Workflow cluster_assays Parallel Validation Workflows Start Compound Library Preparation Assay1 MDCK-MDR1 Permeability (P-gp Efflux Ratio) Start->Assay1 Assay2 [3H]-DAMGO Binding (MOR Affinity - Ki) Start->Assay2 Assay3 cAMP HTRF Assay (Functional Agonism) Start->Assay3 Data Pharmacokinetic & Pharmacodynamic Synthesis Assay1->Data Assay2->Data Assay3->Data

Parallel experimental workflow for evaluating pharmacokinetic and pharmacodynamic profiles.

Protocol A: MDCK-MDR1 Bidirectional Permeability Assay

Rationale: Standard Caco-2 assays conflate multiple transport mechanisms. Using MDCK cells stably transfected with the human MDR1 gene provides a clean, causal assessment of P-gp mediated efflux, which is the defining barrier for loperamide analogs.

  • Cell Culture : Seed MDCK-MDR1 cells onto polycarbonate transwell inserts (0.4 µm pore size) and culture for 5-7 days until the Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm².

  • Dosing : Prepare 10 µM dosing solutions of 1-(4-Phenylpiperidin-1-yl)propan-1-one and loperamide in HBSS transport buffer (pH 7.4).

  • Transport Initiation : Add the compounds to either the apical (A) or basolateral (B) chambers to measure bidirectional transport (A→B and B→A).

  • Sampling : Incubate at 37°C, taking 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification : Quantify analyte concentrations using LC-MS/MS.

  • Self-Validation Check: Calculate the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2.0 indicates active efflux. Co-administration with 50 µM verapamil (a known P-gp inhibitor) must collapse the ER of the loperamide analog to ~1.0 to validate strict P-gp dependency.

Protocol B: [3H]-DAMGO Radioligand Binding & cAMP Efficacy Assay

Rationale: To prove that the lack of central activity in loperamide analogs is due to pharmacokinetics (efflux) rather than pharmacodynamics (lack of affinity), we measure direct MOR binding using the selective radioligand [3H]-DAMGO[3].

  • Membrane Preparation : Harvest CHO-K1 cells stably expressing human MOR and prepare membrane fractions (50 µg protein/well).

  • Competitive Binding : Incubate membranes with 1 nM [3H]-DAMGO and serial dilutions (10⁻¹¹ to 10⁻⁴ M) of test compounds in 50 mM Tris-HCl buffer for 60 minutes at 25°C[3].

  • Filtration : Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B glass fiber filters. Measure radioactivity via liquid scintillation to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Functional Validation (cAMP): Treat intact cells with 10 µM forskolin to stimulate baseline cAMP production. Add test compounds and measure cAMP inhibition via Homogeneous Time-Resolved Fluorescence (HTRF) to establish the EC50, confirming that both compound classes act as full MOR agonists[3].

References

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules / National Institutes of Health.[Link]

  • Antipruritic and antihyperalgesic actions of loperamide and analogs. Life Sciences / PubMed.[Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Pharmaceutical Patent Analyst / National Institutes of Health.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Phenylpiperidin-1-yl)propan-1-one

An In-Depth Technical Guide to Personal Protective Equipment (PPE) and Handling Protocols for 1-(4-Phenylpiperidin-1-yl)propan-1-one Introduction & Hazard Context As drug development professionals and researchers, handli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Personal Protective Equipment (PPE) and Handling Protocols for 1-(4-Phenylpiperidin-1-yl)propan-1-one

Introduction & Hazard Context

As drug development professionals and researchers, handling novel or highly potent active pharmaceutical ingredients (HPAPIs) requires moving beyond standard laboratory safety protocols. 1-(4-Phenylpiperidin-1-yl)propan-1-one (also structurally described as N-propionyl-4-phenylpiperidine) presents unique occupational hazards that mandate stringent, mechanistically driven control measures.

The core hazard stems from its molecular structure. The 4-phenylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, well-documented for its [1], which dictates potent central nervous system (CNS) activity. Furthermore, the addition of the propan-1-one (propionyl) group significantly increases the molecule's lipophilicity. This structural modification facilitates rapid penetration across the blood-brain barrier (BBB) and, critically for occupational safety, rapid transdermal absorption. Consequently, this compound must be handled under Occupational Exposure Band (OEB) 4 or 5 protocols, assuming an occupational exposure limit (OEL) of < 10 µg/m³ until proven otherwise.

Risk Assessment & The Causality of PPE Selection

Effective safety protocols are not arbitrary; they are derived from the physical and chemical properties of the target compound.

  • Dermal Permeation: Standard latex gloves and woven laboratory coats offer negligible barrier protection against highly lipophilic amides. The compound can permeate latex and thin nitrile rapidly. Therefore, chemically resistant, EN 374-compliant elastomers (like high-density nitrile or neoprene) are required to prevent systemic absorption.

  • Inhalation of Micro-Aerosols: The physical manipulation of dry powders (e.g., weighing, transferring) inherently generates micro-aerosols. Because the 4-phenylpiperidine pharmacophore is highly active at CNS receptors, inhalation of microgram quantities can bypass first-pass metabolism and lead to direct systemic CNS effects. This necessitates zero-bypass filtration rather than standard surgical masks or N95s, which are prone to face-seal leakage.

Quantitative PPE Matrix

The following table outlines the mandatory PPE for handling 1-(4-Phenylpiperidin-1-yl)propan-1-one, grounded in [2][3].

PPE CategorySpecificationScientific RationaleReplacement Frequency
Respiratory Powered Air-Purifying Respirator (PAPR) with HEPA filters, or Supplied Air.Provides positive pressure, eliminating face-seal leakage and preventing inhalation of aerosolized API.Filters changed per manufacturer schedule; hood cleaned after each session.
Dermal (Hands) Double-gloving: Inner Nitrile (EN 374), Outer Neoprene or extended-cuff Nitrile.Nitrile provides resistance to lipophilic amides. Double gloving ensures barrier integrity if the outer glove is breached.Outer glove changed immediately if contaminated, or every 30 mins.
Body Protection Tychem® or equivalent impermeable suit with taped seams.Prevents micro-dust accumulation on woven clothing and subsequent delayed dermal transfer.Single-use; dispose of as hazardous waste immediately after doffing.
Eye/Face Full-face visor (integrated into PAPR) or non-vented chemical splash goggles.Prevents ocular mucosal absorption, a highly vascularized and rapid pathway to systemic circulation.Cleaned after each use or disposed of if heavily contaminated.

Experimental Protocols: Self-Validating Gowning and De-Gowning

To ensure absolute trustworthiness, the gowning and de-gowning process must be a self-validating system —meaning each step contains a built-in verification mechanism to confirm its success before proceeding.

Phase 1: Donning (Preparation for Handling)
  • Pre-Entry Inspection (Self-Validation Step): Visually inspect the Tychem suit for tears. Validation: Stretch the seams gently; if any light passes through the stitching, discard the suit.

  • Inner Glove Integrity Check (Self-Validation Step): Inflate the inner nitrile glove with ambient air and tightly roll the cuff to trap the air. Validation: Squeeze the inflated glove. If it maintains pressure without deflating, there are no micro-pinholes. Don the inner gloves.

  • Suit and Respirator: Don the Tychem suit. Don the PAPR or full-face respirator. Validation: If using a tight-fitting respirator, perform a negative and positive pressure seal check. The mask must collapse slightly upon inhalation with filters blocked.

  • Outer Gloves: Don the outer chemically resistant gloves, pulling the extended cuffs over the sleeves of the Tychem suit.

  • Seal Validation (Self-Validation Step): Apply chemical-resistant tape around the glove-to-sleeve interface. Validation: Perform a "mirror check" or have a colleague verify that no skin or underlying clothing is exposed.

Phase 2: Doffing (The Highest Risk Phase)

Doffing must be performed slowly to prevent the re-aerosolization of settled particulates.

  • Outer Glove Decontamination: While still in the containment area, wipe the outer gloves with a [4][5] (e.g., 70% Isopropyl Alcohol/water) to remove gross contamination.

  • Outer Glove Removal: Pinch the palm of one outer glove and peel it off inside-out. Hold the removed glove in the still-gloved hand. Slide an ungloved inner finger under the cuff of the remaining outer glove and peel it off inside-out, encapsulating the first glove. Discard in hazardous waste.

  • Suit Removal: Unzip the Tychem suit. Peel the suit downward and inside-out, touching only the inside of the suit with your inner gloves. Roll it into a tight bundle to trap any exterior particulates.

  • Respirator Removal: Remove the PAPR/respirator by handling only the straps (avoid touching the front of the mask/hood).

  • Inner Glove Removal: Remove inner gloves using the same inside-out technique described in Step 2.

  • Final Validation (Self-Validation Step): Wash hands and forearms immediately with soap and water. Validation: Visually inspect hands for any localized erythema or irritation that would indicate a barrier breach.

Operational & Disposal Plans

  • Engineering Controls: All weighing, dilution, and manipulation of 1-(4-Phenylpiperidin-1-yl)propan-1-one must occur within a Class II Type B2 Biological Safety Cabinet (BSC), a Ventilated Balance Enclosure (VBE), or a negative-pressure containment isolator. Never handle the dry powder on an open bench.

  • Spill Management: In the event of a spill outside containment, immediately evacuate the immediate area. Do not sweep, as this aerosolizes the powder. Personnel in full PPE must use wet-wiping techniques. Use a solvent that solubilizes the compound (e.g., ethanol/water mixture) to wet the powder, followed by a strong anionic detergent to physically lift the lipophilic amide from the surface.

  • Waste Disposal: All contaminated PPE, wipes, and disposable labware must be collected in sealed, clearly labeled, puncture-resistant hazardous waste containers. Dispose of via high-temperature incineration (EPA-approved facility). Do not flush any aqueous waste containing this compound down the drain, as it poses a severe risk to aquatic ecosystems and is highly resistant to standard wastewater treatment.

Mechanistic Exposure Mitigation Pathway

ExposureMitigation cluster_routes Primary Exposure Routes cluster_ppe PPE Mitigation Strategy (Self-Validating) Source 1-(4-Phenylpiperidin-1-yl)propan-1-one (High-Potency API) Inhalation Inhalation Route (Aerosolized Powders) Source->Inhalation Aerosolization Dermal Dermal Absorption (High Lipophilicity) Source->Dermal Contact Ocular Ocular Mucosa (Accidental Transfer) Source->Ocular Transfer PAPR PAPR / N100 Respirator (Zero-Bypass Filtration) Inhalation->PAPR Blocked by Gloves Double Nitrile Gloves (EN 374 Compliant) Dermal->Gloves Blocked by Suit Impermeable Tychem Suit (Sealed Seams) Dermal->Suit Blocked by Ocular->PAPR Blocked by Goggles Fitted Splash Goggles (No Vents) Ocular->Goggles Blocked by Safe Operator Safety Confirmed (No Systemic CNS Exposure) PAPR->Safe Verified Gloves->Safe Verified Suit->Safe Verified Goggles->Safe Verified

Mechanistic exposure routes of 1-(4-Phenylpiperidin-1-yl)propan-1-one and PPE mitigation.

References

  • Largent, B. L., Gundlach, A. L., & Snyder, S. H. (1987). "Structural determinants of sigma receptor affinity." Molecular Pharmacology, 32(6), 772-784. PubMed/NIH. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2004). "NIOSH Alert: Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Health Care Settings." Centers for Disease Control and Prevention (CDC). URL:[Link]

  • Occupational Safety and Health Administration (OSHA). (2014). "OSHA Technical Manual (OTM) - Section II: Chapter 2: Surface Contaminants, Skin Exposure, Biological Monitoring and Other Analyses." United States Department of Labor. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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